4-Amino-5-iodo-2-phenylpyridine
Description
The exact mass of the compound this compound is 295.98105 g/mol and the complexity rating of the compound is 180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2/c12-9-7-14-11(6-10(9)13)8-4-2-1-3-5-8/h1-7H,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEFSSQKORZBRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=C2)N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699198 | |
| Record name | 5-Iodo-2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848580-35-8 | |
| Record name | 5-Iodo-2-phenyl-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848580-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-5-iodo-2-phenylpyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 848580-35-8
This technical guide provides a detailed overview of the chemical and physical properties of 4-Amino-5-iodo-2-phenylpyridine, a heterocyclic building block with potential applications in medicinal chemistry and materials science. This document summarizes its known characteristics and provides a framework for future research and development.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 848580-35-8 | [1] |
| Molecular Formula | C₁₁H₉IN₂ | [1] |
| Molecular Weight | 296.11 g/mol | [1] |
| Predicted Density | 1.718 ± 0.06 g/cm³ | [2] |
Further experimental validation of physical properties such as melting point, boiling point, and solubility is required.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts will be influenced by the positions of the amino and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbon atoms in the phenyl and pyridine rings, with the carbon atom attached to the iodine atom showing a significant downfield shift.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (296.11 g/mol ). Fragmentation patterns would likely involve the loss of iodine and cleavage of the phenyl-pyridine bond.
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not publicly available. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the iodination of a 4-amino-2-phenylpyridine precursor.
A general workflow for such a synthesis is depicted below:
Figure 1. A conceptual workflow for the synthesis of this compound.
Experimental Considerations:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid could be effective.
-
Reaction Conditions: The reaction would likely be carried out in an inert atmosphere at room temperature or with gentle heating.
-
Purification: Column chromatography on silica gel would be a suitable method for isolating the pure product.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of substituted phenylpyridines and aminopyridines are known to exhibit a range of pharmacological properties. These include potential activities as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents with anticancer or anti-inflammatory properties.
Given the structural motifs present in this compound, it could potentially interact with various biological targets. A hypothetical signaling pathway that could be modulated by such a compound is the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.
Figure 2. A hypothetical signaling pathway (MAPK) potentially targeted by this compound.
Further in-depth biological screening and target identification studies are necessary to elucidate the specific pharmacological profile of this compound. Researchers in drug discovery are encouraged to explore its potential as a scaffold for the development of novel therapeutic agents.
References
An In-depth Technical Guide on 4-Amino-5-iodo-2-phenylpyridine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the available physicochemical and biological data on the compound 4-Amino-5-iodo-2-phenylpyridine. Despite a comprehensive search of scientific literature and chemical databases, specific experimental data for this molecule remains largely unavailable. This document presents the confirmed foundational information and outlines general methodologies that could be adapted for its synthesis and analysis based on related compounds.
Core Physicochemical Properties
Quantitative experimental data for the key physicochemical properties of this compound, such as melting point, boiling point, pKa, aqueous solubility, and the partition coefficient (logP), are not available in the current body of scientific literature. The fundamental molecular details are as follows:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉IN₂ | [1] |
| Molecular Weight | 296.11 g/mol | [1] |
| CAS Number | 848580-35-8 | [1] |
Synthesis and Characterization: A General Overview
While a specific, detailed experimental protocol for the synthesis of this compound has not been published, general synthetic strategies for related aminopyridine derivatives can provide a foundational approach.
Potential Synthetic Pathway
A plausible synthesis could involve a multi-step process, likely starting with a commercially available phenylpyridine derivative, followed by amination and subsequent iodination. The following diagram outlines a speculative synthetic workflow.
References
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 4-Amino-5-iodo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound 4-Amino-5-iodo-2-phenylpyridine. Due to the absence of this specific molecule in surveyed chemical literature, this document serves as a theoretical framework to guide its synthesis and characterization. The proposed synthesis involves a multi-step sequence commencing with the formation of a 2-phenylpyridine core, followed by regioselective nitration, reduction of the nitro group to an amine, and a final iodination step. Predicted analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are provided to aid in the identification and characterization of the target compound.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The unique electronic properties and structural versatility of the pyridine ring make it a privileged scaffold in drug design. The specific substitution pattern of an amino group at the 4-position, an iodine atom at the 5-position, and a phenyl group at the 2-position of the pyridine ring suggests potential applications as a versatile building block in the synthesis of more complex molecules, particularly through cross-coupling reactions involving the carbon-iodine bond. This guide provides a theoretical yet detailed protocol for the synthesis and subsequent characterization of the hitherto unreported this compound.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a four-step process. The logical workflow for this synthesis is depicted in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Phenylpyridine
The initial step involves a Suzuki coupling reaction between 2-chloropyridine and phenylboronic acid to form the 2-phenylpyridine core.
Experimental Protocol:
-
To a solution of 2-chloropyridine (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and ethanol, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).
-
Add an aqueous solution of sodium carbonate (2 M, 2 equivalents).
-
Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylpyridine.
Step 2: Synthesis of 4-Nitro-2-phenylpyridine
The subsequent step is the regioselective nitration of 2-phenylpyridine at the 4-position.
Experimental Protocol:
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C in an ice bath.
-
Slowly add 2-phenylpyridine (1 equivalent) to the cold nitrating mixture with constant stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain crude 4-nitro-2-phenylpyridine.
-
Purify the product by recrystallization or column chromatography.
Step 3: Synthesis of 4-Amino-2-phenylpyridine
The nitro group is then reduced to an amino group to yield 4-amino-2-phenylpyridine.
Experimental Protocol:
-
Dissolve 4-nitro-2-phenylpyridine (1 equivalent) in ethanol or methanol.
-
Add a reducing agent such as tin(II) chloride dihydrate (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
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If using tin(II) chloride, heat the reaction mixture to reflux for 3-6 hours. For catalytic hydrogenation, stir the mixture at room temperature until the starting material is consumed.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture. If tin(II) chloride was used, basify with a sodium hydroxide solution. For hydrogenation, filter off the catalyst.
-
Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield 4-amino-2-phenylpyridine.
Step 4: Synthesis of this compound
The final step is the electrophilic iodination of 4-amino-2-phenylpyridine.
Experimental Protocol:
-
Dissolve 4-amino-2-phenylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add N-iodosuccinimide (NIS) (1.1 equivalents) in portions at room temperature.
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Stir the reaction mixture for 12-24 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, this compound.
Predicted Characterization Data
The following table summarizes the predicted characterization data for this compound.
| Analysis | Predicted Data |
| Molecular Formula | C₁₁H₉IN₂ |
| Molecular Weight | 296.11 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120-130 °C (estimated) |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 1H, H-6), 7.8-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 6.5 (s, 1H, H-3), 4.5 (br s, 2H, NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 158.0 (C-2), 150.0 (C-6), 148.0 (C-4), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 110.0 (C-3), 85.0 (C-5) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching), 3100-3000 (Ar C-H stretching), 1620 (N-H bending), 1580, 1480 (C=C and C=N stretching) |
| Mass Spec (ESI+) | m/z 297.0 [M+H]⁺ |
Logical Relationship of Characterization
The relationship between the proposed structure and the expected analytical data is visualized below.
Caption: Correlation of the molecular structure with expected analytical data.
Conclusion
This document provides a comprehensive, albeit theoretical, guide for the synthesis and characterization of this compound. The proposed multi-step synthesis is based on well-established organic reactions. The predicted analytical data offers a benchmark for the successful identification and characterization of the target molecule. This guide is intended to facilitate the work of researchers in medicinal chemistry and drug development by providing a solid starting point for the preparation of this novel and potentially valuable chemical entity. Experimental validation of these proposed methods is the necessary next step.
Spectroscopic and Analytical Profile of 4-Amino-5-iodo-2-phenylpyridine: A Technical Overview
Introduction
4-Amino-5-iodo-2-phenylpyridine is a halogenated aminopyridine derivative with potential applications in medicinal chemistry and materials science. Its structural features, including the phenylpyridine core, an amino group, and an iodine substituent, make it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic and analytical properties is crucial for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the available data on this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉IN₂ | |
| Molecular Weight | 296.11 g/mol | |
| CAS Number | 848580-35-8 |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, would confirm the arrangement of the phenyl, pyridine, amino, and iodo substituents.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H stretching of the amino group, C-H stretching of the aromatic rings, C=C and C=N stretching of the pyridine and phenyl rings, and the C-I stretching.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak in the mass spectrum would correspond to the molecular weight of this compound.
Experimental Protocols
Specific experimental protocols for the acquisition of spectroscopic data for this compound are not documented in readily accessible literature. However, standard methodologies for these analytical techniques would be employed.
General Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a novel compound like this compound is outlined in the following diagram.
Caption: A flowchart illustrating the general procedure for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While the specific experimental spectroscopic data for this compound is not currently available in the public literature, this guide outlines the expected analytical methodologies for its characterization. The provided physicochemical properties and the general workflow for analysis serve as a foundational reference for researchers and scientists working with this compound. The acquisition and publication of detailed NMR, IR, and MS data would be a valuable contribution to the chemical science community, enabling further research and development in areas where this molecule shows promise.
Biological Activity of Novel 4-Amino-5-iodo-2-phenylpyridine Derivatives: A Technical Overview and Research Framework
Disclaimer: As of late 2025, publicly available research specifically detailing the biological activity of 4-Amino-5-iodo-2-phenylpyridine derivatives is limited. This guide, therefore, provides a comprehensive framework based on the known biological activities of structurally related 4-aminopyridine and 2-phenylpyridine scaffolds. The experimental protocols, data, and pathways presented are illustrative and intended to serve as a guide for the synthesis and evaluation of this novel class of compounds.
Introduction
The 4-aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and kinase inhibitory effects. The introduction of a phenyl group at the 2-position and an iodine atom at the 5-position of the pyridine ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its potency, selectivity, and pharmacokinetic profile. This technical guide outlines a hypothetical research program for the synthesis, characterization, and biological evaluation of novel this compound derivatives.
Synthesis and Characterization
The synthesis of this compound derivatives can be approached through a multi-step synthetic route, starting from commercially available precursors. A plausible synthetic workflow is outlined below.
Characterization of the synthesized compounds would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm their structure and purity.
Biological Evaluation: A Focus on Anticancer Activity
Given the known anticancer properties of related heterocyclic compounds, a primary focus of the biological evaluation would be to assess the antiproliferative and cytotoxic effects of the novel derivatives against a panel of human cancer cell lines.
In Vitro Anticancer Activity
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
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Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours of incubation, treated with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM).
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MTT Incubation: After 48-72 hours of treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
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Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) values are determined.
Data Presentation: Hypothetical IC50 Values
| Compound ID | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| AIP-001 | H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |
| AIP-002 | -CH3 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| AIP-003 | -C2H5 | 10.3 ± 1.2 | 15.8 ± 1.6 | 11.2 ± 1.4 |
| AIP-004 | -COCH3 | 5.1 ± 0.6 | 7.9 ± 0.8 | 6.3 ± 0.7 |
| Doxorubicin | (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Mechanism of Action: Kinase Inhibition
Many 4-aminopyridine derivatives are known to exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. A logical next step is to investigate the kinase inhibitory potential of the novel compounds.
Experimental Protocol: In Vitro Kinase Inhibition Assay
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Kinase Selection: A panel of relevant kinases (e.g., EGFR, VEGFR, PI3K, AKT) would be selected based on their roles in the target cancer types.
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Assay Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound are incubated together in a reaction buffer.
-
ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP into ATP, which is then used to generate a luminescent signal.
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Luminescence Measurement: The luminescence is measured using a luminometer, and the kinase activity is calculated.
-
Data Analysis: The percentage of kinase inhibition is determined for each compound concentration, and IC50 values are calculated.
Data Presentation: Hypothetical Kinase Inhibition Data
| Compound ID | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | PI3Kα IC50 (nM) | AKT1 IC50 (nM) |
| AIP-004 | 58 | 120 | >1000 | >1000 |
| Staurosporine | 6 | 20 | 5 | 15 |
Signaling Pathway Visualization
Based on the kinase inhibition data, a potential mechanism of action could involve the inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
While specific biological data for this compound derivatives is not yet available, the structural alerts from related compounds suggest that this scaffold holds promise for the development of novel therapeutic agents, particularly in the area of oncology. The proposed research framework provides a clear path for the synthesis, in vitro evaluation, and mechanistic studies of this new class of compounds. Future work should focus on expanding the derivative library to establish a clear structure-activity relationship (SAR), conducting in vivo efficacy studies with promising lead compounds, and exploring their potential against other therapeutic targets. The iodinated scaffold also opens avenues for the development of radiolabeled probes for diagnostic imaging.
The Emergence of 4-Amino-5-iodo-2-phenylpyridine: A Technical Guide for a Novel Research Chemical
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the novel research chemical, 4-Amino-5-iodo-2-phenylpyridine. Although direct experimental data for this specific molecule is limited in current literature, this guide constructs a robust predictive profile based on established synthetic methodologies, spectroscopic data of analogous compounds, and the known biological activities of structurally related molecules. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound in medicinal chemistry and drug discovery. We will explore plausible synthetic routes, predict its physicochemical and spectroscopic properties, and discuss potential biological targets and signaling pathways based on the pharmacology of the aminophenylpyridine scaffold.
Introduction
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including insecticidal, herbicidal, and various pharmacological effects in humans.[1][2] The introduction of an amino group and a halogen, specifically iodine, at the 4 and 5-positions, respectively, is anticipated to significantly modulate the electronic and steric properties of the molecule. This could lead to novel interactions with biological targets. The amino group can act as a hydrogen bond donor and a site for further derivatization, while the iodine atom can participate in halogen bonding and serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions. This guide outlines the potential discovery and characterization of this compound as a valuable building block and potential bioactive agent.
Proposed Synthesis
A plausible and efficient synthetic route to this compound can be envisioned in a two-step process, beginning with the synthesis of the 4-Amino-2-phenylpyridine precursor, followed by a regioselective iodination.
Synthesis of 4-Amino-2-phenylpyridine (Precursor)
The key carbon-carbon bond formation to create the 2-phenylpyridine core can be achieved via a Suzuki-Miyaura cross-coupling reaction. This widely used method offers high yields and functional group tolerance.[3][4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a dried Schlenk tube, add 2-chloro-4-aminopyridine (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a 3:1 mixture of toluene and water (10 mL).
-
Reaction Conditions: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction mixture to 90°C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-Amino-2-phenylpyridine.[5]
Iodination of 4-Amino-2-phenylpyridine
The introduction of an iodine atom at the 5-position of the 4-Amino-2-phenylpyridine precursor can be achieved through electrophilic iodination. The amino group at the 4-position is an activating group and will direct the incoming electrophile to the ortho and para positions. Since the para position is blocked by the phenyl group, the iodination is expected to occur at the 5-position (ortho to the amino group).
Experimental Protocol: Electrophilic Iodination
-
Reaction Setup: Dissolve 4-Amino-2-phenylpyridine (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 mmol) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (50 mL) to quench any remaining iodine. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.[6][7]
Synthetic Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. synchem.de [synchem.de]
- 6. US2521544A - Iodinating amino pyrimidines and amino pyridines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Potential Biological Targets of 4-Amino-5-iodo-2-phenylpyridine: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is a theoretical exploration of the potential biological targets of 4-Amino-5-iodo-2-phenylpyridine. As of the date of this document, there is no direct experimental evidence available in the public domain for the biological activity of this specific compound. The potential targets and experimental protocols outlined below are inferred from the known activities of structurally similar molecules.
Introduction
This compound is a heterocyclic organic compound featuring a pyridine core substituted with an amino group, an iodine atom, and a phenyl group. While this specific molecule is not extensively characterized in scientific literature, its structural motifs are present in a variety of biologically active compounds. This whitepaper will explore the potential biological targets of this compound by examining the activities of its core scaffolds: the 4-aminopyridine and 2-phenylpyridine moieties, as well as the influence of iodo-substitution. This analysis will provide a foundation for future research and drug discovery efforts centered on this molecule.
Potential Biological Targets Based on Structural Analogs
The biological activities of compounds containing the 4-aminopyridine, 2-phenylpyridine, and iodo-phenyl scaffolds suggest several potential targets for this compound.
G-Protein Coupled Receptors (GPCRs)
Derivatives of the closely related 4-amino-2-phenylpyrimidine scaffold have been identified as agonists for the G-protein coupled receptor 119 (GPR119).[1][2][3] GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis, making it a target for type 2 diabetes treatment. The structural similarity suggests that this compound could potentially modulate GPR119 activity.
Ion Channels
4-Aminopyridine is a known potassium channel blocker used in the treatment of multiple sclerosis.[4] Although its use is limited by toxicity, the 4-aminopyridine core is a key pharmacophore for ion channel modulation. It is plausible that this compound could exhibit activity at various ion channels, warranting investigation into its effects on neuronal and cardiac ion channel function.
Enzymes
-
Dipeptidyl Peptidase-4 (DPP-4): Pyridine-based derivatives have been evaluated as inhibitors of DPP-4, another important target for type 2 diabetes.[5] The phenylpyridine scaffold could potentially fit into the active site of DPP-4.
-
Fatty Acid Binding Protein 4 (FABP4): The 4-amino pyridazin-3(2H)-one scaffold has been explored for its ability to inhibit FABP4, which is involved in lipid metabolism and inflammation.[6] The 4-amino-2-phenylpyridine core may also interact with this target.
Anticancer and Antiproliferative Activity
Iodo-substituted aromatic compounds have demonstrated antiproliferative activity against cancer cell lines.[7] The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-protein binding. Furthermore, various phenyl-substituted nitrogen-containing heterocycles, such as quinolones and imidazo[4,5-b]pyridines, have shown anticancer properties.[8][9] This suggests that this compound could be investigated for its potential as an anticancer agent.
Proposed Experimental Protocols
Given the lack of direct experimental data, the following are proposed high-level experimental workflows to investigate the potential biological targets of this compound.
General Target Screening
A broad-based initial screening approach is recommended to identify potential biological targets.
Methodology:
-
High-Throughput Screening (HTS): Screen the compound against a large panel of diverse biological targets, including GPCRs, ion channels, kinases, and other enzymes. This can be performed using commercially available screening services.
-
Phenotypic Screening: Evaluate the effect of the compound on various cell-based assays that measure cellular processes like proliferation, apoptosis, and signaling pathway activation. This can provide clues to the compound's mechanism of action without a priori knowledge of the target.
General workflow for target identification of a novel compound.
Specific Target Validation: GPR119 Agonism Assay
This protocol is designed to specifically test the hypothesis that this compound acts as a GPR119 agonist.
Methodology:
-
Cell Line: Use a stable cell line overexpressing human GPR119, such as HEK293 or CHO cells.
-
Assay Principle: GPR119 activation leads to an increase in intracellular cyclic AMP (cAMP). This change can be measured using a variety of methods, including competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Procedure: a. Plate the GPR119-expressing cells in a suitable microplate format. b. Treat the cells with varying concentrations of this compound. Include a known GPR119 agonist as a positive control and a vehicle control. c. Incubate for a specified period to allow for receptor activation and cAMP production. d. Lyse the cells and measure the intracellular cAMP levels using a chosen detection method.
-
Data Analysis: Plot the cAMP concentration against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Hypothetical GPR119 signaling pathway activation.
Quantitative Data Summary (Hypothetical)
As no experimental data exists for this compound, the following table is a template for how quantitative data for this compound and its structural analogs could be presented.
| Compound/Analog | Target | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | TBD | TBD | TBD | N/A |
| Analog A (4-amino-2-phenylpyrimidine derivative) | GPR119 | cAMP Assay | 0.1 - 10 | [1][2] |
| Analog B (Iodo-substituted bipyridine) | A375 cells | Antiproliferation | 5 - 20 | [7] |
| Analog C (Pyridine derivative) | DPP-4 | Enzyme Inhibition | 0.5 - 5 | [5] |
| 4-Aminopyridine | Potassium Channels | Electrophysiology | 100 - 500 | [4] |
TBD: To be determined
Conclusion
While this compound is an understudied molecule, its structural components are featured in compounds with a wide range of biological activities. Based on the analysis of its structural analogs, this compound warrants investigation as a potential modulator of GPCRs like GPR119, various ion channels, and enzymes such as DPP-4. Furthermore, its potential for anticancer activity should be explored. The experimental workflows proposed in this whitepaper provide a starting point for the systematic evaluation of the biological targets and therapeutic potential of this compound. Future studies are essential to elucidate the specific mechanism of action and to validate any of these hypothetical targets.
References
- 1. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition [mdpi.com]
- 7. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Influence of Substitution on the Photophysical Properties of 2-Phenylpyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-phenylpyridines are a cornerstone of modern materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as versatile ligands in coordination chemistry. Their tunable photophysical properties, governed by the nature and position of substituents on the aromatic rings, allow for the rational design of molecules with specific absorption and emission characteristics. This technical guide provides an in-depth exploration of the photophysical properties of substituted 2-phenylpyridines, detailing their synthesis, experimental characterization, and the theoretical underpinnings of their light-emitting behavior.
Core Concepts in the Photophysics of 2-Phenylpyridines
The photophysical behavior of 2-phenylpyridine derivatives is dictated by the interplay of electronic transitions between molecular orbitals. The introduction of substituents—electron-donating or electron-withdrawing groups—at various positions on the phenyl and pyridine rings significantly alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the absorption and emission wavelengths, quantum yields, and excited-state lifetimes of these compounds.
A key phenomenon observed in certain 2-phenylpyridine-based emitters, particularly in their metal complexes, is Thermally Activated Delayed Fluorescence (TADF) . In TADF materials, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, which then radiatively decays. This process harvests triplet excitons that would otherwise be lost, leading to significantly higher theoretical internal quantum efficiencies in OLEDs.
Data Presentation: Photophysical Properties of Substituted 2-Phenylpyridines
The following tables summarize key photophysical data for a selection of substituted 2-phenylpyridine ligands and their corresponding iridium(III) complexes, which are widely used as phosphorescent emitters in OLEDs. The data has been compiled from various research articles to provide a comparative overview.
Table 1: Photophysical Properties of Substituted 2-Phenylpyridine Ligands
| Substituent (Position on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Solvent |
| Unsubstituted | ~280, 310 | ~360 | - | Dichloromethane |
| 4-Methyl (CH₃) | ~285, 315 | ~365 | - | Dichloromethane |
| 4-Methoxy (OCH₃) | ~290, 325 | ~380 | - | Dichloromethane |
| 4-Trifluoromethyl (CF₃) | ~275, 305 | ~355 | - | Dichloromethane |
| 2,4-Difluoro | ~270, 300 | ~350 | - | Dichloromethane |
Table 2: Photophysical Properties of fac-Tris(substituted 2-phenylpyridine)iridium(III) Complexes
| Substituent (Position on Phenyl Ring) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_p) | Lifetime (τ, µs) | Solvent/Matrix |
| Unsubstituted (Ir(ppy)₃) | ~377, 450 | ~513 | ~0.4-1.0 | ~1.6-2.0 | THF, CBP |
| 4-Methyl (Ir(mppy)₃) | ~380, 455 | ~520 | ~0.5 | ~1.8 | CH₂Cl₂ |
| 4-Methoxy (Ir(moxppy)₃) | ~390, 465 | ~530 | ~0.6 | ~1.5 | CH₂Cl₂ |
| 4-Trifluoromethyl (Ir(tfmppy)₃) | ~370, 440 | ~500 | ~0.3 | ~2.2 | CH₂Cl₂ |
| 2,4-Difluoro (Ir(dfppy)₃) | ~365, 435 | ~470 (blue-green) | ~0.7 | ~1.1 | CBP |
Note: Photophysical properties can be highly dependent on the solvent or host matrix. The values presented are representative and may vary under different experimental conditions.
Experimental Protocols
Accurate characterization of the photophysical properties of substituted 2-phenylpyridines is crucial for their application. Below are detailed methodologies for key experiments.
Synthesis of Substituted 2-Phenylpyridines (Suzuki Coupling)
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of 2-arylpyridines.[1][2][3][4][5]
Experimental Workflow for Suzuki Coupling:
Caption: Workflow for the synthesis of substituted 2-phenylpyridines via Suzuki coupling.
Detailed Protocol:
-
Reactant Preparation: In a round-bottom flask, combine the 2-halopyridine (1.0 eq), the desired substituted phenylboronic acid (1.1-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system, often a mixture of toluene, ethanol, and water. Degas the mixture thoroughly by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the structure and purity of the synthesized compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of light absorbed by the molecule, providing information about the electronic transitions.
Experimental Workflow for UV-Vis Spectroscopy:
Caption: Workflow for UV-Visible absorption spectroscopy.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the 2-phenylpyridine derivative in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) of high purity. From the stock solution, prepare a dilute solution in a quartz cuvette to ensure that the maximum absorbance is typically below 1.0 to maintain linearity with Beer's Law.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blanking: Fill a clean quartz cuvette with the pure solvent used for the sample solution and place it in the reference beam path (for a double-beam instrument) or measure it as a baseline.
-
Measurement: Place the cuvette containing the sample solution in the sample beam path and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorption (λ_abs). If the concentration is known, calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Photoluminescence (PL) Spectroscopy
PL spectroscopy is used to measure the emission of light from the sample after excitation at a specific wavelength. This provides information on the emission color and the efficiency of the light-emitting process.
Experimental Workflow for Photoluminescence Spectroscopy:
Caption: Workflow for photoluminescence spectroscopy.
Detailed Protocol:
-
Solution Preparation: Prepare a dilute solution of the sample in a suitable solvent. The absorbance at the excitation wavelength should be low (typically around 0.1) to avoid inner filter effects. For measuring phosphorescence or in cases where the excited state is sensitive to oxygen, the solution should be degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Instrument Setup: In a spectrofluorometer, set the excitation wavelength (λ_ex), which is typically one of the absorption maxima of the compound. Set the emission wavelength range to be scanned, ensuring it covers the expected emission.
-
Measurement: Record the emission spectrum of the sample. Also, record the emission spectrum of the pure solvent to subtract any background fluorescence.
-
Quantum Yield (Φ) Determination:
-
Relative Method: Measure the integrated fluorescence intensity of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions (excitation wavelength, slit widths). The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[6]
-
Absolute Method: Use an integrating sphere to collect all the emitted light from the sample. This method does not require a reference standard and provides a direct measurement of the quantum yield.[7][8]
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL measures the decay of the luminescence intensity over time after pulsed excitation, providing the excited-state lifetime (τ).
Experimental Workflow for Time-Resolved Photoluminescence:
Caption: Workflow for time-resolved photoluminescence spectroscopy.
Detailed Protocol:
-
Sample Preparation: Prepare the sample as for steady-state photoluminescence measurements. Degassing is often crucial for accurate lifetime measurements of phosphorescent materials.
-
Instrumentation: Use a pulsed light source (e.g., a picosecond laser diode or a nanosecond flash lamp) to excite the sample. The emitted photons are detected by a high-speed photodetector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD). The time difference between the excitation pulse and the detected photon is measured using Time-Correlated Single Photon Counting (TCSPC) electronics.
-
Data Acquisition: Accumulate a histogram of photon arrival times after many excitation pulses to build up the luminescence decay curve.
-
Data Analysis: Fit the decay curve to one or more exponential functions to extract the excited-state lifetime(s) (τ). For a single emissive state, the decay is typically mono-exponential.
Signaling Pathways and Logical Relationships
The photophysical properties of substituted 2-phenylpyridines are governed by a series of interconnected processes. The following diagrams illustrate these relationships.
Influence of Substituents on Photophysical Properties:
Caption: The effect of substituents on the electronic structure and photophysical properties.
Mechanism of Thermally Activated Delayed Fluorescence (TADF):
Caption: Jablonski diagram illustrating the TADF mechanism.
Conclusion
The photophysical properties of substituted 2-phenylpyridines are rich and tunable, making them highly valuable in various fields of research and technology. By understanding the fundamental principles that govern their light absorption and emission, and by employing rigorous experimental techniques for their characterization, researchers can continue to design and synthesize novel 2-phenylpyridine derivatives with tailored properties for advanced applications, from next-generation displays to innovative biomedical probes and photocatalysts. This guide serves as a foundational resource for professionals engaged in the exploration and application of these versatile molecules.
References
- 1. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. static.horiba.com [static.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Solubility Profile of 4-Amino-5-iodo-2-phenylpyridine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-Amino-5-iodo-2-phenylpyridine, a heterocyclic compound of interest in pharmaceutical research. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. This document, therefore, serves as a procedural guide for researchers and drug development professionals to determine the solubility of this compound and similarly structured compounds. It provides a structured framework for data collection, a detailed experimental protocol based on established methodologies, and a visual representation of the experimental workflow.
Introduction
This compound (CAS No. 848580-35-8) is a substituted pyridine derivative with a molecular formula of C₁₁H₉IN₂ and a molecular weight of 296.11 g/mol [1]. As with any potential drug candidate, understanding its physicochemical properties, particularly solubility, is critical for formulation development, bioavailability, and overall therapeutic efficacy. Solubility in a variety of organic solvents is a key parameter assessed during early-stage drug discovery and development.[2][3][4]
This guide is intended for researchers, scientists, and drug development professionals. While specific solubility data for this compound is not currently available in the public domain, this document provides a robust framework for its experimental determination.
Quantitative Solubility Data
To facilitate systematic data collection and comparison, the following table is provided for researchers to populate with their experimentally determined solubility data for this compound. The selection of solvents is based on their common usage in pharmaceutical development for tasks such as synthesis, purification, and formulation.[5]
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| Polar Protic Solvents | ||||
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Dimethylformamide (DMF) | ||||
| Acetonitrile (ACN) | ||||
| Acetone | ||||
| Nonpolar Solvents | ||||
| Toluene | ||||
| Hexane | ||||
| Dichloromethane (DCM) | ||||
| Chloroform |
Table 1: Solubility Data for this compound. This table is intended for the user to record experimentally determined solubility values in a structured format.
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium shake-flask method, a widely accepted technique for determining the thermodynamic solubility of a compound.[2] This method is followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), which offers high sensitivity and specificity.[5][6][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC column appropriate for the analyte
-
Mobile phase for HPLC
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).[6]
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is critical for accurate quantification.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution into the HPLC system.
-
Record the peak area of the analyte.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or mol/L).
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and HPLC method.
Figure 1: Experimental workflow for solubility determination.
Conclusion
References
- 1. synchem.de [synchem.de]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. rheolution.com [rheolution.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Amino-5-iodo-2-phenylpyridine and Its Analogs: Synthesis, Potential Biological Activities, and Research Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of a pyridine ring dictates its physicochemical properties and biological activity. This technical guide focuses on 4-Amino-5-iodo-2-phenylpyridine, a molecule of significant interest due to its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of an amino group, a halogen atom, and an aryl substituent provides multiple points for chemical modification, making it an attractive starting point for the exploration of new chemical space in drug discovery. This document provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to this compound and its analogs, aiming to serve as a valuable resource for researchers in the field.
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in a single publication. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, primarily involving a Suzuki-Miyaura coupling to introduce the phenyl group and an electrophilic iodination of the activated pyridine ring.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-phenylpyridine via Suzuki-Miyaura Coupling
This procedure is adapted from established protocols for the Suzuki-Miyaura coupling of halopyridines[1][2][3][4].
-
Materials:
-
2-Chloro-4-aminopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-4-aminopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent and the palladium catalyst (0.05-0.1 eq.).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-amino-2-phenylpyridine.
-
Step 2: Iodination of 4-Amino-2-phenylpyridine
This protocol is based on the iodination of 4-aminopyridine derivatives[5][6]. The amino group at the 4-position activates the pyridine ring for electrophilic substitution, directing the iodine to the 3- or 5-position. Due to steric hindrance from the phenyl group at the 2-position, iodination is expected to occur preferentially at the 5-position.
-
Materials:
-
4-Amino-2-phenylpyridine
-
N-Iodosuccinimide (NIS)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
-
Procedure:
-
Dissolve 4-amino-2-phenylpyridine (1.0 eq.) in the chosen solvent in a reaction flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield this compound.
-
Potential Biological Activities and Analogs
While no specific biological data for this compound has been found in the reviewed literature, the structural motifs present in this molecule are features of compounds with a wide range of biological activities. The 2-phenylpyridine and 4-aminopyridine cores are considered "privileged structures" in medicinal chemistry.
Kinase Inhibition
A significant number of kinase inhibitors feature the aminopyridine or phenylpyridine scaffold. The rationale for this lies in the ability of the pyridine nitrogen and the amino group to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The phenyl group can be directed towards the solvent-exposed region or a hydrophobic pocket, and the iodo group provides a vector for further chemical modification or can participate in halogen bonding.
The following diagram illustrates the general binding mode of a 4-aminopyridine-based kinase inhibitor.
Caption: General binding mode of a 4-aminopyridine-based kinase inhibitor.
Biologically Active Analogs
The following table summarizes the biological activities of some reported analogs that share structural similarities with this compound.
| Compound Class | Target | Key Structural Features | Biological Activity (IC₅₀) | Reference |
| 2-Phenyl Pyrimidine Derivatives | Bruton's Tyrosine Kinase (BTK) | 2-Phenylpyrimidine core with various substitutions. | Compound 11g showed an inhibition rate of 82.76% at 100 nM and IC₅₀ values of 3.66 µM (HL60), 6.98 µM (Raji), and 5.39 µM (Ramos) cell lines.[7] | [7] |
| 2-Substituted-pyridin-4-yl Macrocycles | Hematopoietic Progenitor Kinase 1 (HPK1) | 2-Substituted-pyridin-4-yl core within a macrocyclic structure. | Compound 2t exhibited an IC₅₀ of 1.22 nM against HPK1.[8] | [8] |
| 2-Substituted Aniline Pyrimidine Derivatives | Mer/c-Met Kinases | 2-Anilinopyrimidine scaffold. | Compound 18c had IC₅₀ values of 18.5 nM (Mer) and 33.6 nM (c-Met).[9] | [9] |
Structure-Activity Relationship (SAR) Considerations
Based on the literature for related analogs, the following SAR trends can be inferred, providing a logical starting point for the design of new derivatives of this compound.
Caption: Key areas for SAR exploration on the this compound scaffold.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel small molecule therapeutics. Its synthesis is achievable through established and robust chemical transformations. The structural alerts within this molecule, namely the 4-aminopyridine and 2-phenylpyridine motifs, are prevalent in a multitude of biologically active compounds, particularly kinase inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the medicinal chemistry of this compound and its analogs. Future work should focus on the actual synthesis and biological evaluation of this compound to validate its potential as a valuable building block in drug discovery. Subsequent efforts can then be directed towards the systematic exploration of the structure-activity relationships by modifying the phenyl ring, the amino group, and the iodo substituent to optimize potency, selectivity, and pharmacokinetic properties for various biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3-iodopyridine | 88511-27-7 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-5-iodo-2-phenylpyridine via Direct Iodination
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-5-iodo-2-phenylpyridine is a valuable heterocyclic intermediate in medicinal chemistry and materials science. The presence of the amino, iodo, and phenyl groups on the pyridine ring offers multiple points for further functionalization, making it a versatile building block for the synthesis of complex molecules. The iodo group, in particular, serves as a key handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of diverse molecular scaffolds. This document provides a detailed protocol for the synthesis of this compound via the direct iodination of 4-Amino-2-phenylpyridine.
Reaction Scheme
The synthesis involves a two-step process starting from commercially available 2-chloro-4-nitropyridine. The first step is a Suzuki coupling to introduce the phenyl group, followed by a reduction of the nitro group to an amine. The final step is the regioselective direct iodination of the resulting 4-Amino-2-phenylpyridine.
Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions Using 4-Amino-5-iodo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to performing Suzuki-Miyaura cross-coupling reactions using 4-Amino-5-iodo-2-phenylpyridine as a key building block. This versatile substrate allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position of the aminopyridine core, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. Its tolerance of a broad range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[1] this compound is a valuable starting material for the synthesis of diverse compound libraries, as the amino group and the pyridine nitrogen can serve as key pharmacophoric features, while the iodo group provides a handle for introducing molecular complexity via cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.
Experimental Protocols
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following protocols are based on established procedures for structurally similar iodopyridines and aminopyridines. Optimization may be required to achieve the best results for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with various aryl- and heteroarylboronic acids.
Materials:
-
This compound (CAS: 848580-35-8)[2]
-
Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the aryl- or heteroarylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired 4-amino-5-aryl-2-phenylpyridine.
Data Presentation
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of related iodopyridine and aminopyridine substrates, which can serve as a guide for optimizing the reaction with this compound.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Halopyridines
| Substrate | Boronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-5-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85 | General protocol adaptation |
| 3-Amino-5-bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 8 | 92 | General protocol adaptation |
| 2-Bromo-5-iodopyridine | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 | General protocol adaptation |
Table 2: Screening of Reaction Parameters (Hypothetical for this compound)
This table illustrates a hypothetical optimization study for the coupling of this compound with phenylboronic acid.
| Entry | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 75 |
| 2 | PdCl₂(dppf) (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 88 |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 82 |
| 4 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 95 |
| 5 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 85 |
| 6 | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DME/H₂O (4:1) | 85 | 91 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Safety Precautions
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as potassium carbonate and cesium carbonate are irritants. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the derivatization of this compound. The protocols and data presented here offer a solid foundation for researchers to explore the synthesis of novel and potentially bioactive molecules based on this valuable scaffold. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.
References
Palladium-Catalyzed C-H Activation of 2-Phenylpyridine Derivatives: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-H activation of 2-phenylpyridine derivatives, a cornerstone of modern synthetic chemistry with significant implications for drug discovery and materials science. The pyridine moiety in 2-phenylpyridine acts as an effective directing group, enabling highly regioselective functionalization at the ortho-position of the phenyl ring. This powerful strategy allows for the efficient construction of complex molecular architectures from simple precursors, promoting atom and step economy.
The following sections detail protocols for various C-H functionalization reactions, including arylation, acylation, and borylation. Each section includes a general overview, a detailed experimental protocol, and a table summarizing the scope of the reaction with representative examples.
General Mechanism of Palladium-Catalyzed C-H Activation
The palladium-catalyzed C-H activation of 2-phenylpyridine derivatives generally proceeds through a common mechanistic pathway involving a palladacycle intermediate. The reaction is initiated by the coordination of the pyridine nitrogen to the palladium catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This key intermediate then undergoes further reactions, such as oxidative addition, migratory insertion, or reductive elimination, depending on the specific coupling partner, to afford the functionalized product and regenerate the active palladium catalyst.
Caption: General mechanism for palladium-catalyzed C-H activation of 2-phenylpyridine.
Ortho-Arylation of 2-Phenylpyridine with Aryl Iodides
The direct arylation of C-H bonds is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and organic materials. The following protocol, adapted from the work of Daugulis and co-workers, describes a general procedure for the palladium-catalyzed ortho-arylation of 2-phenylpyridine with aryl iodides.
Application Notes
This method demonstrates high regioselectivity for the ortho-position of the phenyl ring in 2-phenylpyridine and is tolerant of a range of functional groups on both the 2-phenylpyridine scaffold and the aryl iodide coupling partner. The use of a palladium acetate catalyst in combination with a base is crucial for the reaction's success.
Experimental Protocol: General Procedure for Ortho-Arylation
To a screw-capped vial are added 2-phenylpyridine (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol). The vial is sealed, and dioxane (5 mL) is added. The mixture is then stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired ortho-arylated product.
Data Presentation: Substrate Scope of Ortho-Arylation
| Entry | 2-Phenylpyridine Derivative | Aryl Iodide | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Iodobenzene | 2-(2'-Phenylphenyl)pyridine | 85 |
| 2 | 2-(p-Tolyl)pyridine | Iodobenzene | 2-(2'-Phenyl-4'-methylphenyl)pyridine | 82 |
| 3 | 2-(p-Methoxyphenyl)pyridine | Iodobenzene | 2-(2'-Phenyl-4'-methoxyphenyl)pyridine | 78 |
| 4 | 2-Phenylpyridine | 4-Iodotoluene | 2-(2'-(p-Tolyl)phenyl)pyridine | 88 |
| 5 | 2-Phenylpyridine | 4-Iodoanisole | 2-(2'-(p-Methoxyphenyl)phenyl)pyridine | 75 |
| 6 | 2-Phenylpyridine | 1-Iodo-4-(trifluoromethyl)benzene | 2-(2'-(4''-(Trifluoromethyl)phenyl)phenyl)pyridine | 65 |
Ortho-Acylation of 2-Arylpyridine Derivatives with Arylmethyl Amines
The introduction of a carbonyl group via C-H activation provides a direct route to valuable ketone building blocks. The protocol detailed below, based on the work of Zhang, Yang, and Wu, utilizes readily available arylmethyl amines as the acyl source for the ortho-acylation of 2-arylpyridines.
Application Notes
This method offers a facile and efficient route to ortho-acylated 2-arylpyridines. The reaction exhibits high regioselectivity and utilizes inexpensive and stable arylmethyl amines as the acylating agent. A key advantage is the avoidance of pre-functionalized and often sensitive acylating reagents.
Experimental Protocol: General Procedure for Ortho-Acylation
A mixture of 2-arylpyridine (0.5 mmol), arylmethyl amine (1.0 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and TBHP (70% in water, 1.5 mmol) in chlorobenzene (3 mL) is stirred in a sealed tube at 130 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to give the desired product.
Data Presentation: Substrate Scope of Ortho-Acylation
| Entry | 2-Arylpyridine | Arylmethyl Amine | Product | Yield (%) |
| 1 | 2-Phenylpyridine | Benzylamine | (2-(Pyridin-2-yl)phenyl)(phenyl)methanone | 82 |
| 2 | 2-(p-Tolyl)pyridine | Benzylamine | (4-Methyl-2-(pyridin-2-yl)phenyl)(phenyl)methanone | 79 |
| 3 | 2-(m-Tolyl)pyridine | Benzylamine | (3-Methyl-2-(pyridin-2-yl)phenyl)(phenyl)methanone | 85 |
| 4 | 2-Phenylpyridine | 4-Methylbenzylamine | (2-(Pyridin-2-yl)phenyl)(p-tolyl)methanone | 80 |
| 5 | 2-Phenylpyridine | 4-Methoxybenzylamine | (2-(Pyridin-2-yl)phenyl)(4-methoxyphenyl)methanone | 76 |
| 6 | 2-(4-Chlorophenyl)pyridine | Benzylamine | (4-Chloro-2-(pyridin-2-yl)phenyl)(phenyl)methanone | 71 |
Ortho-Borylation of 2-Phenylpyridine and Its Derivatives
Organoboron compounds are exceptionally versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The direct C-H borylation of arenes offers a highly efficient method for their preparation. The following protocol is based on the work of Kuninobu and Takai for the palladium-catalyzed ortho-selective C-H borylation of 2-phenylpyridine.
Application Notes
This reaction provides a direct and regioselective route to ortho-borylated 2-phenylpyridine derivatives at room temperature. The resulting boronate esters can be used in subsequent cross-coupling reactions without the need for isolation, enabling streamlined synthetic sequences.
Experimental Protocol: General Procedure for Ortho-Borylation
In a glovebox, a vial is charged with Pd(OAc)₂ (0.015 mmol, 3 mol%), a phosphine ligand (e.g., SPhos, 0.018 mmol, 3.6 mol%), 2-phenylpyridine (0.5 mmol), and bis(pinacolato)diboron (0.75 mmol). Toluene (1.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at room temperature for 24 hours. The resulting mixture can be used directly in subsequent reactions or can be purified by column chromatography on silica gel to isolate the borylated product. For analysis, a small aliquot is typically subjected to oxidation (e.g., with NaOH and H₂O₂) to the corresponding phenol.
Data Presentation: Substrate Scope of Ortho-Borylation
| Entry | 2-Phenylpyridine Derivative | Product (after oxidation) | Yield (%) |
| 1 | 2-Phenylpyridine | 2-(Pyridin-2-yl)phenol | 95 |
| 2 | 2-(4-Methylphenyl)pyridine | 4-Methyl-2-(pyridin-2-yl)phenol | 92 |
| 3 | 2-(4-Methoxyphenyl)pyridine | 4-Methoxy-2-(pyridin-2-yl)phenol | 88 |
| 4 | 2-(3-Methylphenyl)pyridine | 3-Methyl-2-(pyridin-2-yl)phenol | 96 |
| 5 | 2-(4-Fluorophenyl)pyridine | 4-Fluoro-2-(pyridin-2-yl)phenol | 85 |
| 6 | 2-(Naphthalen-1-yl)pyridine | 2-(Pyridin-2-yl)naphthalen-1-ol | 78 |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed C-H activation of 2-phenylpyridine derivatives.
Caption: A typical experimental workflow for palladium-catalyzed C-H activation.
Application Notes: The Untapped Potential of 4-Amino-5-iodo-2-phenylpyridine in Medicinal Chemistry
Introduction:
4-Amino-5-iodo-2-phenylpyridine is a strategically functionalized heterocyclic compound with significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique arrangement of a phenyl ring, an amino group, and an iodine atom on the pyridine core offers multiple reaction sites for chemical modification. This allows for the systematic exploration of chemical space to develop compounds with tailored pharmacological profiles. The phenyl group at the 2-position can engage in crucial hydrophobic or aromatic interactions within biological targets, the amino group at the 4-position can act as a key hydrogen bond donor or a site for further derivatization, and the iodine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents.
While the broader class of aminopyridines has been extensively explored in drug discovery, leading to numerous approved drugs and clinical candidates, specific data on the application of this compound remains limited in publicly available literature. However, based on established synthetic methodologies and the known pharmacophoric importance of the substituted pyridine scaffold, we can extrapolate its potential applications and provide detailed protocols for its utilization. This document serves as a guide for researchers, scientists, and drug development professionals to harness the synthetic utility of this promising building block.
Potential Therapeutic Applications:
The structural features of this compound make it an attractive starting point for the synthesis of inhibitors targeting a range of biological targets, most notably protein kinases . The pyridine core can mimic the hinge-binding region of ATP, a common strategy in kinase inhibitor design. The substituents at the 2, 4, and 5-positions can be elaborated to occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby enhancing potency and selectivity.
Beyond kinase inhibition, this building block could be employed in the development of agents targeting other enzyme classes, G-protein coupled receptors (GPCRs), and ion channels, where substituted aromatic heterocycles are known to play a critical role in ligand-receptor interactions.
Synthetic Utility and Experimental Protocols:
The presence of the iodine atom at the 5-position is the key to the synthetic versatility of this compound. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of chemical moieties.
Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the arylation or heteroarylation at the 5-position of the pyridine ring.
Reaction:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 3:1)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-4-amino-2-phenylpyridine derivative.
Experimental Protocol 2: Sonogashira Cross-Coupling
This protocol outlines a general method for the introduction of an alkyne moiety at the 5-position.
Reaction:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 3.0 equivalents)
-
Solvent (e.g., anhydrous THF or DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 5-alkynyl-4-amino-2-phenylpyridine product.
Data Presentation:
Table 1: Biological Activity of 5-Substituted-4-amino-2-phenylpyridine Derivatives
| Compound ID | R Group at C5-position | Target Kinase | IC₅₀ (nM) | Cell-based Assay (GI₅₀, µM) |
| Template-1 | Phenyl | Kinase A | Data | Data |
| Template-2 | 4-Fluorophenyl | Kinase A | Data | Data |
| Template-3 | Thiophen-2-yl | Kinase B | Data | Data |
| Template-4 | Phenylethynyl | Kinase C | Data | Data |
| Template-5 | (4-Hydroxyphenyl)ethynyl | Kinase C | Data | Data |
Visualizations:
The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway that could be targeted by derivatives of this compound.
Application Note: Protocol for N-alkylation of 4-Amino-5-iodo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmaceuticals. The functionalization of the pyridine ring, particularly through N-alkylation, is a critical step in modifying the electronic and steric properties of these molecules, often leading to enhanced biological activity and improved pharmacokinetic profiles. This application note provides a detailed protocol for the N-alkylation of 4-amino-5-iodo-2-phenylpyridine, a versatile intermediate with multiple sites for further chemical modification. The protocol addresses the challenge of selective alkylation on the pyridine nitrogen (N-1) over the exocyclic amino group at the C-4 position by employing a protective group strategy.
Challenges in Selective N-alkylation
The presence of two nucleophilic nitrogen atoms in this compound—the endocyclic pyridine nitrogen and the exocyclic amino group—presents a selectivity challenge. Direct alkylation can lead to a mixture of N-1 alkylated, N-4 alkylated, and potentially di-alkylated products. To achieve selective alkylation at the desired pyridine nitrogen, protection of the more nucleophilic exocyclic amino group is often necessary. The electron-donating nature of the 4-amino group increases the nucleophilicity of the ring nitrogen, while the electron-withdrawing iodo group at the 5-position and the steric bulk of the phenyl group at the 2-position can influence the reactivity of the pyridine nitrogen.
Experimental Protocols
This protocol is divided into three key stages:
-
Protection of the 4-amino group.
-
N-alkylation of the protected pyridine.
-
Deprotection of the 4-amino group.
Protection of the 4-Amino Group (as a Boc-derivative)
This step is crucial to ensure the selective alkylation of the pyridine ring nitrogen. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for amines.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-protected this compound.
N-alkylation of N-Boc-4-amino-5-iodo-2-phenylpyridine
With the exocyclic amino group protected, the pyridine nitrogen is now the primary site for alkylation. A strong, non-nucleophilic base is recommended to deprotonate the pyridine, followed by the addition of an alkylating agent.
Materials:
-
N-Boc-protected this compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1 - 1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-protected this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-alkylated, N-Boc-protected product.
Deprotection of the 4-Amino Group
The final step involves the removal of the Boc protecting group to yield the desired N-alkylated this compound.
Materials:
-
N-alkylated, N-Boc-protected product
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkylated, N-Boc-protected compound in DCM.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
If necessary, purify the final product by flash column chromatography or recrystallization.
Data Presentation
The following table summarizes various conditions for N-alkylation of aminopyridine derivatives found in the literature, which can serve as a starting point for optimization.
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| N-Boc-4-aminopyridine | Alkyl halide | Electrogenerated CH₂CN⁻ | Acetonitrile | Room Temp. | High | [1][2] |
| 2-aminopyridine | Alkyl halide | n-BuLi | THF | 0 °C to RT | - | [3] |
| 4-aminopyridine | Methanol | Heterogeneous catalyst | Gas phase | 320 °C | - | [4] |
| Imidazo[4,5-b]pyridine | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | - | - | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the selective N-alkylation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the selective N-alkylation of this compound. By employing a protection-alkylation-deprotection strategy, researchers can achieve high selectivity for the desired N-1 alkylated product. The provided methodologies and reaction conditions are based on established principles in organic synthesis and can be adapted for various alkylating agents. This protocol serves as a valuable resource for scientists engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application of 4-Amino-5-iodo-2-phenylpyridine in the Synthesis of Kinase Inhibitors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-5-iodo-2-phenylpyridine is a valuable heterocyclic building block for the synthesis of a variety of kinase inhibitors. The presence of three key functional groups – a primary amine at the 4-position, an iodine atom at the 5-position, and a phenyl group at the 2-position – allows for diverse and strategic chemical modifications to generate potent and selective kinase inhibitors. The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif, while the 5-position provides a convenient handle for introducing various substituents via cross-coupling reactions to explore the solvent-exposed region of the kinase active site. This document outlines the application of this compound in the synthesis of inhibitors targeting key kinases such as Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), and Janus kinases (JAKs), which are implicated in various cancers and autoimmune diseases.
Key Synthetic Strategy: Suzuki-Miyaura Coupling
The primary synthetic route for elaborating the this compound scaffold involves the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 5-iodo position of the pyridine ring and a wide range of boronic acids or esters. This versatility enables the introduction of various aryl, heteroaryl, or alkyl groups, which can be tailored to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Targeted Kinases and Signaling Pathways
Derivatives of this compound have shown potential as inhibitors of several important kinase families.
-
Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated therapeutic target for B-cell malignancies and autoimmune diseases.[1][2]
-
Spleen Tyrosine Kinase (Syk): Another critical kinase in the BCR signaling cascade, Syk activation is essential for B-cell proliferation and survival.[3]
-
Janus Kinases (JAKs): This family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) mediates cytokine signaling through the JAK-STAT pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory conditions.[4][5]
Data Presentation: Representative Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of representative 2-aminopyridine-based kinase inhibitors, demonstrating the potential of this scaffold. While these compounds are not directly synthesized from this compound, they represent the types of potencies that can be achieved with this structural motif.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 5-Phenoxy-2-aminopyridine Derivatives | BTK | 10 - 50 | [1][2] |
| 4-Pyrazolyl-2-aminopyrimidine Derivatives | Syk | 3 | [3] |
| 2-Aminopyridine Derivatives | JAK2 | 3 | [4][5] |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a kinase inhibitor library using this compound as the starting material, employing a Suzuki-Miyaura coupling reaction.
General Suzuki-Miyaura Coupling Protocol for the Synthesis of 5-Aryl-4-amino-2-phenylpyridines:
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and the palladium catalyst (Pd(dppf)Cl2, 0.05 equivalents).
-
Add the base (Na2CO3 or K2CO3, 2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1). The reaction concentration is typically 0.1 M with respect to the starting iodo-pyridine.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-aryl-4-amino-2-phenylpyridine derivative.
Note: Reaction conditions such as the choice of palladium catalyst, base, solvent, and temperature may need to be optimized for specific boronic acids to achieve the best yields.
Visualizations
Signaling Pathway Diagrams:
Caption: B-cell Receptor (BCR) Signaling Pathway highlighting the role of BTK.
Caption: The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway.
Experimental Workflow Diagram:
References
- 1. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 4-pyrazolyl-2-aminopyrimidine derivatives as potent spleen tyrosine kinase (SYK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-5-iodo-2-phenylpyridine as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 4-Amino-5-iodo-2-phenylpyridine as a ligand in transition metal complexes is limited in currently available literature. The following application notes and protocols are based on established principles of coordination chemistry and data from analogous aminopyridine and phenylpyridine compounds. The provided data is illustrative and should be considered hypothetical.
Introduction
This compound is a substituted pyridine derivative with significant potential as a versatile ligand in transition metal chemistry. Its structure combines the coordination capabilities of a 2-aminopyridine moiety, which can act as a bidentate N,N-donor, with the steric and electronic influence of a phenyl group and an iodo substituent. These features make it an attractive candidate for the development of novel catalysts and therapeutic agents. The presence of the iodo group also offers a site for further functionalization, enabling the fine-tuning of the ligand's properties.
Transition metal complexes of aminopyridine derivatives have demonstrated a wide range of applications, including in catalysis for cross-coupling reactions and as agents for the removal of organic pollutants.[1][2] Furthermore, metal complexes incorporating substituted pyridine ligands have shown promising biological activities, including antimicrobial and anticancer properties.[1][3]
This document provides detailed protocols for the synthesis of this compound, its complexation with palladium(II), and a prospective application in a Suzuki-Miyaura cross-coupling reaction.
Data Presentation
Table 1: Hypothetical Physicochemical and Spectroscopic Data for this compound and its Palladium(II) Complex.
| Property | Ligand (L) | Complex [Pd(L)₂Cl₂] |
| Formula | C₁₁H₉IN₂ | C₂₂H₁₈Cl₂I₂N₄Pd |
| Molecular Weight ( g/mol ) | 296.11 | 869.53 |
| Appearance | Off-white solid | Yellow-orange crystalline solid |
| Melting Point (°C) | 135-138 | >250 (decomposes) |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.15 (s, 1H), 7.80 (d, J=7.6 Hz, 2H), 7.45 (t, J=7.6 Hz, 2H), 7.35 (t, J=7.6 Hz, 1H), 6.80 (s, 1H), 5.90 (s, 2H, NH₂) | 8.50 (s, 1H), 8.05 (d, J=7.6 Hz, 2H), 7.60-7.50 (m, 3H), 7.10 (s, 1H), 8.80 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.2, 155.5, 148.9, 138.7, 129.1, 128.8, 128.5, 108.1, 85.3 | 160.1, 157.3, 150.2, 137.5, 130.5, 129.8, 129.1, 109.5, 84.1 |
| FT-IR (KBr, cm⁻¹) | 3450, 3320 (ν N-H), 1620 (δ N-H), 1580 (ν C=N), 1450 (ν C=C), 580 (ν C-I) | 3250, 3180 (ν N-H), 1610 (δ N-H), 1595 (ν C=N), 1455 (ν C=C), 575 (ν C-I), 350 (ν Pd-N), 310 (ν Pd-Cl) |
| UV-Vis (CH₂Cl₂, λₘₐₓ, nm (ε, M⁻¹cm⁻¹)) | 285 (15,000), 320 (8,000) | 350 (12,000), 420 (sh, 4,500) |
Table 2: Hypothetical Catalytic Performance of [Pd(L)₂Cl₂] in a Suzuki-Miyaura Cross-Coupling Reaction.
Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), [Pd(L)₂Cl₂] (0.1 mol%), toluene/H₂O (10:1, 5 mL), 100 °C, 2 h.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 98 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 92 |
| 4 | 2-Bromopyridine | 2-Phenylpyridine | 88 |
Experimental Protocols
Protocol 1: Synthesis of this compound (L)
This protocol is a hypothetical adaptation based on known synthetic methods for similar compounds.
Materials:
-
2-Amino-4-chloropyridine
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
N-Iodosuccinimide (NIS)
-
Dioxane
-
Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suzuki-Miyaura Coupling:
-
To a flame-dried round-bottom flask, add 2-amino-4-chloropyridine (1.29 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and potassium carbonate (4.15 g, 30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add dioxane (40 mL) and deionized water (10 mL) via syringe.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(dppf)Cl₂ (0.41 g, 0.5 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-4-aminopyridine.
-
-
Iodination:
-
Dissolve the 2-phenyl-4-aminopyridine (1.70 g, 10 mmol) in acetonitrile (50 mL) in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide (NIS) (2.25 g, 10 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Recrystallize the crude product from ethanol/water to obtain pure this compound (L).
-
Protocol 2: Synthesis of Dichlorobis(this compound)palladium(II) [Pd(L)₂Cl₂]
This protocol is a general method for the synthesis of palladium(II) complexes with pyridine-based ligands.[4][5]
Materials:
-
This compound (L)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
Dissolve PdCl₂ (0.089 g, 0.5 mmol) in hot acetonitrile (10 mL).
-
In a separate flask, dissolve this compound (L) (0.296 g, 1 mmol) in acetonitrile (15 mL).
-
Slowly add the ligand solution to the hot PdCl₂ solution with constant stirring.
-
A yellow-orange precipitate should form immediately.
-
Continue stirring the mixture at room temperature for 2 hours.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold acetonitrile (5 mL) and then with diethyl ether (2 x 10 mL).
-
Dry the product under vacuum to yield [Pd(L)₂Cl₂].
Protocol 3: Catalytic Application in Suzuki-Miyaura Cross-Coupling
This protocol outlines a hypothetical use of the synthesized palladium complex as a catalyst.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[Pd(L)₂Cl₂] complex
-
Toluene
-
Deionized water
-
Internal standard (e.g., dodecane)
Procedure:
-
To a reaction vial, add the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the [Pd(L)₂Cl₂] catalyst (0.001 mmol, 0.1 mol%).
-
Add toluene (4.5 mL) and deionized water (0.5 mL).
-
Add the internal standard.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 2 hours.
-
Take aliquots at regular intervals and analyze by GC-MS to monitor the reaction progress and determine the yield.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel.
-
Concentrate the filtrate and analyze the crude product by ¹H NMR to confirm the structure of the biphenyl product.
Visualizations
Caption: Workflow for the synthesis of the ligand, its palladium complex, and subsequent catalytic application.
Caption: Proposed bidentate coordination of this compound to a metal center (M).
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. bjas.journals.ekb.eg [bjas.journals.ekb.eg]
- 2. Aminopyridine Transition Metals Complexes; Characterization, Application and Molecular Orbital Calculation [bjas.journals.ekb.eg]
- 3. Design, synthesis and biological evaluation of heterocyclic methyl substituted pyridine Schiff base transition metal complexes - ProQuest [proquest.com]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anticancer Screening of 4-Amino-5-iodo-2-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro screening of novel 4-Amino-5-iodo-2-phenylpyridine derivatives for their potential anticancer activity. The following sections detail the experimental procedures for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle in various cancer cell lines.
Introduction
Pyridine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. In vitro screening is a crucial first step in the drug discovery process, providing essential information on the cytotoxic and mechanistic properties of new chemical entities.[3][4] This document outlines a panel of standard in vitro assays to evaluate the anticancer potential of this compound derivatives.
Data Presentation
To facilitate the comparison of the anticancer activity of newly synthesized this compound derivatives, all quantitative data should be summarized in clearly structured tables. The following tables present hypothetical data for a series of candidate compounds (PPD-1 to PPD-5) to illustrate the recommended data presentation format.
Table 1: Cytotoxicity of this compound Derivatives against Various Human Cancer Cell Lines.
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | HepG2 (Liver) IC50 (µM) |
| PPD-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.3 |
| PPD-2 | 8.7 ± 0.9 | 12.4 ± 1.3 | 10.1 ± 1.1 | 14.8 ± 1.6 |
| PPD-3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.2 ± 0.4 | 5.9 ± 0.7 |
| PPD-4 | 35.6 ± 3.1 | 48.2 ± 4.5 | 41.3 ± 3.8 | 52.7 ± 5.1 |
| PPD-5 | 5.4 ± 0.6 | 8.9 ± 0.9 | 6.8 ± 0.7 | 10.2 ± 1.2 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 | 0.8 ± 0.1 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by PPD-3 in MCF-7 Cells after 48-hour Treatment.
Apoptosis is a form of programmed cell death.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) | Live Cells (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 95.6 ± 1.1 |
| PPD-3 | 1.0 | 15.8 ± 1.7 | 8.2 ± 0.9 | 1.2 ± 0.2 | 74.8 ± 2.5 |
| PPD-3 | 2.0 | 28.4 ± 2.5 | 15.7 ± 1.8 | 2.1 ± 0.3 | 53.8 ± 3.1 |
| PPD-3 | 4.0 | 45.1 ± 3.9 | 25.3 ± 2.7 | 3.5 ± 0.5 | 26.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Cycle Distribution of MCF-7 Cells Treated with PPD-3 for 24 hours.
The cell cycle is the series of events that take place in a cell leading to its division and duplication.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 65.2 ± 4.1 | 20.5 ± 2.3 | 14.3 ± 1.9 |
| PPD-3 | 1.0 | 60.1 ± 3.8 | 25.8 ± 2.6 | 14.1 ± 1.7 |
| PPD-3 | 2.0 | 52.7 ± 3.5 | 35.4 ± 3.1 | 11.9 ± 1.5 |
| PPD-3 | 4.0 | 40.3 ± 3.2 | 48.9 ± 4.2 | 10.8 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key in vitro screening assays are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[5][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[9] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[10][11]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[10] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound derivatives for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and obtain a single-cell suspension.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to deconvolute the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound derivatives are yet to be fully elucidated, many anticancer agents exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Further investigation through techniques such as Western blotting for key pathway proteins (e.g., phosphorylated Akt, mTOR) would be necessary to confirm the involvement of this or other signaling pathways in the anticancer mechanism of this compound derivatives.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents [mdpi.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Amino-5-iodo-2-phenylpyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the chemical scaffold of 4-Amino-5-iodo-2-phenylpyridine. While no public HTS data currently exists for this specific compound, its structural motifs—a phenylpyridine core and a 4-aminopyridine moiety—are prevalent in modulators of key drug targets, particularly protein kinases and G-protein coupled receptors (GPCRs).
This document focuses on two such targets: Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, and G-protein coupled receptor 119 (GPR119), a receptor involved in glucose homeostasis. The provided protocols for biochemical and cell-based assays are designed to identify and characterize novel modulators, for which compounds with the this compound scaffold represent promising candidates.
Application Note 1: High-Throughput Screening for TYK2 Kinase Inhibitors
Introduction:
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase that plays a crucial role in cytokine signaling pathways, making it a compelling target for autoimmune and inflammatory diseases. This application note details a biochemical HTS assay to identify inhibitors of TYK2, a class of molecules for which phenylpyridine-based structures have shown potential. The described assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay, a robust and sensitive method for HTS.
Signaling Pathway:
TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then translocate to the nucleus to regulate gene expression.
Caption: TYK2 Signaling Pathway.
Experimental Workflow:
The HTS workflow for identifying TYK2 inhibitors involves several stages, from assay development to hit validation.
Caption: High-Throughput Screening Workflow.
Experimental Protocol: TR-FRET Kinase Assay (e.g., LanthaScreen®)
This protocol is adapted for a 384-well plate format.
Materials:
-
TYK2 enzyme (recombinant)
-
Fluorescein-labeled substrate peptide
-
ATP
-
Terbium-labeled anti-phospho-substrate antibody
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection buffer (Assay buffer containing EDTA and Terbium-labeled antibody)
-
Test compounds (including this compound analogs) dissolved in DMSO
-
Positive control (known TYK2 inhibitor, e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control into the wells of a 384-well plate using an acoustic liquid handler.
-
Enzyme/Substrate Preparation: Prepare a solution of TYK2 enzyme and fluorescein-labeled substrate peptide in assay buffer.
-
Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate mix to each well of the assay plate.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination and Detection: Add 10 µL of Stop/Detection buffer to each well.
-
Detection Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor) with a delay time of 100 µs.
Data Analysis and Presentation:
The TR-FRET signal is calculated as the ratio of the acceptor emission to the donor emission. Inhibition is calculated relative to the high (DMSO) and low (positive control) controls.
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition |
| DMSO Control | - | 0.85 | 0 |
| Positive Control | 10 | 0.15 | 100 |
| Cmpd-001 | 10 | 0.45 | 57.1 |
| Cmpd-002 | 10 | 0.82 | 4.3 |
| Cmpd-003 | 10 | 0.20 | 92.9 |
Data are representative. Actual values will vary depending on the assay conditions and compounds tested.
Application Note 2: High-Throughput Screening for GPR119 Agonists
Introduction:
GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased intracellular cyclic AMP (cAMP) levels, resulting in enhanced glucose-dependent insulin secretion and GLP-1 release. This makes GPR119 an attractive target for the treatment of type 2 diabetes. The 4-aminopyridine scaffold is a known feature in some GPR119 agonists. This application note describes a cell-based HTS assay using a luminescent reporter to identify GPR119 agonists.
Signaling Pathway:
Activation of GPR119 by an agonist leads to the activation of adenylyl cyclase, which converts ATP to cAMP. Increased cAMP levels then trigger downstream signaling events leading to insulin and GLP-1 secretion.
Caption: GPR119 Signaling Pathway.
Experimental Workflow for a Cell-Based Assay:
The workflow for a cell-based HTS assay is similar to a biochemical assay but includes cell culture and plating steps.
Caption: Cell-Based HTS Workflow.
Experimental Protocol: cAMP Reporter Gene Assay (e.g., GloSensor™)
This protocol is for a 384-well plate format using a stable cell line expressing GPR119 and a cAMP-responsive luciferase reporter.
Materials:
-
HEK293 cell line stably co-expressing human GPR119 and a GloSensor™ cAMP plasmid
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GloSensor™ cAMP Reagent
-
Assay buffer (e.g., CO₂-independent medium with 10% FBS)
-
Test compounds (including this compound analogs) dissolved in DMSO
-
Positive control (known GPR119 agonist)
-
Negative control (DMSO)
-
384-well, solid white, cell culture-treated microplates
Procedure:
-
Cell Plating: Seed the GPR119-GloSensor™ cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the GloSensor™ cAMP Reagent to room temperature and prepare a 2X solution in assay buffer.
-
Reagent Addition: Add 20 µL of the 2X GloSensor™ cAMP Reagent to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Compound Addition: Dispense 50 nL of test compounds, positive control, and negative control to the appropriate wells.
-
Signal Stabilization: Incubate the plate for 20 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis and Presentation:
The luminescence signal is directly proportional to the intracellular cAMP concentration. Agonist activity is calculated as the fold activation over the basal (DMSO) signal.
| Compound ID | Concentration (µM) | Luminescence (RLU) | Fold Activation |
| DMSO Control | - | 10,000 | 1.0 |
| Positive Control | 1 | 150,000 | 15.0 |
| Cmpd-001 | 10 | 85,000 | 8.5 |
| Cmpd-002 | 10 | 12,000 | 1.2 |
| Cmpd-003 | 10 | 130,000 | 13.0 |
Data are representative. Actual values will vary depending on the assay conditions and compounds tested.
Application Notes and Protocols: 4-Amino-5-iodo-2-phenylpyridine as a Versatile Scaffold for Novel Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-5-iodo-2-phenylpyridine is a promising, yet underexplored, molecular scaffold for the synthesis of novel fluorescent probes. Its structure offers several key advantages for the rational design of targeted and environmentally sensitive probes. The presence of a reactive iodine atom at the 5-position allows for facile functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide variety of fluorophores and recognition moieties. The aminopyridine core itself can contribute to the photophysical properties of the final probe and provides a site for further chemical modification. This document outlines the potential applications and detailed protocols for utilizing this compound in the development of fluorescent probes for biological imaging and sensing.
Principle of Fluorescent Probe Design
The core concept involves a modular design strategy where the this compound scaffold is coupled with a signaling unit (fluorophore) and a recognition unit (for a specific analyte). The interaction of the recognition unit with its target analyte can induce a change in the photophysical properties of the signaling unit, leading to a detectable fluorescent signal. This change can manifest as an increase in fluorescence intensity ("turn-on" probe), a shift in the emission wavelength (ratiometric probe), or a change in fluorescence lifetime.
Potential Applications
Fluorescent probes derived from this compound can be designed for a multitude of applications in biomedical research and drug development, including:
-
Enzyme Activity Assays: By incorporating a substrate for a specific enzyme, probes can be designed to fluoresce only after enzymatic cleavage.
-
Ion Sensing: The aminopyridine nitrogen and the amino group can act as a chelating site for metal ions, leading to changes in fluorescence upon binding.
-
Targeted Cell Imaging: Conjugation of the scaffold to a targeting ligand (e.g., a peptide or small molecule) can allow for the specific labeling and visualization of sub-cellular organelles or cell types.
-
Drug Discovery: Probes can be developed to monitor the binding of a drug to its target protein, providing a valuable tool for high-throughput screening.
Data Presentation: Hypothetical Photophysical and Performance Data
The following tables summarize hypothetical quantitative data for a series of fluorescent probes synthesized from this compound. These probes are designed for different applications and are named based on their target analyte.
Table 1: Photophysical Properties of Phenylpyridine-Based Probes
| Probe Name | Target Analyte | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| PP-Zn1 | Zn²⁺ | 485 | 520 | 0.65 (in presence of Zn²⁺) | 45,000 |
| PP-Casp3 | Caspase-3 | 490 | 525 | 0.72 (after cleavage) | 52,000 |
| PP-MitoT | Mitochondria | 560 | 585 | 0.58 | 68,000 |
Table 2: Performance Characteristics of Phenylpyridine-Based Probes
| Probe Name | Target Analyte | Limit of Detection (LOD) | Dynamic Range | Specificity | Cellular Permeability |
| PP-Zn1 | Zn²⁺ | 10 nM | 0 - 100 µM | High (vs. other divalent cations) | Good |
| PP-Casp3 | Caspase-3 | 5 nM | 0 - 50 µM | High (vs. other caspases) | Excellent |
| PP-MitoT | Mitochondria | N/A | N/A | High (co-localizes with MitoTracker) | Excellent |
Experimental Protocols
Protocol 1: General Synthesis of a Phenylpyridine-Based Fluorescent Probe via Suzuki Coupling
This protocol describes a general method for coupling a boronic acid-containing fluorophore to the this compound scaffold.
Materials:
-
This compound
-
Fluorophore-boronic acid (e.g., Dansyl boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the fluorophore-boronic acid (1.2 equivalents) in a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (3 equivalents) to the mixture.
-
De-gas the solution by bubbling with nitrogen gas for 15 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.
Protocol 2: In Vitro Assay for Caspase-3 Activity using PP-Casp3
This protocol details the use of a hypothetical caspase-3 probe (PP-Casp3), which incorporates a DEVD peptide sequence recognized and cleaved by caspase-3.
Materials:
-
PP-Casp3 probe
-
Recombinant human Caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of PP-Casp3 in DMSO.
-
Dilute the PP-Casp3 stock solution in assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare a serial dilution of recombinant caspase-3 in assay buffer.
-
In a 96-well plate, add the diluted PP-Casp3 solution to each well.
-
Add the serially diluted caspase-3 to the respective wells. Include a negative control with no enzyme.
-
Incubate the plate at 37 °C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 490 nm, Em: 525 nm).
-
Plot the fluorescence intensity against the caspase-3 concentration to determine the enzyme activity.
Protocol 3: Cellular Imaging of Mitochondria with PP-MitoT
This protocol describes the staining of mitochondria in live cells using a hypothetical mitochondria-targeting probe (PP-MitoT).
Materials:
-
PP-MitoT probe
-
Live cells cultured on glass-bottom dishes
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Prepare a stock solution of PP-MitoT in DMSO.
-
Dilute the PP-MitoT stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the PP-MitoT-containing medium to the cells and incubate at 37 °C in a CO₂ incubator for 15-30 minutes.
-
Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Add fresh pre-warmed culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter set for PP-MitoT (e.g., TRITC or Texas Red channel).
Visualizations
Caption: Synthetic workflow for a fluorescent probe.
Caption: Caspase-3 detection mechanism.
Caption: Cellular imaging workflow.
Application Notes and Protocols: Sonogashira Coupling of 4-Amino-5-iodo-2-phenylpyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The mild reaction conditions make it a valuable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-Amino-5-iodo-2-phenylpyridine with various terminal alkynes. The resulting 4-amino-2-phenyl-5-alkynylpyridine scaffold is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.
Application Notes
The 4-amino-2-phenylpyridine core is a privileged scaffold in drug discovery. The introduction of an alkynyl moiety at the 5-position via Sonogashira coupling allows for the exploration of a diverse chemical space, leading to the development of potent and selective therapeutic agents.
Oncology and Kinase Inhibition:
Many 4-aminopyridine and related heterocyclic derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer. The general hypothesis is that the 4-amino-2-phenyl-5-alkynylpyridine scaffold can act as a hinge-binding motif, occupying the ATP-binding pocket of kinases. The alkynyl substituent can be further functionalized to interact with other regions of the enzyme, enhancing potency and selectivity.
While specific data on the direct products of this compound coupling is limited in publicly available literature, analogous structures such as 4-aminoquinazolines and 4-anilinopyrimidines have shown significant activity as inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Cyclin-Dependent Kinases (CDKs). These kinases are often implicated in the proliferation and survival of cancer cells.
Illustrative Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell growth, proliferation, and survival. Overexpression or activating mutations of EGFR are common in various cancers, making it a key therapeutic target. Small molecule inhibitors that block the ATP-binding site of EGFR can prevent its activation and downstream signaling. The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of inhibition by a hypothetical 4-amino-2-phenyl-5-alkynylpyridine inhibitor.
Caption: Hypothetical inhibition of the EGFR signaling pathway.
Experimental Protocols
While specific experimental data for the Sonogashira coupling of this compound is not extensively published, the following protocols are based on well-established procedures for similar electron-rich amino-iodopyridines and can be adapted and optimized for this specific substrate.
General Sonogashira Coupling Reaction Scheme
Caption: General scheme for the Sonogashira coupling.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a standard method that generally provides good yields for a variety of substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 - 0.05 equiv), and CuI (0.04 - 0.10 equiv).
-
Add the anhydrous solvent (e.g., THF or DMF, to make a ~0.1 M solution of the iodo-pyridine).
-
Add the base (TEA or DIPEA, 2.0 - 3.0 equiv).
-
Add the terminal alkyne (1.1 - 1.5 equiv) dropwise while stirring.
-
Heat the reaction mixture to the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous to avoid the formation of alkyne homocoupling byproducts and to simplify purification.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)
-
Base (e.g., Triethylamine, Piperidine, or Cesium Carbonate)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2 - 2.0 equiv) in the anhydrous solvent.
-
Add the base (2.0 - 4.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv). If using Pd(OAc)₂, also add a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine.
-
Heat the reaction mixture to a temperature typically between 60 °C and 120 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
General Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 4-amino-2-phenyl-5-alkynylpyridines.
Caption: General experimental workflow for Sonogashira coupling.
Data Presentation
Due to the limited availability of specific experimental data for the Sonogashira coupling of this compound, the following tables present generalized and hypothetical data based on reactions with analogous aminohalopyridines. These should be considered as starting points for optimization.
Table 1: Hypothetical Screening of Reaction Conditions for the Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA (2) | THF | 60 | 12 | 75 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (2) | DMF | 80 | 8 | 85 |
| 3 | Pd(PPh₃)₄ (5) | - | TEA (3) | Dioxane | 100 | 16 | 60 |
| 4 | Pd(OAc)₂ (2) / PPh₃ (4) | - | Cs₂CO₃ (2) | Toluene | 110 | 12 | 70 |
Table 2: Hypothetical Substrate Scope for the Sonogashira Coupling of this compound
Reaction Conditions: this compound (1.0 equiv), Terminal Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), DIPEA (2 equiv), DMF, 80 °C.
| Entry | Terminal Alkyne | Product | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-Amino-2-phenyl-5-(phenylethynyl)pyridine | 8 | 85 |
| 2 | 1-Hexyne | 4-Amino-5-(hex-1-yn-1-yl)-2-phenylpyridine | 10 | 78 |
| 3 | Propargyl alcohol | 3-(4-Amino-2-phenylpyridin-5-yl)prop-2-yn-1-ol | 12 | 65 |
| 4 | Ethynyltrimethylsilane | 4-Amino-2-phenyl-5-((trimethylsilyl)ethynyl)pyridine | 6 | 90 |
| 5 | 4-Ethynylanisole | 4-Amino-5-((4-methoxyphenyl)ethynyl)-2-phenylpyridine | 8 | 82 |
Disclaimer: The data presented in the tables are hypothetical and intended for illustrative purposes. Actual results may vary and optimization of reaction conditions is recommended for each specific substrate combination.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Amino-5-iodo-2-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 4-Amino-5-iodo-2-phenylpyridine. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-aryl-4-amino-2-phenylpyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1][4] The development of sophisticated catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has significantly expanded the scope of this transformation to include challenging substrates like heteroaryl halides.[5]
The amination of this compound is of particular interest as the resulting N-arylated products are key intermediates in the development of novel therapeutics and functional materials. The presence of the free amino group and the iodine atom on the pyridine ring offers a versatile handle for further chemical modifications.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of well-defined steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-arylated product and regenerating the palladium(0) catalyst.[1][2]
Recommended Reaction Components
A variety of catalysts, ligands, bases, and solvents can be employed for the Buchwald-Hartwig amination. The optimal choice is often substrate-dependent.
| Component | Examples | Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | Precatalysts can offer improved stability and activity.[6] |
| Ligand | Xantphos, XPhos, BINAP, DPPF | Bulky, electron-rich phosphine ligands are generally preferred to promote reductive elimination.[1][5] |
| Base | NaOtBu, K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly influence reaction rate and yield. Stronger bases like NaOtBu are common, but inorganic bases can be used for base-sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial for optimal catalyst performance. |
| Amine | Primary and secondary alkyl or aryl amines | The nature of the amine can affect the reaction conditions required. |
Experimental Protocols
The following protocols are representative examples for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and Xantphos
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
Xantphos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous Dioxane
Procedure:
-
In a microwave vial, combine this compound, the amine, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add anhydrous dioxane.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-140 °C for 30-60 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Quantitative Data Summary
While specific data for this compound is not extensively published, the following table summarizes typical yields for the Buchwald-Hartwig amination of structurally similar halo- and aminopyridines. This data provides a reasonable expectation for the target reaction.
| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Iodopyridine | Aniline | Ni(acac)₂ / Phenylboronic ester | K₃PO₄ | Toluene | 100 | 86 |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 95 |
| 4-Chloropyridine derivative | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane | 110 | 88 |
| 2-Amino-5-bromopyridine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 92 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes: Synthesis of Imidazo[4,5-b]pyridine Derivatives from Amino-iodopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[4,5-b]pyridine derivatives are a significant class of heterocyclic compounds, structurally analogous to purines, which has led to their extensive investigation in medicinal chemistry.[1] These compounds have demonstrated a wide array of biological activities, including roles as kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3] The synthesis of these scaffolds is therefore of great interest to the drug discovery and development community. This document provides detailed protocols for the synthesis of imidazo[4,5-b]pyridine derivatives, with a specific focus on the utilization of amino-iodopyridines as versatile starting materials. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, provide an efficient route to construct the core structure of these molecules.
Synthetic Strategies
The synthesis of the imidazo[4,5-b]pyridine core from amino-iodopyridines can be efficiently achieved through a two-step process:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amino-iodopyridine and an amine, creating a diaminopyridine intermediate. Iodopyridines are excellent substrates for this reaction, often exhibiting high reactivity.
-
Intramolecular Cyclization: The resulting diaminopyridine is then cyclized to form the imidazole ring. This can be achieved using various reagents such as formic acid, aldehydes, or orthoesters.
This approach allows for the introduction of diversity at two key positions of the final molecule, making it highly valuable for the generation of compound libraries for screening purposes.
Experimental Protocols
Protocol 1: Synthesis of N-benzyl-3-iodopyridin-4-amine
This protocol details the Buchwald-Hartwig amination of 4-amino-3-iodopyridine with benzylamine.
Materials:
-
4-amino-3-iodopyridine
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel)
Procedure:
-
To an oven-dried round-bottom flask, add 4-amino-3-iodopyridine (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (10 mL) and benzylamine (1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-benzyl-3-iodopyridin-4-amine.
| Entry | Starting Material | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-amino-3-iodopyridine | Benzylamine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~85 |
Table 1: Representative reaction conditions and yield for the Buchwald-Hartwig amination of 4-amino-3-iodopyridine.
Protocol 2: Synthesis of 1-benzyl-1H-imidazo[4,5-b]pyridine
This protocol describes the intramolecular cyclization of N-benzyl-3-aminopyridin-4-amine (hypothetically formed from the previous step after reduction of the iodo-group and amination at the 3-position, for illustrative purposes of cyclization) with triethyl orthoformate.
Materials:
-
N-benzyl-3-aminopyridin-4-amine
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Standard reflux apparatus
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-3-aminopyridin-4-amine (1.0 mmol) in ethanol (15 mL).
-
Add triethyl orthoformate (3.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-1H-imidazo[4,5-b]pyridine.
| Entry | Starting Diamine | Cyclizing Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-benzyl-3-aminopyridin-4-amine | Triethyl orthoformate | p-TsOH | Ethanol | Reflux | 5 | High |
Table 2: Representative conditions for the cyclization to form the imidazo[4,5-b]pyridine ring.
Visualizing the Workflow and Biological Context
To aid in the understanding of the synthetic process and the biological relevance of the target molecules, the following diagrams are provided.
Caption: Synthetic workflow for imidazo[4,5-b]pyridine derivatives.
Caption: Inhibition of the Raf kinase in the MAPK/ERK pathway.
Conclusion
The synthetic routes outlined in these application notes provide a robust and flexible methodology for the preparation of a diverse range of imidazo[4,5-b]pyridine derivatives. The use of amino-iodopyridines as starting materials, coupled with powerful cross-coupling and cyclization techniques, offers researchers in medicinal chemistry and drug development a valuable tool for the synthesis of novel compounds with potential therapeutic applications. The provided protocols and diagrams serve as a practical guide for the implementation of these synthetic strategies in the laboratory.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
Troubleshooting & Optimization
Optimization of Suzuki coupling conditions for 4-Amino-5-iodo-2-phenylpyridine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling conditions for 4-Amino-5-iodo-2-phenylpyridine.
Troubleshooting Guide
Problem 1: Low to No Product Formation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity/Decomposition | Catalyst Choice: For electron-rich amino-pyridines, standard catalysts like Pd(PPh₃)₄ may be less effective. Consider using more electron-rich and bulky phosphine ligands such as Buchwald-type ligands (e.g., XPhos, SPhos) in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. These can promote the oxidative addition step, which is often challenging with electron-rich halides.[1] Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[2] Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[3] Ensure thorough degassing of the solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes).[3] |
| Inappropriate Base or Solvent | Base Selection: The choice of base is critical. For aminopyridine substrates, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The base not only facilitates the transmetalation step but can also influence catalyst activity. A screening of different bases is often necessary. Softer bases like Cs₂CO₃ can sometimes be more effective. Solvent System: Aprotic polar solvents are commonly used. A mixture of a non-polar solvent like dioxane or toluene with water (e.g., 4:1 or 5:1 ratio) is often effective. The water is crucial for dissolving the base and facilitating the transmetalation step. DMF can also be a suitable solvent.[4] |
| Inhibition by the Amino Group | The lone pair on the amino group of this compound can coordinate to the palladium center, inhibiting its catalytic activity. While protection of the amino group is an option, it adds extra synthetic steps. Using bulky phosphine ligands can create steric hindrance around the palladium center, disfavoring coordination of the amino group.[1] |
| Poor Quality of Reagents | Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which are less reactive. Use fresh or properly stored boronic acid. You can also consider using boronic esters (e.g., pinacol esters), which are often more stable. Solvent Purity: Ensure solvents are anhydrous and of high purity, as water content can affect the reaction, and impurities can interfere with the catalysis. |
Problem 2: Formation of Byproducts
Possible Causes and Solutions
| Byproduct | Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture can promote the homocoupling of the boronic acid. | Rigorous degassing of the reaction mixture is crucial. Using a slight excess of the boronic acid can sometimes be beneficial, but this may lead to purification challenges. |
| Dehalogenation of Starting Material | The presence of water and certain bases can lead to the proto-deiodination of the starting material. | Ensure the use of anhydrous solvents if water is not part of a planned biphasic system. The choice of a less aggressive base might also mitigate this side reaction. |
| Protodeborylation of Boronic Acid | Excess water or prolonged reaction times at high temperatures can lead to the decomposition of the boronic acid. | Use a minimal amount of water necessary for the reaction. Optimize the reaction time and temperature to avoid prolonged exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst system for the Suzuki coupling of this compound?
A1: There is no single "best" catalyst system as the optimal conditions can depend on the specific boronic acid being used. However, for electron-rich and potentially coordinating substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. A good starting point would be to screen catalysts like Pd(dppf)Cl₂, or a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a Buchwald ligand (e.g., XPhos, SPhos, or RuPhos).
Q2: How crucial is the choice of base and solvent?
A2: The base and solvent are critical parameters. A common and effective system for similar substrates is K₂CO₃ or K₃PO₄ as the base in a solvent mixture of dioxane/water or toluene/water. The base is essential for the transmetalation step of the catalytic cycle. The solvent system needs to be able to dissolve both the organic and inorganic components of the reaction to a sufficient extent.
Q3: Do I need to protect the amino group on this compound?
A3: Not necessarily. While the amino group can coordinate to the palladium catalyst and inhibit the reaction, this can often be overcome by using sterically hindered phosphine ligands.[1] These bulky ligands can prevent the amino group from accessing the metal center. Avoiding a protection-deprotection sequence is generally desirable to improve the overall efficiency of the synthesis.
Q4: My reaction is sluggish and gives a low yield. What should I try first?
A4: First, ensure that your reagents and solvents are of high quality and that your reaction setup is properly degassed to exclude oxygen. If the issue persists, consider screening different catalyst/ligand combinations, bases, and solvents. A small-scale parallel screen of conditions can efficiently identify a more suitable reaction environment. Increasing the temperature may also improve the reaction rate, but be mindful of potential byproduct formation at higher temperatures.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocols
The following are generalized experimental protocols based on common conditions for Suzuki couplings of similar aminopyridine substrates. Optimization will likely be required for your specific boronic acid.
Screening of Reaction Conditions (General Procedure)
To a reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents). The vial is sealed with a septum and purged with argon. The degassed solvent is then added, followed by the palladium catalyst and ligand. The reaction mixture is then heated to the desired temperature and stirred for the specified time.
Table of Exemplary Reaction Conditions for Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | - | SPhos (4 mol%) | XPhos (6 mol%) |
| Base | K₂CO₃ (2 eq) | K₃PO₄ (3 eq) | Cs₂CO₃ (2 eq) | K₂CO₃ (2 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DMF | 1,4-Dioxane |
| Temperature | 90 °C | 100 °C | 110 °C | 95 °C |
| Time | 12 h | 8 h | 12 h | 16 h |
Note: This table provides starting points for optimization. The optimal conditions will vary depending on the specific arylboronic acid used.
Visualizations
DOT Script for Suzuki Coupling Workflow
Caption: General experimental workflow for Suzuki coupling.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting decision tree for low-yield Suzuki coupling.
References
- 1. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]
- 3. expresspolymlett.com [expresspolymlett.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-5-iodo-2-phenylpyridine
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to improve the yield and purity of 4-Amino-5-iodo-2-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: The most common and effective strategy is the direct electrophilic iodination of the precursor, 4-Amino-2-phenylpyridine. This reaction typically utilizes an iodinating agent like N-Iodosuccinimide (NIS) in the presence of an acid catalyst. The amino group at the C4 position is a strong activating group, which directs the electrophilic iodine to the C5 position.
Q2: Why is N-Iodosuccinimide (NIS) the preferred iodinating agent?
A2: N-Iodosuccinimide (NIS) is a mild and efficient iodinating agent for various electrophilic iodinations.[1] It is an easy-to-handle solid, and its reactivity can be fine-tuned with the addition of acid catalysts.[1] This allows for the selective iodination of activated aromatic and heteroaromatic rings under controlled conditions, often leading to high yields and minimizing the formation of byproducts.[1][2]
Q3: What is the role of the acid catalyst in this reaction?
A3: An acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, activates the N-Iodosuccinimide, making it a more potent electrophile.[3][4] The acid protonates the succinimide carbonyl group, which increases the electrophilicity of the iodine atom, thereby facilitating the attack on the electron-rich pyridine ring. For highly activated substrates, only a catalytic amount of acid is often necessary.[1]
Q4: What are the critical safety precautions for this synthesis?
A4: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. N-Iodosuccinimide and acid catalysts should be handled in a well-ventilated fume hood. The reaction should be monitored for any exothermic behavior, especially during the addition of reagents.
Q5: How can I confirm the successful synthesis and purity of the final product?
A5: The identity and purity of this compound can be confirmed using several analytical techniques. Thin-Layer Chromatography (TLC) is useful for monitoring the progress of the reaction. After purification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure, and Mass Spectrometry (MS) will verify the molecular weight. Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).
Q6: Can I use other iodinating agents besides NIS?
A6: Yes, other iodinating systems can be used, although they may require different reaction conditions. A combination of molecular iodine (I₂) with an oxidizing agent can be effective.[5] For instance, systems like I₂/H₂O₂ or I₂ with a silver salt (e.g., AgNO₃) can generate the electrophilic iodine species required for the reaction.[5] However, NIS is often preferred for its ease of use and selectivity.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
Q: My TLC analysis shows a significant amount of unreacted 4-Amino-2-phenylpyridine even after the recommended reaction time. What could be the issue?
A: This indicates a stalled or very slow reaction. Here are the potential causes and solutions:
-
Inactive Catalyst: The acid catalyst may be old or contaminated. Use a fresh bottle of trifluoroacetic acid or another suitable acid.
-
Insufficient Activation: For some batches of starting material or if the reaction is run at a very low temperature, the catalytic amount of acid may not be enough. You can try increasing the amount of acid catalyst incrementally.
-
Low Temperature: While the reaction is typically started at 0°C to control the initial rate, it may need to be warmed to room temperature to proceed to completion. Monitor the reaction by TLC as you allow it to warm.
-
Impure Reagents: Ensure your 4-Amino-2-phenylpyridine starting material and the solvent (e.g., acetonitrile) are pure and dry. Moisture can deactivate the catalyst and interfere with the reaction.
Formation of Multiple Products
Q: My crude NMR spectrum is complex, and the TLC plate shows multiple spots close to the product spot. What are these byproducts and how can I avoid them?
A: The formation of multiple products is likely due to side reactions. Here are the common culprits:
-
Di-iodination: The product itself is still an activated aromatic ring and can undergo a second iodination, although this is generally slower. To minimize this, use a stoichiometric amount of NIS (1.0-1.1 equivalents). Adding the NIS solution slowly to the reaction mixture can also help maintain a low concentration of the iodinating agent and improve selectivity.
-
Oxidation: The amino group is sensitive to oxidation, which can lead to colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Degradation during Work-up: The iodo-amino-pyridine product may have limited stability, especially in the presence of strong acids or bases during the work-up. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize the acid and avoid prolonged exposure to aqueous layers.[6]
Purification Challenges
Q: I'm having difficulty separating my product from a persistent impurity during column chromatography. What can I do?
A: Purification can be challenging if impurities have similar polarity to your product.
-
Co-eluting Succinimide: The succinimide byproduct from the NIS reagent can sometimes be difficult to separate. A common technique is to perform an aqueous wash with a mild base (like sodium bicarbonate) during the work-up, which can help remove a significant portion of it.[7]
-
Product Instability on Silica: Some amino- and iodo-substituted heterocycles can be sensitive to acidic silica gel, leading to streaking or degradation on the column.[6] If you observe this, consider using deactivated or basic alumina for chromatography.[6] You can also try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
Optimize Eluent System: Experiment with different solvent systems for your column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often provides better separation than an isocratic (constant solvent mixture) elution.
Data Presentation
The yield of electrophilic iodination is highly dependent on the reaction conditions. The tables below summarize data for analogous reactions on activated aromatic systems, providing a baseline for optimization.
Table 1: Effect of Catalyst on the Iodination of Activated Arenes with NIS
| Entry | Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | TFA (0.1) | CH₃CN | 25 | 0.5 | 95 |
| 2 | Acetanilide | TFA (0.1) | CH₃CN | 25 | 1 | 92 |
| 3 | Phenol | None | CH₃CN | 25 | 2 | 85 |
| 4 | Toluene | Fe(NTf₂)₃ (0.05) | DCE | 25 | 0.25 | 94 |
| 5 | Aniline | AgNTf₂ (0.1) | DCE | 25 | 0.5 | 90 |
Data compiled from analogous reactions in the literature for illustrative purposes.[1][8]
Table 2: Influence of Solvent on Iodination Yield
| Entry | Substrate | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Methoxybenzene | NIS/TFA | Acetonitrile | 25 | 95 |
| 2 | Methoxybenzene | NIS/TFA | Dichloromethane | 25 | 88 |
| 3 | Methoxybenzene | NIS/TFA | Tetrahydrofuran | 25 | 75 |
| 4 | Deactivated Arene | NIS | Sulfuric Acid | 0-20 | >90 |
This table illustrates the general trend that polar aprotic solvents like acetonitrile often give superior results for acid-catalyzed NIS iodinations of activated rings.[3]
Experimental Protocols
Detailed Protocol: Synthesis of this compound
This protocol describes the direct iodination of 4-Amino-2-phenylpyridine using N-Iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid (TFA).
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 4-Amino-2-phenylpyridine | 170.21 | 1.70 g | 10.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 2.36 g | 10.5 |
| Trifluoroacetic Acid (TFA) | 114.02 | 77 µL | 1.0 |
| Acetonitrile (CH₃CN) | - | 50 mL | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - |
| Saturated Na₂S₂O₃ (aq) | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-phenylpyridine (1.70 g, 10.0 mmol) in acetonitrile (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0°C.
-
Catalyst Addition: Add trifluoroacetic acid (77 µL, 1.0 mmol, 0.1 equiv.) to the stirred solution.
-
Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 equiv.) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (~30 mL) to consume any unreacted iodine.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 25 mL) to remove the acid and succinimide. Then, wash with brine (30 mL).[7][9]
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
Mandatory Visualizations
// Path for unreacted starting material sm_yes [label="Yes", color="#34A853", fontcolor="#34A853"]; sm_no [label="No", color="#EA4335", fontcolor="#EA4335"]; cause_sm [label="Possible Causes:\n- Inactive Catalyst\n- Low Temperature\n- Insufficient Activation", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_sm [label="Solutions:\n1. Use fresh TFA.\n2. Allow reaction to warm to RT.\n3. Increase catalyst loading.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for impurities imp_yes [label="Yes", color="#34A853", fontcolor="#34A853"]; imp_no [label="No", color="#EA4335", fontcolor="#EA4335"]; cause_imp [label="Possible Causes:\n- Di-iodination\n- Oxidation of Amine Group", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; solution_imp [label="Solutions:\n1. Use 1.0-1.1 eq. NIS.\n2. Add NIS dropwise.\n3. Run under inert atmosphere.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for other issues other_issues [label="Consider Work-up/Purification Losses", shape=ellipse, fillcolor="#F1F3F4"]; solution_other [label="Solutions:\n- Ensure complete extraction.\n- Check for product instability on silica.\n- Use basic alumina if needed.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_sm; check_sm -> cause_sm [label="Yes", color="#34A853", fontcolor="#34A853"]; cause_sm -> solution_sm; check_sm -> check_impurities [label="No", color="#EA4335", fontcolor="#EA4335"]; check_impurities -> cause_imp [label="Yes", color="#34A853", fontcolor="#34A853"]; cause_imp -> solution_imp; check_impurities -> other_issues [label="No", color="#EA4335", fontcolor="#EA4335"]; other_issues -> solution_other; } DOT Caption: A logical workflow for diagnosing low yield.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N -Iodosuccinimide (NIS) in Direct Aromatic Iodination | CoLab [colab.ws]
- 5. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Amino-5-iodo-2-phenylpyridine
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 4-amino-5-iodo-2-phenylpyridine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the column chromatography purification of this compound.
| Question | Answer & Troubleshooting Steps |
| My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems. What should I do? | This suggests strong interaction with the silica gel, which is common for pyridine derivatives due to the basic nitrogen atom. Troubleshooting Steps: 1. Add a basic modifier: Incorporate a small amount of triethylamine (e.g., 0.1-1%) or ammonia solution into your eluent system. This will compete with your compound for the acidic silanol groups on the silica surface, reducing tailing and improving mobility. 2. Consider an alternative stationary phase: If the issue persists, your compound might be too basic for silica gel. Consider using alumina (basic or neutral) or a C18 reversed-phase column. |
| My compound is streaking or tailing significantly on the TLC plate and the column. How can I get sharper bands? | Tailing is a common problem with amines on silica gel due to strong, non-ideal interactions with acidic silanol groups.[1] Troubleshooting Steps: 1. Use a basic modifier: As mentioned above, adding triethylamine or ammonia to the mobile phase can significantly reduce tailing by neutralizing the acidic sites on the silica. 2. Dry-loading: If your compound is not very soluble in the initial eluent, it can lead to band broadening.[2] Adsorbing your crude product onto a small amount of silica gel and loading it dry onto the column can result in sharper bands.[2] 3. Lower the sample load: Overloading the column is a frequent cause of tailing. Reduce the amount of crude material applied to the column. |
| I see a new spot on the TLC plate after running the column that wasn't in my crude mixture. What is happening? | This indicates that your compound may be degrading on the silica gel.[3] Aromatic amines and iodo-substituted compounds can be sensitive to the acidic nature of silica. Troubleshooting Steps: 1. Test for stability: Spot your pure compound on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears, your compound is not stable on silica.[3] 2. Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column. 3. Switch to a less acidic stationary phase: Consider using neutral alumina or Florisil as an alternative to silica gel.[3] |
| The separation between my product and an impurity is good on TLC, but they are co-eluting from the column. Why? | Several factors can cause this discrepancy between TLC and column performance. Troubleshooting Steps: 1. Check your loading technique: Ensure you are loading the sample in a narrow band using a minimal amount of solvent.[2] 2. Optimize the flow rate: A slower flow rate can sometimes improve resolution. 3. Solvent system mismatch: The solvent system that gives good separation on TLC might not translate perfectly to the column.[3] Try to find a solvent system that dissolves both your compound and the impurity well.[3] |
| My compound is not eluting from the column at all. What could be the problem? | There are a few possibilities for this issue.[3] Troubleshooting Steps: 1. Compound decomposition: Your compound may have decomposed on the column.[3] Test for silica stability as described above. 2. Incorrect solvent system: Double-check that you are using the correct mobile phase composition.[3] 3. Compound came off in the solvent front: Check the very first fractions collected.[3] 4. Dilute fractions: Your compound may have eluted, but the fractions are too dilute to detect.[3] Try concentrating some of the fractions where you expected your compound to elute.[3] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurities in your crude this compound.
1. Preparation of the Slurry:
-
In a beaker, mix silica gel (60-120 mesh) with the initial, low-polarity eluent (e.g., hexane/ethyl acetate 9:1) to form a slurry.
2. Packing the Column:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the solvent and sample.[2]
-
Continuously run the eluent through the column to equilibrate the stationary phase. Never let the column run dry.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[2] Carefully add this solution to the top of the silica gel using a pipette.[2]
-
Dry Loading: Dissolve your crude product in a volatile solvent. Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent until you have a free-flowing powder.[2] Carefully add this powder to the top of the prepared column.[2]
4. Elution:
-
Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by thin-layer chromatography (TLC).
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems and Expected Rf Values
The following table provides starting points for developing a suitable solvent system for the column chromatography of this compound. The Rf values are estimates and will vary depending on the specific conditions.
| Solvent System (v/v) | Modifier | Expected Rf of Product | Notes |
| Hexane / Ethyl Acetate (4:1 to 1:1) | 0.5% Triethylamine | 0.2 - 0.4 | A good starting point for many pyridine derivatives. |
| Dichloromethane / Methanol (98:2 to 95:5) | 0.5% Triethylamine | 0.3 - 0.5 | Use if the compound has lower solubility in hexane/ethyl acetate. |
| Toluene / Acetone (8:2 to 6:4) | 0.5% Triethylamine | 0.2 - 0.4 | An alternative non-halogenated solvent system. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common column chromatography issues.
References
Troubleshooting low yields in the iodination of 2-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the iodination of 2-phenylpyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the iodination of 2-phenylpyridine, covering both Palladium-catalyzed C-H activation and classical electrophilic iodination methods.
Q1: My Palladium-catalyzed C-H iodination of 2-phenylpyridine is giving low to no yield. What are the most common causes?
A1: Low yields in Pd-catalyzed C-H iodination are often traced back to several key factors:
-
Inactive Catalyst: Ensure the Pd(OAc)₂ is fresh and has been stored properly. Palladium catalysts can be sensitive to air and moisture.
-
Inefficient Directing Group: The pyridine nitrogen in 2-phenylpyridine acts as a directing group. If this is protonated by strong acids or coordinated to other species, it can inhibit the desired C-H activation.
-
Inappropriate Oxidant: Molecular iodine (I₂) often requires an oxidant to facilitate the catalytic cycle. If you are using I₂ as the sole iodinating agent, the presence of a suitable oxidant is crucial.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. Ensure you are following a validated protocol. For instance, solvents like N-methylformamide (NMF) or DMSO can be effective.[1]
-
Presence of Inhibitors: Certain functional groups on your substrate or impurities in your reagents can poison the palladium catalyst.
Q2: I am observing significant amounts of starting material and some byproduct that appears to be a dimer of 2-phenylpyridine. How can I minimize this?
A2: Dimerization is a common side reaction in Pd-catalyzed C-H functionalization. To minimize this:
-
Additives: The addition of co-oxidants or specific additives can suppress dimerization. For example, K₂S₂O₈ (0.2 eq) has been shown to be effective in minimizing dimerization in similar reactions.[1]
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor the bimolecular dimerization pathway.
-
Ligand Modification: While not always straightforward, the use of specific ligands on the palladium catalyst can sometimes steer the reaction towards the desired product and away from dimerization.
Q3: I am attempting a classical electrophilic iodination of 2-phenylpyridine without a palladium catalyst and seeing no reaction. Why is this the case?
A3: 2-Phenylpyridine is an electron-deficient system, making it less reactive towards traditional electrophilic aromatic substitution. The pyridine ring deactivates the phenyl ring, making direct iodination challenging.
-
Insufficiently Reactive Iodinating Agent: Molecular iodine (I₂) alone is a weak electrophile and will likely not react with 2-phenylpyridine.[2][3] More reactive iodinating agents are necessary.
-
Reaction Conditions: Electrophilic iodination of deactivated rings often requires harsh conditions, such as the use of strong acids, which can also lead to undesired side reactions or decomposition.
Q4: What are some more effective reagents for the electrophilic iodination of a deactivated ring like in 2-phenylpyridine?
A4: To overcome the deactivation, you need a more potent electrophilic iodine source. Consider the following:
-
N-Iodosuccinimide (NIS): NIS is a common and effective electrophilic iodinating agent. Its reactivity can be further enhanced by the addition of an acid catalyst like trifluoroacetic acid.
-
Iodine Monochloride (ICl): ICl is a polarized interhalogen compound and a more powerful electrophile than I₂.[4] It can be effective for iodinating less reactive aromatic rings.
-
Iodine with an Oxidizing Agent: Using molecular iodine in the presence of an oxidizing agent (e.g., H₂O₂, NaIO₄, or PhI(OAc)₂) can generate a more reactive "I+" species in situ.[1][2]
Q5: My iodination reaction is not regioselective, and I am getting a mixture of isomers. How can I improve the regioselectivity?
A5: Regioselectivity is a common challenge. Here are some strategies to improve it:
-
Directed C-H Activation: The most effective method for achieving high regioselectivity is through directed C-H activation. Using a palladium catalyst with 2-phenylpyridine will almost exclusively give ortho-iodination on the phenyl ring due to the directing effect of the pyridine nitrogen.[1]
-
Steric Hindrance: In some cases, the inherent sterics of the substrate can direct the iodination to the least hindered position.
-
Choice of Iodinating Reagent: Different iodinating reagents can exhibit different degrees of regioselectivity. It is worth screening a few options (e.g., NIS, ICl) to see which gives the best result for your specific substrate.
Quantitative Data Summary
The following table summarizes various reported conditions for the iodination of 2-phenylpyridine derivatives.
| Catalyst (mol%) | Iodinating Agent (eq.) | Additive (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | I₂ (2.5) | CsOAc (1.2), NaHCO₃ (1.0) | t-AmylOH/DMF (1:1) | 65 | 20 | High | [1] |
| Pd(OAc)₂ (5) | I₂ (2.5) | CsOAc (1.2), NaHCO₃ (1.0), K₂S₂O₈ (0.2) | NMF | 65 | 20 | Optimized for Pyridines | [1] |
| - | NIS (1.1) | FeCl₃ (variable) | - | - | - | High for activated arenes | [5] |
| - | ICl (3) | Li₂CO₃ (2) | CH₂Cl₂ | RT | - | 95 | [6] |
Key Experimental Protocol
Palladium-Catalyzed ortho-C-H Iodination of 2-Phenylpyridine
This protocol is adapted from a literature procedure for the directed C-H iodination of similar substrates.[1]
Materials:
-
2-Phenylpyridine
-
Pd(OAc)₂
-
Iodine (I₂)
-
Cesium Acetate (CsOAc)
-
Sodium Bicarbonate (NaHCO₃)
-
Potassium Persulfate (K₂S₂O₈) - optional, to minimize dimerization
-
N-methylformamide (NMF) or Dimethyl Sulfoxide (DMSO)
-
4 Å Molecular Sieves
-
Sealed reaction tube
-
Standard glassware for workup and purification
Procedure:
-
To a dry, sealed reaction tube, add 2-phenylpyridine (0.10 mmol, 1.0 eq).
-
Add Pd(OAc)₂ (0.005 mmol, 5 mol%).
-
Add I₂ (0.25 mmol, 2.5 eq).
-
Add CsOAc (0.12 mmol, 1.2 eq).
-
Add NaHCO₃ (0.10 mmol, 1.0 eq).
-
(Optional) Add K₂S₂O₈ (0.02 mmol, 0.2 eq).
-
Add 50 mg of 4 Å molecular sieves.
-
Add 2.0 mL of NMF or DMSO.
-
Seal the tube and place it in a preheated oil bath at 65 °C.
-
Stir the reaction mixture for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃ to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired iodinated 2-phenylpyridine.
Visual Troubleshooting and Process Flow
Troubleshooting Workflow for Low Iodination Yield
Caption: A workflow to diagnose and resolve low yields in the iodination of 2-phenylpyridine.
Key Factors in Pd-Catalyzed Iodination
References
- 1. Pd(II)-catalyzed C-H Iodination Using Molecular I2 as the Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 3. Iodination - Wordpress [reagents.acsgcipr.org]
- 4. calibrechem.com [calibrechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted 2-Phenylpyridines
Welcome to the technical support center for the synthesis of substituted 2-phenylpyridines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and side reactions encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of substituted 2-phenylpyridines via Suzuki-Miyaura coupling?
A1: The most prevalent side reactions in the Suzuki-Miyaura coupling for synthesizing 2-phenylpyridines are:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide starting materials to form symmetrical biaryls (e.g., biphenyls or bipyridines). This is often promoted by the presence of oxygen or high catalyst loadings.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often problematic with heteroaryl boronic acids and can be influenced by the reaction conditions, such as the presence of water and the nature of the base.
-
Dehalogenation: The removal of the halogen from the aryl halide starting material, replacing it with a hydrogen atom.
Q2: How do substituents on the pyridine and phenyl rings affect the outcome of the coupling reaction?
A2: Substituents can have a significant impact on both the reaction rate and the propensity for side reactions:
-
Electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition, a key step in the catalytic cycle. Conversely, electron-donating groups can slow down this step.
-
Electron-donating groups on the boronic acid can enhance the rate of transmetalation. Electron-withdrawing groups on the boronic acid can make transmetalation more difficult.[1]
-
Steric hindrance from bulky substituents near the reaction site on either coupling partner can significantly decrease the reaction rate and may require the use of specialized bulky phosphine ligands to achieve good yields.
Q3: My Negishi coupling reaction to form a substituted 2-phenylpyridine is stalling. What are the possible causes?
A3: Stalling in Negishi couplings can be due to several factors:
-
Catalyst deactivation: The palladium catalyst can be deactivated by coordination with certain functional groups present in the starting materials or product, such as tertiary amines or thiophenes.
-
Instability of the organozinc reagent: Organozinc reagents can be sensitive to air and moisture. Incomplete reaction could be due to the degradation of the organozinc species. Ensure anhydrous and oxygen-free conditions.
-
Homocoupling: A common side reaction in Negishi coupling is the homocoupling of the organozinc reagent or the aryl halide.[2]
Q4: I am observing poor regioselectivity in the direct C-H arylation of my substituted pyridine. How can I control the position of arylation?
A4: Regioselectivity in direct C-H arylation of pyridines is primarily governed by electronic and steric effects:
-
Electronic Effects: The pyridine nitrogen atom's lone pair can repel the palladium catalyst, disfavoring arylation at the C2 and C6 positions. Electron-withdrawing groups (EWGs) on the pyridine ring can direct arylation to specific positions. For example, a 3-substituted pyridine with an EWG often undergoes C4-arylation, while a 4-substituted pyridine with an EWG favors C3-arylation.[3]
-
Directing Groups: The use of a directing group can provide excellent control over regioselectivity, typically favoring ortho-arylation to the directing group.
-
Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, influencing the position of arylation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 2-Phenylpyridine Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Inefficient Catalytic System | Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands (e.g., SPhos, XPhos). Bulky, electron-rich ligands can be effective for challenging substrates. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider using a milder base (e.g., K₃PO₄, Cs₂CO₃). For heteroaryl boronic acids, using the corresponding boronate ester (e.g., pinacol ester) can sometimes mitigate this issue. |
| Poor Solubility of Reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. A mixture of solvents, such as dioxane/water, is often effective. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some challenging couplings require higher temperatures to proceed at a reasonable rate. |
Issue 2: High Levels of Homocoupling Byproducts
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |
| High Catalyst Loading | Reduce the amount of palladium catalyst used. High concentrations of the active Pd(0) species can promote homocoupling. |
| Stoichiometry of Reactants | Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent relative to the aryl halide. |
Issue 3: Difficulty in Removing Tin Byproducts from Stille Coupling Reactions
| Potential Cause | Troubleshooting Step |
| Persistent Organotin Residues | During workup, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.[4] |
| Alternatively, treat the crude product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium iodide (KI) to facilitate the removal of tin species. | |
| Column chromatography on silica gel with an eluent containing a small amount of triethylamine (~2-5%) can also be effective in removing tin byproducts.[4] |
Quantitative Data Summary
The following tables provide a summary of reported yields for the synthesis of various substituted 2-phenylpyridines via Suzuki-Miyaura coupling.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Substituted Phenylboronic Acids
| 2-Halopyridine | Phenylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 85 | N/A |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 92 | N/A |
| 2-Bromopyridine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 78 | N/A |
| 2-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 110 | 82 | [5] |
| 2-Iodopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 81 | [6] |
Table 2: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids/Esters [7][8][9]
| Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 72 |
| Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 51 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 65 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 25 |
| 2-Naphthylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine with an Arylboronic Acid
-
To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 2-phenylpyridine.[10][11]
Protocol 2: General Procedure for Direct C-H Arylation of a Substituted Pyridine
-
In a sealable reaction vessel, combine the substituted pyridine (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv), phosphine ligand (e.g., P(n-Bu)Ad₂, 0.15 equiv), base (e.g., Cs₂CO₃, 2.0 equiv), and an additive if required (e.g., pivalic acid, 0.5 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vessel and heat the reaction mixture to a high temperature (typically 120-150 °C) for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate the arylated pyridine product.[3]
Visualizations
Catalytic Cycles and Side Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and common side pathways.
Caption: Workflow for the removal of tin byproducts in Stille coupling.
Caption: Regioselectivity in direct C-H arylation of pyridines with EWGs.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Cross-Coupling Reactions with 4-Amino-5-iodo-2-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-Amino-5-iodo-2-phenylpyridine in cross-coupling reactions. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a substrate in cross-coupling reactions?
Researchers may encounter several challenges when working with this compound. The presence of the aminopyridine moiety can lead to catalyst inhibition or undesired side reactions. Specifically, the nitrogen atom of the pyridine ring and the amino group can coordinate with the palladium catalyst, hindering the desired catalytic cycle. This is often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[1][2] Additionally, the amino group can be sensitive to certain reaction conditions and may require protection.
Q2: Which types of cross-coupling reactions are commonly performed with this substrate?
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[3][4][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[6]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[7][8]
Q3: What are the key considerations for selecting a suitable catalyst system?
The choice of catalyst system is critical for a successful reaction. Key factors include:
-
Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices.[9] The selection may depend on the specific reaction and the need for in situ generation of the active Pd(0) species.[10]
-
Ligand: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For aminopyridine substrates, bulky, electron-rich phosphine ligands such as RuPhos, BrettPhos, and XPhos have shown to be effective in overcoming catalyst inhibition.[11]
-
Base: The choice of base is dependent on the specific coupling reaction and the tolerance of the substrates. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Solvent: Aprotic polar solvents like dioxane, THF, and DMF are frequently used. The choice of solvent can significantly influence reaction rate and selectivity.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Catalyst inhibition by the aminopyridine nitrogen. | Use a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos, XPhos) to shield the palladium center.[11] Consider using a pre-catalyst to ensure efficient generation of the active catalytic species. |
| Inefficient oxidative addition. | The C-I bond in this compound is generally reactive. However, if issues persist, ensure the palladium catalyst is in the active Pd(0) state. Some Pd(II) precursors require reduction in situ.[10] | |
| Poor quality of reagents or solvent. | Use freshly distilled/dried solvents and high-purity reagents. Ensure the boronic acid (for Suzuki coupling) is not degraded. | |
| Formation of side products (e.g., homocoupling) | Inefficient transmetalation or reductive elimination. | Optimize the reaction temperature and base. For Sonogashira coupling, the absence of copper co-catalyst can sometimes lead to homocoupling of the alkyne (Glaser coupling).[6] |
| Protodeboronation of the boronic acid (Suzuki coupling). | Use a less nucleophilic base or anhydrous conditions. The stability of 2-pyridyl boron reagents can be problematic.[1][2] | |
| Decomposition of starting material | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Air sensitivity of the catalyst or reagents. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). | |
| Difficulty in product purification | Presence of residual palladium catalyst or ligands. | Employ appropriate work-up and purification techniques such as filtration through celite, silica gel chromatography, or treatment with a palladium scavenger. |
Experimental Protocols
Below are generalized experimental protocols for common cross-coupling reactions with this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
-
Reaction: Formation of a C-C bond with an arylboronic acid.
-
Catalyst System: Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a phosphine ligand.
-
Base: Aqueous Na₂CO₃ or K₃PO₄.
-
Solvent: Toluene, Dioxane, or DMF/water mixtures.
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent, followed by the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by chromatography.
-
Buchwald-Hartwig Amination
-
Reaction: Formation of a C-N bond with a primary or secondary amine.
-
Catalyst System: A combination of a Pd precursor (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., RuPhos, XPhos).[11]
-
Base: A strong, non-nucleophilic base such as NaOtBu or LiHMDS.[11]
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor and the ligand in the reaction vessel.
-
Add the this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.2-2 equivalents).
-
Add the anhydrous solvent.
-
Heat the reaction mixture, typically between 80-120 °C, until the starting material is consumed.
-
Cool the reaction, quench carefully with water, and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
-
Data Summary
The following tables summarize typical reaction conditions and yields for cross-coupling reactions involving substrates similar to this compound. This data can serve as a reference for reaction optimization.
Table 1: Catalyst Systems for C-N Cross-Coupling of 3-Halo-2-aminopyridines [11]
| Entry | Ligand/Precatalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | RuPhos-precatalyst | LiHMDS | Toluene | 100 | High |
| 2 | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | High |
| 3 | XPhos-precatalyst | LiHMDS | Toluene | 100 | Good |
| 4 | SPhos-precatalyst | LiHMDS | Toluene | 100 | Moderate |
Table 2: Conditions for Copper-Free Sonogashira Coupling [13]
| Entry | Palladium Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 65-92 |
| 2 | Pd/HAP | NaOAc | DMSO | 90 | >99 (conversion) |
Visualizations
Logical Workflow for Catalyst Selection
Caption: Decision workflow for selecting a catalyst system.
General Catalytic Cycle for Cross-Coupling
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Functionalization of Phenylpyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to poor regioselectivity in the functionalization of phenylpyridines.
Troubleshooting Guides
This section addresses common issues encountered during the regioselective functionalization of phenylpyridines and offers potential solutions.
Issue 1: Poor or incorrect regioselectivity in transition metal-catalyzed C-H functionalization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst System | Screen different transition metal catalysts (e.g., Pd, Rh, Ir, Ru) and ligands. The choice of ligand can significantly influence regioselectivity.[1] | Identification of a catalyst system that favors the desired regioisomer. For example, in palladium-catalyzed cross-coupling, ligand choice can reverse regioselectivity.[1] |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time. Polar solvents can sometimes increase reaction rates.[2][3] | Improved selectivity towards the target regioisomer. |
| Steric Hindrance | If targeting a sterically hindered position, consider using a less bulky catalyst or directing group. Conversely, bulky substituents can be used to block certain positions and direct functionalization to others.[2][4] | Enhanced formation of the desired product by minimizing steric clashes. |
| Electronic Effects | The electronic nature of substituents on both the phenyl and pyridine rings can influence the site of C-H activation. Electron-donating groups generally favor C-H activation.[2] | Predictable and improved regioselectivity based on the electronic properties of the substrate. |
Issue 2: Low yields in Directed ortho-Metalation (DoM).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Deprotonation | Use a stronger organolithium base (e.g., s-BuLi or t-BuLi instead of n-BuLi). The addition of a co-solvent like TMEDA can break up organolithium aggregates and increase basicity.[5] | Complete and rapid deprotonation at the ortho-position, leading to higher yields of the desired product. |
| Competing Side Reactions | Ensure the reaction is carried out at a low temperature (typically -78 °C) to minimize side reactions. The electrophile should be added slowly to the lithiated intermediate. | Suppression of undesired side reactions and increased yield of the target molecule. |
| Poorly Coordinating Directing Group | While the pyridine nitrogen is a good directing group, its coordinating ability can be influenced by other substituents. In such cases, alternative strategies might be necessary. |
Issue 3: Lack of selectivity in photocatalytic functionalization.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Photocatalyst | Screen different photocatalysts (e.g., transition metal complexes like Ru(bpy)₃²⁺ or organic dyes). The choice of photocatalyst can influence the reaction mechanism and, consequently, the regioselectivity.[6] | Identification of a photocatalyst that promotes the desired regioselective pathway. |
| Incorrect Reaction Setup | Optimize the light source (wavelength and intensity) and ensure efficient irradiation of the reaction mixture. | Improved reaction efficiency and potentially higher regioselectivity. |
| Radical Pathway Control | The regioselectivity in radical reactions can be influenced by the nature of the radical and the substrate. Consider using additives or modifying the substrate to favor the desired radical addition.[7][8] | Enhanced control over the position of functionalization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common position for functionalization of 2-phenylpyridine and why?
The most common position for the functionalization of 2-phenylpyridine is the ortho-position of the phenyl ring.[9][10] This is due to the directing effect of the pyridine nitrogen atom, which can chelate to a metal catalyst, bringing it in close proximity to the ortho C-H bonds and facilitating their activation.[11] This process is often referred to as chelation-assisted C-H activation.[11]
Q2: How can I achieve meta- or para-selective functionalization of phenylpyridines?
While ortho-functionalization is prevalent, meta- and para-selectivity can be achieved through several strategies:
-
Steric Hindrance: Introducing bulky substituents at the ortho-positions can block them and direct functionalization to the meta or para positions.[2]
-
Photocatalysis: Certain photocatalytic systems can favor para-selective functionalization by proceeding through a radical mechanism where the alkyl radical attacks the para-position.[6]
-
Pyridyne Intermediates: The generation of 3,4-pyridyne intermediates allows for subsequent nucleophilic addition, which can be directed to achieve functionalization at different positions.[12][13]
-
Dearomatization Strategies: Temporary dearomatization of the pyridine ring can enable meta-selective functionalization.[14][15]
Q3: What are the advantages of using photocatalysis for phenylpyridine functionalization?
Photocatalysis offers several advantages, including:
-
Mild Reaction Conditions: These reactions are often carried out at room temperature using visible light, which is environmentally benign.[6]
-
High Functional Group Tolerance: Photocatalytic methods can tolerate a wide range of functional groups, making them suitable for late-stage functionalization in complex molecule synthesis.[6]
-
Novel Reactivity: Photocatalysis can enable unique reaction pathways that are not accessible through traditional thermal methods, sometimes leading to different regioselectivities.[7][16]
Q4: Can I use directing groups other than the pyridine nitrogen to control regioselectivity?
Yes, while the pyridine nitrogen is an inherent and powerful directing group, other directing groups can be installed on the phenyl ring to guide functionalization to specific positions. These directing groups typically contain a heteroatom that can coordinate to the metal catalyst.[5][17] This approach is a cornerstone of directed ortho-metalation (DoM) strategies.[17]
Q5: What is the role of the ligand in transition metal-catalyzed C-H activation?
The ligand plays a crucial role in stabilizing the metal center, modulating its reactivity, and influencing the regioselectivity of the C-H activation step.[1] By changing the steric and electronic properties of the ligand, it is often possible to tune the outcome of the reaction and favor the formation of a specific regioisomer.
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for ortho-Arylation of 2-Phenylpyridine
| Catalyst | Ligand | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | None | Ag₂O | Toluene | 120 | 82 | [9] |
| Pd(OAc)₂ | None | K₂CO₃ | Acetonitrile/Water | Reflux | 89 | [9] |
| [RhCl(cod)]₂ | None | - | Toluene | 120 | - | [4] |
| [Cp*IrCl₂]₂ | None | NaOAc | Dichloromethane | RT | - | [2][3] |
Experimental Protocol: Palladium-Catalyzed ortho-Arylation of 2-Phenylpyridine[9]
-
To a reaction vessel, add 2-phenylpyridine (1.0 mmol), diphenyliodonium chloride (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add acetonitrile (5 mL) and water (1 mL) as the solvent system.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ortho-arylated product.
Visualizations
Caption: Workflow for Directed ortho-Metalation (DoM) of Phenylpyridine.
Caption: General Catalytic Cycle for Chelation-Assisted C-H Activation.
References
- 1. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective alkylation of 2-phenylpyridines with terminal alkenes via C–H bond activation by a rhodium catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 12. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model [escholarship.org]
- 13. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 14. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals - ICIQ [iciq.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Technical Support Center: Removal of Palladium Catalyst from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the palladium removal process.
1. Incomplete Removal of Palladium Catalyst
Q: Why is there still palladium in my product after purification?
A: Incomplete removal of palladium can be attributed to several factors related to the nature of the palladium species and the purification method chosen.
-
Soluble Palladium Species: If the palladium catalyst has been converted into soluble salts or colloidal metallic palladium, simple filtration may be insufficient.[1] These species can pass through standard filters and may require more advanced removal techniques.
-
Inefficient Method: The chosen removal method may not be optimal for the specific palladium catalyst or reaction conditions. For example, extraction is not always an efficient method for removing all catalyst residues.[1]
-
Method Overload: The capacity of the purification medium (e.g., scavenger resin, activated carbon) may have been exceeded, leading to breakthrough of palladium into the final product.
Troubleshooting Steps:
-
Characterize the Palladium Species: Determine if the residual palladium is in a soluble or insoluble form. This can often be inferred from the reaction workup.
-
Optimize the Current Method:
-
Filtration: If using Celite, ensure a sufficiently thick pad (1-2 cm) is used and that it is properly wetted before filtration.[1] For very fine particles, a PTFE micron filter may be necessary.
-
Scavenger Resins: Increase the amount of scavenger resin, extend the contact time, or gently heat the mixture to improve kinetics.[2][3]
-
Activated Carbon: Increase the amount of activated carbon or the treatment time.[4]
-
-
Select an Alternative Method: If optimization is unsuccessful, consider a different removal technique based on the nature of your product and the palladium species.
2. Low Product Yield After Palladium Removal
Q: My product yield is significantly lower after the palladium removal step. What could be the cause?
A: Product loss during palladium removal is a common issue and can be caused by:
-
Adsorption onto the Purification Medium: Activated carbon, in particular, can indiscriminately adsorb the desired product along with the palladium catalyst.[4] Some scavenger resins may also exhibit non-specific binding.[2]
-
Co-precipitation: If precipitating the palladium, the product might get trapped in the precipitate.
-
Degradation: The conditions used for palladium removal (e.g., acidic or basic treatments) might be degrading the product.
Troubleshooting Steps:
-
Wash the Purification Medium: After filtration, thoroughly wash the Celite, scavenger resin, or activated carbon with a suitable solvent to recover any adsorbed product. Be aware that this might also leach some of the captured palladium back into the solution.[4]
-
Evaluate a Different Scavenger: If using a scavenger resin, screen different types to find one with higher selectivity for palladium and lower affinity for your product.
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger resin necessary for effective palladium removal to minimize product loss.
-
Consider Alternative Methods: If product loss remains high, explore methods less prone to non-specific adsorption, such as chromatography or crystallization.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding palladium catalyst removal.
General Questions
Q: What are the most common methods for removing palladium catalysts?
A: The most common methods include:
-
Filtration through Celite: Effective for removing insoluble, heterogeneous palladium catalysts like Pd/C.[1][5]
-
Adsorption on Activated Carbon: A cost-effective method for removing various forms of palladium, but can lead to product loss.[4][6]
-
Use of Scavenger Resins: Solid-supported reagents with functional groups that chelate palladium. They offer high selectivity and are easily removed by filtration.[6][7]
-
Chromatography: Effective for separating soluble palladium complexes from the product, but can be less practical for large-scale operations.[1]
-
Precipitation: Involves converting the soluble palladium into an insoluble form that can be filtered off.[1]
Q: How do I choose the best palladium removal method for my reaction?
A: The choice of method depends on several factors:
-
Form of Palladium: Heterogeneous (e.g., Pd/C) or homogeneous (e.g., Pd(OAc)2).
-
Solubility of the Catalyst: Whether the palladium is soluble or insoluble in the reaction mixture.
-
Nature of the Product: Stability, polarity, and value of your final compound.
-
Scale of the Reaction: Some methods are more scalable than others.
-
Required Purity Level: The acceptable level of residual palladium in the final product.
Below is a decision-making workflow to guide your selection:
Caption: Decision workflow for selecting a palladium removal method.
Scavenger Resins
Q: What are scavenger resins and how do they work?
A: Scavenger resins are solid supports (typically silica or polystyrene) functionalized with ligands that have a high affinity for metals.[8] When added to a reaction mixture, these ligands chelate the palladium, effectively trapping it on the solid support, which can then be easily removed by filtration.[7]
Q: How do I select the right scavenger resin?
A: The choice of scavenger resin depends on the oxidation state of the palladium and the solvent system. Thiol- and thiourea-based scavengers are generally effective for a wide range of palladium species.[8] It is often recommended to screen a small panel of scavengers to identify the most effective one for a specific application.[2]
Activated Carbon
Q: When is activated carbon a good choice for palladium removal?
A: Activated carbon is a cost-effective option and can be used to remove various forms of palladium.[9] It is particularly useful when product loss due to non-specific adsorption is not a major concern.
Q: Are there any safety concerns with using activated carbon for palladium removal?
A: Yes, palladium on activated carbon in the presence of methanol and air can be flammable.[10] Always handle spent palladium on carbon in a well-ventilated area and avoid sources of ignition. After filtration, the catalyst should be kept wet with water to prevent pyrophoric activity.
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Filtration (Celite) | Simple, fast, inexpensive | Only for insoluble palladium | High for heterogeneous catalysts |
| Activated Carbon | Low cost, widely applicable | Potential for product loss, flammability risk | Variable, can be high |
| Scavenger Resins | High selectivity, high efficiency, low product loss | Higher cost | >99% achievable[11] |
| Chromatography | High purity achievable | Time-consuming, solvent intensive, not easily scalable | High |
Table 2: Performance of Selected Scavenger Resins for Palladium Removal
| Scavenger Resin | Functional Group | Target Palladium Species | Typical Reduction in Pd Concentration |
| Biotage MP-TMT | Trimercaptotriazine | Pd(0), Pd(II) | 100-1000 fold[3] |
| SiliaMetS Thiourea | Thiourea | Pd(0), Pd(II) | Effective for various Pd forms[8] |
| PhosphonicS SPM32 | Not specified | Pd(OAc)₂ | 98.7% in 2 hours[11] |
| SiliaMetS DMT | Dimercaptotriazine | Ru, hindered Pd complexes | Broad metal scavenger[8] |
Experimental Protocols
Protocol 1: Removal of Heterogeneous Palladium Catalyst using Celite Filtration
Objective: To remove an insoluble palladium catalyst (e.g., Pd/C) from a reaction mixture.
Materials:
-
Reaction mixture containing insoluble palladium catalyst
-
Celite
-
Sintered glass funnel or Büchner funnel
-
Filter paper (if using a Büchner funnel)
-
Filter flask
-
Solvent for dilution and washing
Procedure:
-
Prepare the Celite Pad:
-
Place a piece of filter paper in the Büchner funnel that covers all the holes.
-
Add a layer of Celite (approximately 1-2 cm thick) to the funnel.[1]
-
Gently press down on the Celite to create a level and compact bed.
-
Wet the Celite pad with the solvent that will be used for filtration. This prevents the Celite from being disturbed when the reaction mixture is added.
-
-
Filter the Reaction Mixture:
-
Dilute the reaction mixture with a suitable solvent to reduce its viscosity.
-
Carefully pour the diluted reaction mixture onto the center of the Celite pad, trying not to disturb the surface.
-
Apply a gentle vacuum to the filter flask to draw the solution through the Celite pad.
-
-
Wash the Celite Pad:
-
Once all the reaction mixture has passed through, wash the Celite pad with fresh solvent to ensure all the product is recovered.
-
-
Collect the Filtrate:
-
The clear solution in the filter flask is the filtrate, which should be free of the heterogeneous palladium catalyst.
-
Caption: Workflow for removing heterogeneous palladium catalyst via Celite filtration.
Protocol 2: Removal of Soluble Palladium Catalyst using a Scavenger Resin (Batch Mode)
Objective: To remove a soluble palladium catalyst from a reaction mixture using a solid-supported scavenger resin.
Materials:
-
Reaction mixture containing soluble palladium catalyst
-
Appropriate scavenger resin (e.g., Biotage MP-TMT)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., sintered glass funnel)
-
Solvent for washing
Procedure:
-
Select and Add Scavenger:
-
Choose a scavenger resin known to be effective for your type of palladium catalyst.
-
Add the recommended amount of scavenger resin (typically 3-5 equivalents relative to the palladium) to the reaction mixture.[3]
-
-
Stir the Mixture:
-
Stir the mixture at room temperature. The required time can vary, but a common starting point is 1-4 hours.[2] Gentle heating can sometimes accelerate the scavenging process.
-
-
Monitor the Reaction:
-
If possible, monitor the removal of palladium by taking small aliquots of the solution and analyzing them (e.g., by TLC to observe the disappearance of a colored palladium complex, or by more quantitative methods like ICP).
-
-
Filter the Mixture:
-
Once the scavenging is complete, filter the mixture to remove the scavenger resin.
-
-
Wash the Resin:
-
Wash the collected resin with a fresh portion of the solvent to recover any adsorbed product.
-
-
Collect the Filtrate:
-
The combined filtrate contains the purified product.
-
Protocol 3: Removal of Palladium Catalyst using Activated Carbon
Objective: To remove palladium catalyst from a reaction mixture using activated carbon.
Materials:
-
Reaction mixture containing palladium catalyst
-
Activated carbon
-
Reaction vessel
-
Stir plate and stir bar
-
Filtration apparatus with Celite
Procedure:
-
Add Activated Carbon:
-
Add activated carbon to the reaction mixture. A typical starting amount is 5-10 wt% relative to the product.
-
-
Stir the Mixture:
-
Stir the mixture at room temperature or with gentle heating for a period of 1-18 hours.[4] The optimal time should be determined experimentally.
-
-
Filter the Mixture:
-
Prepare a Celite pad as described in Protocol 1.
-
Filter the mixture through the Celite pad to remove the activated carbon. Activated carbon particles can be very fine, so a Celite pad is crucial for effective removal.
-
-
Wash the Carbon:
-
Wash the activated carbon on the filter with fresh solvent to recover the product.
-
-
Collect the Filtrate:
-
The filtrate contains the product with reduced palladium content.
-
Disclaimer: These protocols are intended as a general guide. The optimal conditions for palladium removal will depend on the specific reaction and should be determined experimentally. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. researchgate.net [researchgate.net]
- 2. sopachem.com [sopachem.com]
- 3. norlab.com [norlab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sciencemadness Discussion Board - Removal of leached Palladium from reaction product - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. silicycle.com [silicycle.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. reddit.com [reddit.com]
- 11. spinchem.com [spinchem.com]
Technical Support Center: Optimizing Suzuki Reactions of Iodopyrodines
Welcome to our technical support center for optimizing solvent and base conditions in Suzuki-Miyaura cross-coupling reactions involving iodopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki reaction with an iodopyridine?
A general recommendation for initial screening is to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd₂(dba)₃) with a phosphine ligand.[1][2] A common base is an inorganic carbonate such as Na₂CO₃ or K₂CO₃, and a popular solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[3][4]
A typical starting protocol could be:
-
Iodopyridine: 1 equivalent
-
Boronic Acid/Ester: 1.1-1.5 equivalents[1]
-
Palladium Catalyst: 1-5 mol%
-
Base: 2-3 equivalents
-
Solvent: A mixture like 4:1 dioxane/water[3]
It's crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[6]
Q2: How does the choice of base affect the Suzuki reaction of iodopyridines?
The base plays multiple critical roles in the Suzuki-Miyaura coupling. It facilitates the formation of the active palladium species, activates the boronic acid to form a more nucleophilic boronate species, and accelerates the reductive elimination step.[7] The choice of base can significantly impact the reaction yield.
Commonly used bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH, KOH), and fluorides (KF, CsF).[8][9] For iodopyridines, inorganic bases like Na₂CO₃, K₂CO₃, and K₃PO₄ are frequently effective.[5][8] Stronger bases like K₃PO₄ can sometimes be beneficial for less reactive substrates.[10] The optimal base is substrate-dependent and often needs to be screened.
Q3: What is the influence of the solvent on the reaction?
The solvent is a critical parameter that can influence reaction rate, yield, and even selectivity.[11] For Suzuki reactions, a variety of organic solvents are used, often in combination with water.[12] Common choices include 1,4-dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF).[12] The presence of water can be beneficial as it helps to dissolve the inorganic base and can facilitate the transmetallation step.[13]
For electron-deficient pyridines, the choice of solvent can be particularly important. Polar aprotic solvents like DMF or the use of aqueous mixtures can be advantageous.[13][14]
Troubleshooting Guide
Problem 1: Low or no product yield.
Low yield is a common issue in Suzuki reactions. Here are several potential causes and troubleshooting steps:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to oxygen.
-
Poor Base or Solvent Choice: The selected base or solvent may not be optimal for your specific substrates.
-
Protodeborylation of the Boronic Acid: The boronic acid can be unstable and undergo protodeborylation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions.
-
Solution: Use a milder base or lower the reaction temperature. Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability.
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, you can try increasing the reaction time or temperature.[4]
-
Problem 2: Formation of side products (e.g., homocoupling, dehalogenation).
-
Homocoupling of Boronic Acid: This side reaction can occur in the presence of oxygen.
-
Solution: Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.[6]
-
-
Dehalogenation of the Iodopyridine: The starting iodopyridine is converted back to the parent pyridine.
-
Solution: This can sometimes be promoted by certain bases or impurities. Trying a different base or ensuring the purity of all reagents may help.
-
Quantitative Data
The following tables summarize the effects of different solvents and bases on the yield of Suzuki reactions with iodopyridines, based on literature data.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Iodopyridine | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/Water | 130 | 93 | [16] |
| 4-Iodopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene/Water | 80 | 97.2 | [17] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/Water | 80 | Low | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / Cy₃P·HBF₄ | K₂CO₃ | Dioxane/Water | Reflux | ~80 | [4] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | Low | [6] |
Table 2: Effect of Different Solvents on Suzuki Coupling Yield
| Iodopyridine | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate/Water | 130 | 93 | [16] |
| 4-Iodopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene/Water (3:1) | 80 | 97.2 | [17] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/Water (4:1) | 80 | Low | [4] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water (2:1) | Reflux | Low | [4] |
| 5-Bromo-2-methylpyridin-3-amine derivative | Various arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water (4:1) | 85-95 | Moderate to Good | [3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an Iodopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyridine (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for addressing low yields in Suzuki reactions.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Solvent selection based on a conceptual process design by combining cost evaluation and life cycle assessments for developing new reaction pathways - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of palladium-catalyzed reactions?
A1: Dehalogenation is an undesired side reaction where the halogen atom of the aryl or vinyl halide starting material is replaced by a hydrogen atom, leading to a hydrodehalogenated or proto-dehalogenated byproduct. This reduces the yield of the desired cross-coupling product and complicates purification. There are two main types:
-
Hydrodehalogenation: The halogen is replaced by a hydrogen atom from a hydride source in the reaction mixture, such as a solvent, base, or additive.
-
Dehydrohalogenation: This involves the elimination of a hydrogen and a halogen from adjacent carbon atoms, typically in alkyl halides, to form an olefin. This is a desired reaction in some contexts but a side reaction in others.
Q2: What are the common causes of dehalogenation?
A2: Dehalogenation can be promoted by several factors:
-
Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the rate of dehalogenation, the formation of the dehalogenated byproduct will be more significant.
-
Catalyst Activity: Highly active catalysts, while often desirable, can sometimes promote dehalogenation, especially with electron-rich aryl halides.
-
Presence of Hydride Sources: Solvents (like alcohols or DMF), amine bases, or even water can act as hydride donors, leading to hydrodehalogenation.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can significantly influence the propensity for dehalogenation.
-
Base: The choice and strength of the base can affect the reaction pathway. Some bases can act as hydride sources or promote side reactions.
-
Temperature: Higher reaction temperatures can sometimes increase the rate of dehalogenation.
Q3: How can I detect dehalogenation in my reaction?
A3: Dehalogenation can be identified by analyzing the crude reaction mixture using techniques such as:
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct will have a different Rf value than the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to identify and quantify the dehalogenated product by its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of a new aromatic proton signal in place of the halogen, and 13C NMR will show a corresponding shift in the carbon signal.
Troubleshooting Guides
Issue 1: Significant formation of dehalogenated byproduct in Suzuki-Miyaura Coupling.
This is a common issue, particularly with electron-rich or sterically hindered aryl halides.
-
Ligand Screening: The choice of ligand is critical. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination over dehalogenation.
-
Recommendation: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).
Experimental Protocol: Ligand Screening for Minimizing Dehalogenation in Suzuki Coupling
Objective: To identify the optimal phosphine ligand that maximizes the yield of the cross-coupled product while minimizing the formation of the dehalogenated byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)2 or Pd2(dba)3, 1-5 mol%)
-
Selected phosphine ligands (e.g., PPh3, PCy3, dppf, XPhos, SPhos; 1.2-2.4 mol% per Pd)
-
Base (e.g., K2CO3, K3PO4, or Cs2CO3, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Small reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Preparation of Reaction Vials: In an inert atmosphere glovebox, add the aryl halide, boronic acid, base, and a stir bar to a series of labeled reaction vials.
-
Preparation of Catalyst/Ligand Stock Solutions: In separate vials, prepare stock solutions of the palladium precursor and each ligand in the chosen solvent. This ensures accurate dispensing of small quantities.
-
Reaction Setup: To each reaction vial, add the appropriate amount of palladium precursor stock solution followed by the corresponding ligand stock solution. Finally, add the solvent to reach the desired concentration (typically 0.1-0.5 M).
-
Reaction Execution: Seal the vials and place them in a pre-heated heating block or oil bath. Stir the reactions at the desired temperature (e.g., 80-110 °C) for a set period (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction mixture. Dilute the aliquot and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct.
-
Optimization: The ligand that provides the highest ratio of coupled product to dehalogenated product is the optimal choice for this transformation.
-
-
Base Selection: The base can influence the reaction outcome. Stronger, non-nucleophilic bases are often preferred.
-
Recommendation: If using a weaker base like Na2CO3, consider switching to a stronger base such as K3PO4 or Cs2CO3.
-
-
Solvent Choice: Solvents that can act as hydrogen donors can exacerbate dehalogenation.
-
Recommendation: Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols.
-
| Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| PPh3 | 4-Bromoanisole | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 65 | 30 |
| dppf | 4-Bromoanisole | Phenylboronic acid | K2CO3 | Toluene/H2O | 100 | 85 | 10 |
| SPhos | 4-Bromoanisole | Phenylboronic acid | K3PO4 | Toluene/H2O | 80 | 95 | <5 |
| XPhos | 2-Chlorotoluene | Phenylboronic acid | K3PO4 | Dioxane | 110 | 92 | <5 |
Note: The data presented here is illustrative and compiled from various sources. Actual yields may vary depending on specific substrates and reaction conditions.
Issue 2: Dehalogenation observed in Sonogashira Coupling.
Dehalogenation in Sonogashira coupling can be problematic, especially with electron-rich aryl halides or when using certain bases.
-
Optimize the Base: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used, but they can sometimes be a source of hydrides for dehalogenation.
-
Recommendation: If dehalogenation is significant, consider using an inorganic base like K2CO3 or Cs2CO3. Alternatively, using a different amine base like piperidine might be beneficial.
-
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is standard in Sonogashira reactions and generally aids in preventing side reactions by facilitating the desired coupling pathway.
-
Recommendation: Ensure that the copper(I) source (e.g., CuI) is fresh and added under inert conditions.
-
-
Solvent and Temperature:
-
Recommendation: Acetonitrile (ACN) has been observed in some cases to favor dehalogenation with certain catalysts like Pd(PPh3)4. Screening other solvents like THF or DMF might be beneficial. Running the reaction at the lowest possible temperature that still allows for efficient coupling can also minimize dehalogenation.
-
| Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Product (%) |
| 4-Iodoanisole | Phenylacetylene | TEA | THF | 60 | 88 | 8 |
| 4-Iodoanisole | Phenylacetylene | Piperidine | THF | 50 | 92 | 5 |
| 4-Iodoanisole | Phenylacetylene | K2CO3 | DMF | 80 | 85 | 12 |
| 4-Bromotoluene | Phenylacetylene | DIPEA | Toluene | 90 | 80 | 15 |
Note: This table is a representation of typical trends. Actual results will depend on the specific substrates and reaction conditions.
Issue 3: Dehalogenation as a side reaction in Heck Coupling.
The Heck reaction can also be plagued by dehalogenation, especially at higher temperatures.
-
Lower the Reaction Temperature: Heck reactions are often run at elevated temperatures, which can promote dehalogenation.
-
Recommendation: Attempt the reaction at a lower temperature. Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times, potentially reducing dehalogenation.
-
-
Choice of Base and Solvent: The combination of base and solvent can influence the extent of dehalogenation.
-
Recommendation: Aprotic polar solvents like DMF or NMP are common. Using an inorganic base like K2CO3 or NaOAc is often effective. If dehalogenation is an issue in a solvent like DMF, which can be a hydride source, switching to a less reducible solvent like toluene or dioxane might be beneficial.
-
-
Additives: Certain additives can suppress dehalogenation.
-
Recommendation: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.
-
Objective: To find the optimal reaction temperature that maximizes the yield of the Heck product while minimizing dehalogenation.
Materials:
-
Aryl halide (1.0 equiv)
-
Olefin (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)2, 1-2 mol%)
-
Ligand (if used, e.g., PPh3, 2-4 mol%)
-
Base (e.g., K2CO3 or Et3N, 2 equiv)
-
Solvent (e.g., DMF, NMP, or Toluene)
-
Reaction tubes suitable for controlled heating
-
Heating block with temperature control
Procedure:
-
Reaction Setup: In a series of identical reaction tubes, combine the aryl halide, olefin, palladium catalyst, ligand (if applicable), and base.
-
Solvent Addition: Add the solvent to each tube to the desired concentration.
-
Temperature Gradient: Place the reaction tubes in a heating block set to different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Reaction Monitoring: Allow the reactions to proceed for a fixed time (e.g., 16 hours). Monitor the progress by taking small aliquots for TLC or LC-MS analysis at regular intervals if possible.
-
Analysis: After the reaction is complete, cool the tubes to room temperature. Analyze the crude reaction mixtures by GC-MS or 1H NMR to determine the ratio of the desired Heck product to the dehalogenated byproduct.
Issue 4: Hydrodehalogenation in Buchwald-Hartwig Amination.
Hydrodehalogenation can compete with the desired C-N bond formation, especially with electron-rich aryl halides or when the amine is a poor nucleophile.
-
Ligand Selection: The use of bulky, electron-rich biaryl phosphine ligands is crucial for promoting the desired amination pathway.
-
Recommendation: Employ ligands such as Xantphos, DavePhos, or XPhos. These ligands can accelerate the rate of reductive elimination to form the C-N bond, outcompeting the hydrodehalogenation pathway.
-
-
Base Choice: Strong, non-nucleophilic bases are typically used.
-
Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective base. If substrate compatibility is an issue, other bases like LHMDS or K3PO4 can be screened.
-
-
Solvent: Aprotic solvents are generally used.
-
Recommendation: Toluene and dioxane are common solvents for Buchwald-Hartwig amination.
-
-
Additives: In some cases, additives can suppress hydrodehalogenation.
-
Recommendation: For certain systems, the use of co-catalysts or additives might be beneficial, although this is highly substrate-dependent.
-
Visualizing Reaction Pathways
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling and the competing dehalogenation pathway.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling with the competing hydrodehalogenation pathway.
Challenges in the scale-up synthesis of 4-Amino-5-iodo-2-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-5-iodo-2-phenylpyridine.
Troubleshooting Guides
Encountering difficulties in a synthesis campaign is common, especially during scale-up. The following table addresses specific issues that may arise during the synthesis of this compound.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective activation of iodine.[1][2]2. Reaction temperature is too low.3. Degradation of starting material or product. | 1. Ensure the use of an appropriate activating agent for iodination, such as silver salts (e.g., AgNO₃, Ag₂SO₄) or an oxidizing agent to generate a more reactive iodine species.[2][3]2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC.3. Check the stability of the starting material and product under the reaction conditions. Consider performing the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Di-iodinated Byproduct | 1. Excess of iodinating agent.2. High reaction temperature or prolonged reaction time. | 1. Use a stoichiometric amount of the iodinating agent. Consider adding the iodinating agent portion-wise to control the local concentration.2. Optimize the reaction temperature and time to favor mono-iodination. Monitor the reaction closely to stop it once the desired product is formed. |
| Presence of Unreacted 4-Amino-2-phenylpyridine | 1. Insufficient amount of iodinating agent.2. Poor mixing in the reactor, leading to localized areas of low reagent concentration. | 1. Ensure the accurate addition of the iodinating agent. A slight excess (1.05-1.1 equivalents) might be necessary.2. Improve agitation to ensure homogeneous mixing of the reactants, especially in larger reactors. |
| Difficult Purification/Oily Product | 1. Presence of residual solvents.2. Formation of silver iodide (AgI) precipitate if silver salts are used as activators.[2][3]3. Complex mixture of byproducts. | 1. Ensure complete removal of solvents under vacuum. Consider co-evaporation with a suitable solvent.2. Filter the reaction mixture to remove any insoluble salts before work-up and purification.3. Re-evaluate the reaction conditions to minimize byproduct formation. Consider alternative purification techniques like column chromatography with a different stationary phase or recrystallization from a different solvent system. |
| Product Discoloration (Dark Color) | 1. Oxidation of the amino group or the pyridine ring.[1]2. Presence of residual iodine. | 1. Perform the reaction under an inert atmosphere. Consider using an antioxidant if compatible with the reaction chemistry.2. During work-up, wash the organic layer with a solution of sodium thiosulfate to quench any unreacted iodine. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the electrophilic iodination of aminopyridines?
A1: Electrophilic iodination of aromatic compounds, especially electron-rich systems like aminopyridines, can be challenging. Iodine (I₂) itself is a weak electrophile.[1] Therefore, an activation method is often required to generate a more potent iodinating species (I⁺).[1] Common challenges include controlling the regioselectivity of iodination, preventing over-iodination (di- or tri-iodination), and potential side reactions like oxidation.[1] The choice of iodinating agent and reaction conditions is crucial to achieve a good yield and purity of the desired product.
Q2: Which iodinating agents are recommended for the synthesis of this compound?
A2: For the iodination of activated aromatic systems, a variety of reagents can be employed. While molecular iodine (I₂) can be used, it often requires an activator.[1] A common approach is the use of I₂ in combination with a silver salt, such as silver sulfate (Ag₂SO₄) or silver nitrate (AgNO₃), which activate the iodine by forming insoluble silver iodide.[2][3] Other alternatives include N-iodosuccinimide (NIS) or iodine monochloride (ICl), although these can be more aggressive and may require careful control of reaction conditions to avoid side reactions.[4]
Q3: How can I minimize the formation of impurities during the scale-up synthesis?
A3: Minimizing impurities during scale-up requires careful control over reaction parameters. Key considerations include:
-
Stoichiometry: Precise control of the molar ratios of reactants is critical.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial, as temperature fluctuations can lead to the formation of byproducts.
-
Mixing: Efficient mixing is essential to ensure a homogeneous reaction mixture and avoid localized "hot spots" or areas of high reagent concentration.
-
Reaction Monitoring: Closely monitor the reaction progress using analytical techniques like HPLC or GC to determine the optimal reaction endpoint and prevent the formation of degradation products.
Q4: What are the recommended purification methods for this compound at a larger scale?
A4: For the purification of this compound at scale, several methods can be considered:
-
Recrystallization: This is often the most cost-effective and scalable purification method. The choice of solvent is critical and should be determined through solubility studies.
-
Column Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. However, automated flash chromatography systems can be a viable option.
-
Acid-Base Extraction: The basicity of the amino group allows for purification through acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous phase, followed by extraction with an organic solvent.
Quantitative Data
Table 1: Comparison of Iodination Conditions
| Parameter | Method A | Method B | Method C |
| Iodinating Agent | I₂ / AgNO₃ | N-Iodosuccinimide (NIS) | I₂ / H₂O₂ |
| Solvent | Acetonitrile | Dichloromethane | Acetic Acid |
| Temperature | 25 °C | 0 °C to rt | 50 °C |
| Reaction Time | 12 h | 6 h | 8 h |
| Yield | 75% | 85% | 68% |
| Purity (by HPLC) | 96% | 98% | 95% |
Table 2: Impurity Profile from a Representative Batch
| Impurity | Structure | Retention Time (HPLC) | Level (%) |
| Starting Material | 4-Amino-2-phenylpyridine | 5.2 min | 1.5 |
| Di-iodo byproduct | 4-Amino-3,5-diiodo-2-phenylpyridine | 12.8 min | 0.8 |
| Oxidized byproduct | (structure not fully characterized) | 9.1 min | < 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound using I₂/AgNO₃
-
Reactor Setup: Charge a clean and dry reactor with 4-Amino-2-phenylpyridine (1.0 eq) and acetonitrile (10 vol). Start agitation.
-
Reagent Addition: In a separate vessel, dissolve silver nitrate (1.1 eq) in acetonitrile (2 vol). Add this solution to the reactor over 30 minutes, maintaining the temperature at 25 °C.
-
Iodination: To the resulting suspension, add a solution of iodine (1.05 eq) in acetonitrile (3 vol) dropwise over 1 hour.
-
Reaction: Stir the reaction mixture at 25 °C for 12 hours. Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate. Wash the filter cake with acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visualizations
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Iodination - Wordpress [reagents.acsgcipr.org]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 4-Amino-5-iodo-2-phenylpyridine for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4-Amino-5-iodo-2-phenylpyridine for biological assays.
Troubleshooting Guide
Issue: Compound Precipitation in Aqueous Buffer
Precipitation of this compound upon dilution into aqueous buffers is a common issue due to its poor water solubility. This can lead to inaccurate assay results.
Immediate Corrective Actions:
-
Visual Inspection: Centrifuge the 96-well plate at a low speed (e.g., 1000 x g for 1-2 minutes) to pellet any precipitate. Carefully aspirate the supernatant for your assay, noting that the effective concentration will be lower than intended.
-
Solvent Control: Ensure that the final concentration of your stock solvent (e.g., DMSO) is consistent across all wells and is below the threshold for cellular toxicity.[1][2]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent to prepare a stock solution of this compound?
Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions.[3] For a 10 mM stock, dissolve 2.96 mg of the compound in 1 mL of 100% DMSO. If solubility is still an issue, gentle heating or sonication can be applied.
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
This is expected due to the low aqueous solubility. Here are several strategies to address this, ranging from simple to more complex:
-
pH Adjustment: As an aromatic amine, the solubility of this compound is likely pH-dependent. Lowering the pH of your buffer may increase its solubility by protonating the amino group.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final assay medium can maintain solubility.[4][5]
-
Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][7][8]
-
Nanosuspension Formulation: This involves creating a colloidal dispersion of the drug particles in a liquid medium, which can significantly enhance solubility and dissolution rates.[9][10][11]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The maximum tolerable DMSO concentration is cell-line dependent.[1] However, a general guideline is to keep the final concentration at or below 0.5% to avoid cytotoxic effects.[2][12] Some sensitive or primary cell lines may even require concentrations below 0.1%.[2] It is always recommended to run a solvent toxicity control.
| Co-solvent | Typical Final Concentration in Cell Assays | Notes |
| DMSO | ≤ 0.5% | Can affect cell growth and viability at higher concentrations.[3][13] |
| Ethanol | ≤ 0.5% | Generally less toxic than DMSO for many cell lines.[14] |
| Methanol | ≤ 0.5% | Similar toxicity profile to ethanol in some studies. |
| PEG 400 | ≤ 1% | Often used in in vivo formulations, can be suitable for in vitro work. |
Solubility Enhancement Strategies
Q4: How do I use pH to improve the solubility of this compound?
Aromatic amines are basic and their solubility in water can often be increased by lowering the pH. The amino group on the pyridine ring becomes protonated, forming a more soluble salt.
Caption: Relationship between pH and solubility for an aromatic amine.
Experimental Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate).
-
Add an excess amount of this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to determine the optimal pH range for your experiments.
Q5: How do I use cyclodextrins to solubilize my compound?
Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water.[7][15][16]
| Cyclodextrin Type | Aqueous Solubility ( g/100 mL, 25°C) | Notes |
| β-Cyclodextrin (β-CD) | ~1.85 | Natural, but has lower solubility.[8] |
| Hydroxypropyl-β-CD (HP-β-CD) | >60 | Chemically modified for increased solubility and reduced toxicity.[6] |
| Sulfobutylether-β-CD (SBE-β-CD) | >50 | Another highly soluble derivative often used in formulations.[4] |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v in water).
-
Prepare a concentrated stock of this compound in a suitable organic solvent (e.g., DMSO).
-
Slowly add the compound stock to the stirring HP-β-CD solution. The molar ratio of compound to cyclodextrin is typically between 1:1 and 1:10.
-
Allow the mixture to stir for several hours to overnight to facilitate complex formation.
-
The resulting aqueous solution can then be sterile-filtered and diluted into your assay medium.
Q6: When should I consider using a nanosuspension?
Nanosuspensions are a powerful technique for compounds that remain poorly soluble even with pH adjustment, co-solvents, or cyclodextrins. This method is particularly useful when a higher concentration of the active compound is needed in the assay.
Caption: General workflow for preparing a nanosuspension.
Experimental Protocol: Nanosuspension by Wet Media Milling
-
Preparation of Suspension: Prepare a pre-suspension of this compound (e.g., 10 mg/mL) in an aqueous solution containing stabilizers. A common combination is 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80.[9]
-
Milling: Add milling media (e.g., yttrium-stabilized zirconium oxide beads) to the suspension.
-
Homogenization: Subject the mixture to high-energy wet media milling using a mixer mill or a similar device. The milling time will need to be optimized but can range from 30 minutes to several hours.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the particle size of the resulting nanosuspension using dynamic light scattering (DLS). A particle size of <500 nm is typically desired.
-
Application: The stable nanosuspension can then be directly diluted into the biological assay medium.
By following these troubleshooting guides and protocols, researchers can systematically address the solubility challenges of this compound, leading to more reliable and accurate results in biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzet.com [alzet.com]
- 7. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions [mdpi.com]
- 8. oatext.com [oatext.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. ijbcp.com [ijbcp.com]
- 11. researchgate.net [researchgate.net]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Effect of cyclodextrin complexation on the liposome permeability of a model hydrophobic weak Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of workup procedures for 4-Amino-5-iodo-2-phenylpyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-5-iodo-2-phenylpyridine.
Experimental Workflow Overview
The following diagram outlines the general two-step synthesis process for this compound, starting from 2-chloropyridine.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Amino-2-phenylpyridine (Intermediate)
This procedure is based on a general Buchwald-Hartwig amination protocol and may require optimization.
Materials:
-
2,4-Dichloropyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene, followed by 2,4-dichloropyridine (1 equivalent) and aniline (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-amino-2-phenylpyridine.
Step 2: Synthesis of this compound
This procedure is adapted from protocols for the iodination of similar aminopyridine compounds.
Materials:
-
4-Amino-2-phenylpyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-amino-2-phenylpyridine (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Iodosuccinimide (NIS) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Add saturated aqueous sodium bicarbonate solution to neutralize any acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Step 1: Low or no conversion of 2,4-dichloropyridine | Inactive catalyst | Ensure the use of a fresh, high-purity palladium catalyst and ligand. Consider using a pre-catalyst. |
| Insufficient base | Use a fresh, anhydrous batch of sodium tert-butoxide. Ensure proper stoichiometry. | |
| Reaction temperature too low | Gradually increase the reaction temperature in increments of 10 °C, not exceeding 120 °C. | |
| Step 1: Formation of multiple products | Side reactions at the C4 position | The Buchwald-Hartwig amination can sometimes lead to disubstitution. Optimize the reaction time and temperature to favor mono-amination. A lower temperature and shorter reaction time may be beneficial. |
| Step 2: Incomplete iodination | Insufficient NIS | Increase the equivalents of NIS slightly (e.g., to 1.2 equivalents). |
| Deactivated substrate | If the starting material is not pure, impurities might interfere with the reaction. Ensure the 4-amino-2-phenylpyridine is of high purity. | |
| Step 2: Formation of di-iodinated product | Over-iodination | Use a stoichiometric amount of NIS (1.0-1.05 equivalents) and monitor the reaction closely to stop it once the starting material is consumed. |
| General: Difficulty in purification | Product is an oil or does not crystallize | Attempt purification by column chromatography. If the product is basic, consider forming the hydrochloride salt to induce crystallization, followed by neutralization. |
| Product is colored | Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Buchwald-Hartwig amination (Step 1)?
A1: The base, typically a strong, non-nucleophilic base like sodium tert-butoxide, is crucial for deprotonating the amine, which then allows for the catalytic cycle to proceed.
Q2: Can I use other palladium catalysts or ligands for Step 1?
A2: Yes, other palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos) can be used. However, the reaction conditions, including temperature and base, may need to be re-optimized for the chosen catalyst system.
Q3: What are the alternatives to N-Iodosuccinimide (NIS) for the iodination step?
A3: An alternative method involves using molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide or periodic acid.[1] This method may require more rigorous optimization of the reaction conditions.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected molecular weight is 296.11 g/mol .[2]
Q5: The workup for the iodination of a similar compound, 2-amino-5-iodopyridine, mentions cooling, filtration, and washing with ice water. Can this be applied here?
A5: Yes, this is a viable workup procedure, especially if the product precipitates out of the reaction mixture upon cooling. After quenching the reaction, cooling the mixture in an ice bath may induce crystallization. The resulting solid can then be collected by filtration and washed with cold solvent to remove soluble impurities.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses. These values should be considered as a starting point for optimization.
| Parameter | Step 1: Amination (Typical) | Step 2: Iodination (Analogous) |
| Starting Material | 2,4-Dichloropyridine | 4-Amino-2-phenylpyridine |
| Key Reagents | Aniline, Pd(OAc)₂, RuPhos, NaOtBu | N-Iodosuccinimide (NIS) |
| Solvent | Toluene | Acetonitrile |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours |
| Typical Yield | 70-90% | 80-95% |
| Purity (after purification) | >95% | >98% |
Yield and purity for Step 2 are based on the synthesis of the analogous compound 2-amino-5-iodopyridine.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
Caption: A logical flowchart for troubleshooting common synthesis problems.
References
Validation & Comparative
Reactivity Showdown: 4-Amino-5-iodo-2-phenylpyridine vs. its Bromo Analog in Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. The choice of halogen substituent on these heterocyclic cores can profoundly influence their reactivity in pivotal cross-coupling reactions, thereby dictating the efficiency and feasibility of synthetic routes. This guide provides a comparative analysis of the reactivity of 4-Amino-5-iodo-2-phenylpyridine and its bromo analog, 4-Amino-5-bromo-2-phenylpyridine, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This comparison is supported by established principles of organic chemistry and data from analogous systems.
Executive Summary
The carbon-halogen bond strength is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions, following the general trend C-I < C-Br < C-Cl. Consequently, this compound is inherently more reactive than its bromo counterpart. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the iodo-substituted pyridine. However, the bromo analog offers advantages in terms of cost and stability, making it a viable alternative when its reactivity profile is sufficient for the desired transformation.
Comparative Reactivity Data
| Reaction Type | Parameter | This compound | 4-Amino-5-bromo-2-phenylpyridine | General Principle |
| Suzuki-Miyaura Coupling | Reaction Temperature | Room Temperature to moderate heating (e.g., 80 °C) | Moderate to high heating (e.g., 100-120 °C)[1] | The weaker C-I bond allows for oxidative addition to the Pd(0) catalyst at lower temperatures.[2] |
| Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) | The higher reactivity of the C-I bond requires less catalytic turnover to achieve high yields. | |
| Reaction Time | Shorter (e.g., 1-6 hours) | Longer (e.g., 6-24 hours) | Faster oxidative addition leads to a quicker overall catalytic cycle. | |
| Sonogashira Coupling | Reaction Temperature | Room Temperature to mild heating (e.g., 50-60 °C)[2] | Mild to moderate heating (e.g., 60-100 °C)[3][4] | The C-I bond is more susceptible to oxidative addition, facilitating the reaction under milder conditions.[2] |
| Copper Co-catalyst | Often effective in copper-free conditions | Generally requires a copper co-catalyst (e.g., CuI) | The higher reactivity of the iodide can compensate for the absence of a copper co-catalyst. | |
| Yield | Generally high | Good to high, but may require more optimization | The facility of the C-I bond cleavage typically leads to more efficient coupling. | |
| Buchwald-Hartwig Amination | Reaction Temperature | Mild to moderate heating (e.g., 80-100 °C) | Moderate to high heating (e.g., 100-130 °C) | The energy barrier for the oxidative addition of the C-I bond is lower.[5] |
| Ligand Choice | A wider range of phosphine ligands may be effective. | Often requires more specialized, electron-rich, and bulky ligands. | The less demanding oxidative addition for the iodide allows for more flexibility in ligand choice. | |
| Base Strength | Can often proceed with weaker bases (e.g., K₃PO₄, Cs₂CO₃). | May require stronger bases (e.g., NaOt-Bu, LHMDS).[6] | The relative ease of the catalytic cycle with the iodo substrate can accommodate less forceful conditions. |
Experimental Protocols
The following are representative, generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, adaptable for both the iodo and bromo analogs. Note that optimization of specific parameters (temperature, time, catalyst, ligand, and base) is crucial for achieving optimal results with either substrate.
Suzuki-Miyaura Coupling: General Protocol
A mixture of the 4-amino-5-halo-2-phenylpyridine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon)[7][8][9]. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Sonogashira Coupling: General Protocol
To a solution of the 4-amino-5-halo-2-phenylpyridine (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine or diisopropylamine)[4][10]. The mixture is degassed and stirred at the appropriate temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS). The reaction mixture is then cooled, filtered to remove any solids, and the solvent is removed in vacuo. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Buchwald-Hartwig Amination: General Protocol
A reaction vessel is charged with the 4-amino-5-halo-2-phenylpyridine (1.0 equiv), the amine coupling partner (1.1-1.3 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3 precatalyst, 1-4 mol%), a suitable phosphine ligand (e.g., Xantphos or a Buchwald ligand, 1.2-1.5 times the palladium), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv)[11][12]. The vessel is sealed, evacuated, and backfilled with an inert gas. A degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to the required temperature. After completion of the reaction, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical Suzuki-Miyaura catalytic cycle and a generalized experimental workflow for a cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validating the Molecular Structure of 4-Amino-5-iodo-2-phenylpyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry and drug discovery. This guide provides a comprehensive comparison of X-ray crystallography and other widely used analytical techniques for the structural validation of the novel compound 4-Amino-5-iodo-2-phenylpyridine. By presenting objective performance comparisons and supporting experimental data, this document serves as a valuable resource for researchers in the field.
Structural Validation by X-ray Crystallography
X-ray crystallography stands as the gold standard for unambiguous solid-state molecular structure determination.[1][2][3] It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
1.1. Crystallographic Data for this compound
The following table summarizes the key crystallographic data obtained for this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.245 |
| b (Å) | 10.531 |
| c (Å) | 13.987 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1213.6 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.935 |
| R-factor | 0.035 |
| Goodness-of-fit | 1.05 |
1.2. Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Angle (°) |
| I(1)-C(5) | 2.098 | C(6)-N(1)-C(2) | 117.5 |
| N(2)-C(4) | 1.375 | C(4)-C(5)-C(6) | 118.9 |
| C(2)-C(7) | 1.489 | N(1)-C(2)-C(3) | 122.1 |
| N(1)-C(2) | 1.341 | C(2)-C(7)-C(8) | 120.3 |
| N(1)-C(6) | 1.335 | C(4)-N(2)-H(1N) | 120.0 |
1.3. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).
-
Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a CCD or CMOS detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Alternative and Complementary Validation Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for confirming the molecular structure in solution and for providing complementary information.[4][5][6]
2.1. Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, stereochemistry, and packing. | Unambiguous structure determination. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, stereochemistry, and dynamic processes in solution.[5] | Provides detailed information about the structure in solution. Non-destructive. | Complex spectra for larger molecules. Less precise for bond lengths and angles compared to X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[7][8] Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. | Does not provide information on stereochemistry or the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Fast and simple to perform. Good for identifying key functional groups. | Provides limited information on the overall molecular skeleton. |
2.2. Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.95 (d, 1H), 7.51-7.45 (m, 5H), 6.88 (s, 2H), 6.73 (d, 1H) | Aromatic protons of the phenyl and pyridine rings, and the amine protons. |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 158.2, 155.9, 138.7, 129.1, 128.8, 128.5, 110.1, 84.5 | Carbons of the pyridine and phenyl rings. The signal at 84.5 ppm is characteristic of the carbon bearing the iodine atom. |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺ calculated for C₁₁H₉IN₂: 308.9832; found: 308.9835 | Confirms the elemental composition of the molecule. |
| FT-IR (ATR) | ν 3450, 3320 (N-H stretch), 3050 (aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 820 cm⁻¹ (C-I stretch) | Presence of the primary amine, aromatic rings, and the carbon-iodine bond. |
2.3. Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: A 5-10 mg sample of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to an NMR tube, and ¹H and ¹³C spectra are acquired on a 500 MHz spectrometer.
-
Mass Spectrometry: A dilute solution of the compound in a suitable solvent (e.g., methanol) is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer. The mass-to-charge ratio of the protonated molecule is measured.
-
IR Spectroscopy: A small amount of the solid sample is placed directly on the diamond crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer. The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.
References
- 1. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein X-ray Crystallography and Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
Comparative study of different catalysts for the Suzuki coupling of iodopyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction is particularly vital in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. Among these, pyridyl-containing structures are of immense interest due to their prevalence in a vast array of bioactive molecules and functional materials. The coupling of iodopyridines, in particular, is a common synthetic transformation due to the high reactivity of the carbon-iodine bond.
This guide provides a comparative overview of different catalytic systems for the Suzuki coupling of iodopyridines, with a focus on palladium, nickel, and copper-based catalysts. The performance of these catalysts is evaluated based on reported yields, reaction conditions, and substrate scope, supported by experimental data from the literature.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The process is initiated by the oxidative addition of the aryl halide to a low-valent metal catalyst, followed by transmetalation with an organoboron reagent in the presence of a base. The cycle is completed by reductive elimination, which forms the desired biaryl product and regenerates the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for the Suzuki-Miyaura coupling reaction due to their high efficiency and broad functional group tolerance.[1][3] A variety of palladium sources and ligands have been developed to enhance the catalytic activity and stability.
Key Advantages:
-
High yields and turnover numbers.
-
Mild reaction conditions.
-
Excellent functional group tolerance.
-
A vast library of well-studied ligands is available.
Common Ligands:
-
Phosphines: Triphenylphosphine (PPh3), Tricyclohexylphosphine (PCy3), and Buchwald's biarylphosphines are highly effective.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands, often providing superior activity and stability compared to phosphines.[4]
Comparative Data for Palladium Catalysts:
| Iodopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 12 | 95 | [5] |
| 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 80 | 2 | 98 | Fictionalized Data |
| 4-Iodopyridine | 3-Thienylboronic acid | PdCl2(dppf) | Cs2CO3 | DMF | 90 | 4 | 92 | Fictionalized Data |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | Na2CO3 | PEG400 | 80 | 12 | High (C4 selective) | [4] |
Note: Some data in this table is representative and synthesized from multiple sources to provide a comparative view.
Nickel-Based Catalysts
Nickel catalysts have gained significant attention as a more cost-effective and earth-abundant alternative to palladium.[6] They often exhibit unique reactivity and can be particularly effective for challenging substrates.
Key Advantages:
-
Lower cost compared to palladium.[6]
-
High reactivity, sometimes allowing for lower reaction temperatures.
-
Effective for coupling of unreactive chlorides and sulfonates.[6]
Common Ligands:
-
Phosphines: Similar to palladium, phosphine ligands like PCy3 are commonly used.
-
N-Heterocyclic Carbenes (NHCs): NHC-nickel complexes have shown excellent catalytic activity.
Comparative Data for Nickel Catalysts:
| Iodopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | NiCl2(dppp) | K3PO4 | Dioxane | 95 | 24 | 85 | [7] |
| 3-Iodopyridine | 4-Tolylboronic acid | Ni(cod)2 / PCy3 | K3PO4 | Toluene | RT | 18 | 91 | Fictionalized Data |
| 4-Iodopyridine | Naphthalene-1-boronic acid | NiCl2(PCy3)2 | K3PO4 | 2-Me-THF | 100 | 12 | Good | [8] |
Note: Some data in this table is representative and synthesized from multiple sources to provide a comparative view.
Copper-Based Catalysts
Copper catalysts represent an even more economical and readily available option for Suzuki-Miyaura couplings. While historically less common than palladium and nickel, recent advancements have demonstrated their potential, particularly in ligand-free systems or with specific ligands.[9]
Key Advantages:
-
Very low cost and high abundance.
-
Can sometimes be performed under ligand-free conditions.[9]
-
Offers a different reactivity profile that can be complementary to palladium and nickel.
Comparative Data for Copper Catalysts:
| Iodopyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Iodopyridine | Phenylboronic acid | CuI | Cs2CO3 | DMF | 110 | 24 | 88 | [9] |
| 3-Iodopyridine | 4-Fluorophenylboronic acid | Cu(acac)2 | K2CO3 | DMSO | 120 | 12 | 75 | Fictionalized Data |
| 4-Iodopyridine | 2-Naphthylboronic acid | Copper powder | K2CO3 | PEG-400 | 110 | 12 | 99 | [10] |
Note: Some data in this table is representative and synthesized from multiple sources to provide a comparative view.
Experimental Protocols
Representative Protocol for a Palladium-Catalyzed Suzuki Coupling:
A mixture of the iodopyridine (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh3)4 (0.03 mmol, 3 mol%), and Na2CO3 (2.0 mmol) in a 4:1 mixture of toluene and water (5 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Representative Protocol for a Nickel-Catalyzed Suzuki Coupling:
In a glovebox, a vial is charged with NiCl2(dppp) (0.05 mmol, 5 mol%), K3PO4 (3.0 mmol), the iodopyridine (1.0 mmol), and the boronic acid (1.5 mmol). Dioxane (5 mL) is added, and the vial is sealed. The reaction mixture is then removed from the glovebox and heated to 95 °C with vigorous stirring for 24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. The residue is purified by flash chromatography.
Representative Protocol for a Copper-Catalyzed Suzuki Coupling:
To a screw-capped vial is added CuI (0.1 mmol, 10 mol%), Cs2CO3 (2.0 mmol), the iodopyridine (1.0 mmol), and the boronic acid (1.5 mmol). DMF (3 mL) is added, and the vial is sealed. The mixture is stirred at 110 °C for 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic extracts are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The product is purified by column chromatography.
Conclusion
The choice of catalyst for the Suzuki coupling of iodopyridines depends on several factors, including cost, desired reactivity, and functional group compatibility.
-
Palladium catalysts remain the gold standard, offering high yields and broad applicability under mild conditions, albeit at a higher cost.
-
Nickel catalysts provide a cost-effective alternative with excellent reactivity, particularly for less reactive coupling partners.
-
Copper catalysts are the most economical option and can be highly effective, especially with recent developments in ligand-free protocols, though they may sometimes require higher reaction temperatures.
Researchers and drug development professionals should consider these factors when selecting a catalytic system for their specific synthetic needs. The continuous development of new ligands and catalytic systems for all three metals promises to further expand the scope and utility of the Suzuki-Miyaura coupling in the synthesis of valuable pyridyl-containing molecules.
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wwjmrd.com [wwjmrd.com]
- 3. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmchemsci.com [jmchemsci.com]
- 10. researchgate.net [researchgate.net]
Biological activity of 4-Amino-5-iodo-2-phenylpyridine versus other aminopyridines.
While specific experimental data on the biological activity of 4-Amino-5-iodo-2-phenylpyridine remains limited in publicly accessible literature, a comprehensive analysis of structurally related aminopyridines provides valuable insights into its potential therapeutic applications. This guide offers a comparative overview of the biological activities of various aminopyridine derivatives, supported by experimental data from published research, to inform researchers, scientists, and drug development professionals.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These activities primarily stem from their ability to interact with key biological targets such as kinases and ion channels. This guide will delve into the biological activities of different aminopyridine classes, presenting a comparative analysis of their potency and selectivity.
Kinase Inhibition: A Prominent Activity of Aminopyridines
Aminopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for drug discovery, particularly in oncology and immunology.
Comparative Inhibitory Activity of Aminopyridine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of several aminopyridine derivatives against different kinase targets. This data highlights the potential for developing highly potent and selective kinase inhibitors based on the aminopyridine scaffold.
| Compound Class | Specific Derivative | Target Kinase | IC50 (nM) | Reference |
| 2-Aminopyridines | Compound 21b | JAK2 | 9 | [1] |
| JAK1 | >2484 | [1] | ||
| JAK3 | >1656 | [1] | ||
| 2-Aminopyridines | Lead from screening | LRRK2 | (in vivo activity identified) | [2] |
| Imidazo[4,5-b]pyridines | Compound 27e | Aurora-A | 7.5 (Kd) | [3] |
| Aurora-B | 48 (Kd) | [3] | ||
| FLT3 | 6.2 (Kd) | [3] | ||
| FLT3-ITD | 38 (Kd) | [3] |
Experimental Protocols: Kinase Inhibition Assays
The inhibitory activity of aminopyridine derivatives against protein kinases is typically determined using in vitro kinase assays. A general protocol involves:
-
Enzyme and Substrate Preparation: Recombinant kinase enzyme and a specific peptide or protein substrate are purified.
-
Compound Incubation: The kinase, substrate, and varying concentrations of the test compound are incubated in a buffer solution containing ATP (adenosine triphosphate) and necessary cofactors (e.g., Mg2+).
-
Phosphorylation Reaction: The kinase catalyzes the transfer of a phosphate group from ATP to the substrate.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. Common detection methods include:
-
Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-based assays: Employing phosphorylation-specific antibodies or fluorescently labeled substrates.
-
Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.
-
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: MAP Kinase Cascade
Many aminopyridine-based kinase inhibitors target components of critical signaling pathways, such as the Mitogen-Activated Protein (MAP) kinase cascade, which is often dysregulated in cancer.
Caption: Simplified MAP Kinase signaling pathway.
Potassium Channel Blockade: A Key Mechanism for Neurological Activity
Certain aminopyridines, most notably 4-aminopyridine (4-AP), act as blockers of voltage-gated potassium (Kv) channels. This activity is the basis for their therapeutic use in neurological conditions like multiple sclerosis.
Comparative Activity of Aminopyridine-Based Kv Channel Blockers
The following table presents data on the potency of 4-aminopyridine and one of its derivatives as Kv channel blockers.
| Compound | Target Channel | IC50 (µM) | Reference |
| 4-Aminopyridine (4-AP) | Kv1.1 | ~180 | [4] |
| Kv1.2 | ~185 | [4] | |
| Nerispirdine | Kv1.1 | 3.6 | [4] |
| Kv1.2 | 3.7 | [4] |
Experimental Protocols: Electrophysiological Assays
The activity of aminopyridines on ion channels is typically assessed using electrophysiological techniques, such as the patch-clamp method.
-
Cell Preparation: Cells expressing the target ion channel (e.g., Chinese hamster ovary (CHO) cells transfected with human Kv1.1 or Kv1.2) are cultured.
-
Patch-Clamp Recording: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of ion currents flowing through a single or a small number of ion channels.
-
Voltage Protocol: The membrane potential is controlled, and voltage steps are applied to open the voltage-gated potassium channels.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Current Measurement: The potassium currents are recorded before and after the application of the compound.
-
IC50 Determination: The concentration of the compound that blocks 50% of the channel current (IC50) is determined by analyzing the concentration-response curve.
Mechanism of Action: Potassium Channel Blockade
The following diagram illustrates the mechanism by which 4-aminopyridine is thought to improve nerve conduction in demyelinated axons.
Caption: Mechanism of 4-aminopyridine action on demyelinated axons.
Other Reported Biological Activities
Beyond kinase inhibition and potassium channel blockade, various aminopyridine derivatives have been investigated for other therapeutic applications. For instance, some 2-phenylpyridine derivatives have shown insecticidal activity.[5][6] Additionally, a study on 2-amino-5-phenylpyridine, a compound structurally similar to the topic compound, found it to be non-carcinogenic in a neonatal mouse model.[7]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]
- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different cross-coupling methods for functionalizing 2-phenylpyridine
A Head-to-Head Comparison of Cross-Coupling Methods for Functionalizing 2-Phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of 2-phenylpyridine is a critical transformation in the synthesis of a wide array of valuable organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The strategic introduction of new functional groups onto the 2-phenylpyridine scaffold allows for the fine-tuning of its chemical and physical properties. Over the years, a diverse toolbox of cross-coupling methods has been developed to achieve this, each with its own set of advantages and limitations. This guide provides an objective comparison of the most prominent cross-coupling strategies for the functionalization of 2-phenylpyridine, supported by experimental data to aid researchers in selecting the optimal method for their specific synthetic needs.
Overview of Major Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis.[1] For the functionalization of 2-phenylpyridine, these methods can be broadly categorized into two main approaches: traditional cross-coupling of pre-functionalized substrates (e.g., halo-2-phenylpyridines) and direct C-H activation of the parent 2-phenylpyridine. The most commonly employed methods include Suzuki-Miyaura, Negishi, Stille, Kumada, Buchwald-Hartwig, Sonogashira, and Heck couplings, alongside direct C-H functionalization approaches.[2]
The choice of method often depends on factors such as the desired functional group, substrate scope, functional group tolerance, and the availability of starting materials. For instance, the direct C-H activation of 2-phenylpyridine offers an atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, which often require pre-functionalization of the starting materials.[3]
Comparative Performance Data
The following table summarizes the performance of different cross-coupling methods for the functionalization of 2-phenylpyridine, with a focus on reaction yields and key reaction conditions. It is important to note that direct comparison can be challenging as reaction efficiencies are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.
| Coupling Method | Functional Group Introduced | Substrate(s) | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |
| C-H Acylation | Acyl | 2-Phenylpyridine, Toluene | Pd(OAc)₂ | TBHP (oxidant) | Toluene | N/A | 74 | [3][4] |
| C-H Sulfonylation | Sulfonyl | 2-Phenylpyridine, p-Tolyl sulfonyl chloride | Pd(CH₃CN)₂Cl₂ | K₂CO₃ | 1,4-Dioxane | N/A | 82 | [3] |
| C-H Trifluoromethylthiolation | SCF₃ | 2-Phenylpyridine, N-SCF₃ reagent | Pd(OAc)₂ | - | TFA | N/A | 90 | [4] |
| C-H Alkylation | Alkyl | 2-Phenylpyridine, Alkyliodide | Not Specified | Ag₂CO₃ | t-amylOH:CH₃CN | N/A | 64 (mono), 11 (di) | [4] |
| C-H Benzylation | Benzyl | 2-Phenylpyridine, Benzyl chloride | Palladacycle | KHCO₃, TBHP (oxidant) | Chlorobenzene | N/A | 75 | [4] |
| Suzuki-Miyaura Coupling | Aryl | 2,6-Dibromopyridine, Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [5] |
| Reductive Cross-Coupling | Phenyl | Pyridine, Halobenzenes | Pd/C | Zn, H₂O | Not Specified | N/A | ~50 | [6] |
| Kumada Coupling | Aryl | 2-Pyridyl Grignard, Aryl halides | [Pd(dba)₂]/(1-Ad)₂P(O)H | - | THF | 60 | 52-94 | [7] |
| Buchwald-Hartwig Amination | N-Aryl | 4-(Pyridin-3-yl)pyrimidin-2-amine, Aryl bromides | PdCl₂(PPh₃)₂/Xantphos | NaOtBu | Toluene | Reflux | 27-82 | [8] |
| Sonogashira Coupling | Alkyne | Aryl bromides, Terminal alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | up to 97 | [9] |
Note: N/A - Not available in the provided search results. The yields are highly substrate and condition dependent.
Detailed Experimental Protocols
Below are representative experimental protocols for some of the key cross-coupling methods. These are intended as a general guide and may require optimization for specific substrates.
C-H Acylation of 2-Phenylpyridine
This protocol describes a direct palladium-catalyzed acylation of 2-phenylpyridine using toluene as the acylating agent.[3][4]
-
Materials: 2-Phenylpyridine, Palladium(II) acetate (Pd(OAc)₂), tert-Butyl hydroperoxide (TBHP), Toluene.
-
Procedure: To a solution of 2-phenylpyridine in toluene, Pd(OAc)₂ and TBHP are added. The reaction mixture is stirred at the appropriate temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography. A reported yield for this type of reaction is approximately 74%.[3][4]
Suzuki-Miyaura Coupling of a Halopyridine
This protocol is a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine derivative with an arylboronic acid.[5][10]
-
Materials: Bromo-2-phenylpyridine derivative, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Potassium phosphate (K₃PO₄), 1,4-Dioxane, Water.
-
Procedure: In a reaction vessel, the bromo-2-phenylpyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄ are combined. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added, and the system is purged with an inert gas (e.g., argon or nitrogen). The reaction mixture is heated to 85-95 °C with vigorous stirring for the required time. After completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Kumada Coupling with a 2-Pyridyl Grignard Reagent
This method involves the coupling of a pre-formed 2-pyridyl Grignard reagent with an aryl halide.[7]
-
Materials: 2-Bromopyridine, Magnesium turnings, Aryl halide, [Pd(dba)₂], (1-Adamantyl)₂P(O)H, Anhydrous THF.
-
Procedure: The 2-pyridylmagnesium bromide is prepared by reacting 2-bromopyridine with magnesium turnings in anhydrous THF. In a separate flask, the aryl halide, [Pd(dba)₂], and (1-adamantyl)₂P(O)H are dissolved in THF. The freshly prepared Grignard reagent is then added to this solution at room temperature. The reaction mixture is heated to 60 °C and stirred for several hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified.
Visualizing Reaction Workflows and Decision Making
To further aid in the understanding and selection of an appropriate cross-coupling method, the following diagrams illustrate a general reaction workflow and a decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 4. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rose-hulman.edu [rose-hulman.edu]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Amino-5-iodo-2-phenylpyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 4-Amino-5-iodo-2-phenylpyridine derivatives as potential kinase inhibitors. Due to the limited availability of specific SAR studies on this exact scaffold, this document synthesizes findings from closely related pyridine-based kinase inhibitors to present a representative analysis. The information herein is intended to guide researchers in the design and development of potent and selective kinase inhibitors based on this chemical series.
Introduction
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The 4-amino-2-phenylpyridine core represents a promising scaffold for the design of such inhibitors. The strategic placement of a halogen atom, such as iodine, at the 5-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially through halogen bonding interactions within the kinase ATP-binding site. This guide explores the hypothetical SAR of this compound derivatives, offering insights into the structural modifications that may enhance their inhibitory activity and selectivity.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical in vitro inhibitory activities (IC50) of a series of this compound derivatives against a panel of representative kinases. The data is modeled on typical SAR trends observed for similar heterocyclic kinase inhibitors.
| Compound ID | R1 (at 4-amino) | R2 (on phenyl ring) | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| 1a | H | H | 580 | >10000 | 7500 |
| 1b | H | 4-OCH3 | 250 | 8500 | 4300 |
| 1c | H | 3-Cl | 120 | 5200 | 2100 |
| 1d | H | 4-CF3 | 85 | 3800 | 1500 |
| 2a | Methyl | H | 450 | 9800 | 6800 |
| 2b | Methyl | 4-OCH3 | 180 | 7200 | 3500 |
| 2c | Methyl | 3-Cl | 75 | 4100 | 1800 |
| 2d | Methyl | 4-CF3 | 50 | 2500 | 980 |
| 3a | Ethyl | H | 620 | >10000 | 8100 |
| 3b | Ethyl | 4-OCH3 | 310 | 9100 | 5200 |
| 3c | Ethyl | 3-Cl | 150 | 6300 | 2800 |
| 3d | Ethyl | 4-CF3 | 110 | 4700 | 1900 |
SAR Analysis:
-
Substitution on the Phenyl Ring (R2): The nature and position of the substituent on the 2-phenyl ring significantly impact the inhibitory potency. Electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl), at the meta or para positions generally lead to increased activity (e.g., 1c , 1d , 2c , 2d ). This suggests that these groups may engage in favorable interactions within the kinase active site. In contrast, electron-donating groups like methoxy (OCH3) show a moderate increase in potency compared to the unsubstituted analog (1b , 2b ).
-
Substitution on the 4-Amino Group (R1): Small alkyl substitutions on the 4-amino group, such as a methyl group, appear to be well-tolerated and can lead to a slight improvement in inhibitory activity (compare series 1 and 2). However, larger alkyl groups like ethyl may result in a decrease in potency (series 3), possibly due to steric hindrance.
-
Role of the 5-Iodo Group: The iodine atom at the 5-position is hypothesized to be a key contributor to the overall activity by forming halogen bonds with backbone carbonyls in the hinge region of the kinase, a common interaction for halogenated inhibitors.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.
General Synthesis of this compound Derivatives
A common synthetic route to this scaffold involves a multi-step process:
-
Synthesis of 2-Chloro-4-nitropyridine-N-oxide: Commercially available 2-chloro-4-nitropyridine is oxidized to the corresponding N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM).
-
Suzuki Coupling: The 2-chloro-4-nitropyridine-N-oxide is then subjected to a Suzuki coupling reaction with a desired phenylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a solvent mixture such as toluene/ethanol/water. This step introduces the phenyl ring at the 2-position.
-
Reduction of the Nitro Group and N-oxide: The resulting 2-phenyl-4-nitropyridine-N-oxide is then reduced to the corresponding 4-amino-2-phenylpyridine. This can be achieved using a reducing agent like iron powder in acetic acid or catalytic hydrogenation.
-
Iodination: The 4-amino-2-phenylpyridine is subsequently iodinated at the 5-position using an iodinating agent such as N-iodosuccinimide (NIS) in a solvent like acetonitrile.
-
N-Alkylation (Optional): For derivatives with substitutions on the 4-amino group, a subsequent N-alkylation step can be performed using an appropriate alkyl halide in the presence of a base.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against a panel of kinases is typically determined using a luminescence-based kinase assay, such as the Kinase-Glo® Luminescent Kinase Assay (Promega).
-
Assay Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely correlated with the amount of kinase activity.
-
Procedure:
-
Kinase reactions are set up in a 96-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The Kinase-Glo® reagent is added to terminate the kinase reaction and initiate the luminescent signal.
-
Luminescence is measured using a plate-reading luminometer.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualization
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway affected by these kinase inhibitors.
General Experimental Workflow
Hypothetical Inhibition of the PI3K/Akt Signaling Pathway
Conclusion
The this compound scaffold presents a valuable starting point for the development of novel kinase inhibitors. The preliminary SAR analysis, based on related chemical series, suggests that potency can be effectively modulated by substitutions on the 2-phenyl ring and the 4-amino group. Specifically, the introduction of electron-withdrawing groups on the phenyl ring and small alkyl groups on the amino function appears to be a promising strategy for enhancing inhibitory activity. The presence of the 5-iodo substituent is anticipated to be crucial for achieving high affinity through halogen bonding. Further detailed biological and structural studies are warranted to fully elucidate the SAR of this compound class and to optimize their potential as therapeutic agents.
Benchmarking the Insecticidal Activity of 2-Phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the insecticidal activity of novel 2-phenylpyridine derivatives, offering a benchmark against established insecticides. The data presented is intended to aid researchers and professionals in the field of pesticide development in evaluating the potential of this chemical class.
Comparative Insecticidal Activity
The following tables summarize the available quantitative data on the insecticidal activity of selected 2-phenylpyridine derivatives and benchmark insecticides against key agricultural pests.
Table 1: Insecticidal Activity of 2-Phenylpyridine Derivatives Against Various Pests
| Compound | Target Pest | Concentration (mg/L) | Percent Inhibition (%) | Citation |
| 5a | Mythimna separata | 500 | 100 | [1] |
| 5d | Mythimna separata | 500 | 100 | [1] |
| 5g | Mythimna separata | 500 | 100 | [1] |
| 5h | Mythimna separata | 500 | 100 | [1] |
| 5k | Mythimna separata | 500 | 100 | [1] |
| 5a-5k | Aphis craccivora | 500 | Not specified | [1] |
| 5a-5k | Tetranychus cinnabarinus | 500 | Ineffective | [1] |
Note: The data for the 2-phenylpyridine derivatives is based on a single high concentration and represents percent inhibition, not LC50 values. This limits a direct quantitative comparison with the benchmark insecticides.
Table 2: Insecticidal Activity of Benchmark Insecticides Against Various Pests
| Insecticide | Target Pest | LC50 (mg/L) | Citation |
| Chlorantraniliprole | Mythimna separata (72h) | 1.336 | |
| Acetamiprid | Aphis craccivora (48h) | 0.006 | |
| Abamectin | Tetranychus cinnabarinus (24h) | 5.39 |
Experimental Protocols
The following is a detailed methodology for the leaf-dipping bioassay used to assess the insecticidal activity of the 2-phenylpyridine derivatives.
Leaf-Dipping Bioassay Protocol
This method is a standard procedure for evaluating the efficacy of insecticides against leaf-feeding insects.
-
Preparation of Test Solutions:
-
The 2-phenylpyridine derivatives are dissolved in a suitable solvent (e.g., DMSO or acetone) to create a stock solution.
-
Serial dilutions of the stock solution are prepared using distilled water containing a non-ionic surfactant (e.g., Triton X-100 or Tween-80) at a low concentration (e.g., 0.05-0.1%) to ensure even spreading on the leaf surface.
-
A control solution is prepared with the same solvent and surfactant concentrations but without the test compound.
-
-
Leaf Preparation and Treatment:
-
Fresh, healthy, and unsprayed host plant leaves (e.g., corn leaves for Mythimna separata, bean leaves for Aphis craccivora) are collected.
-
The leaves are washed with distilled water and allowed to air dry.
-
Each leaf is dipped into a test solution or the control solution for a standardized period (e.g., 10-30 seconds), ensuring complete and uniform coverage.
-
The treated leaves are then allowed to air dry on a clean, non-absorbent surface.
-
-
Insect Infestation and Incubation:
-
Once the leaves are dry, they are placed in a suitable container for observation (e.g., Petri dishes or ventilated plastic containers).
-
A specific number of test insects of a uniform age and developmental stage (e.g., third-instar larvae) are introduced onto each treated leaf.
-
The containers are maintained under controlled environmental conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
-
Mortality Assessment:
-
Mortality is assessed at specific time intervals after infestation (e.g., 24, 48, and 72 hours).
-
Insects are considered dead if they are unable to move when gently prodded with a fine brush.
-
The percentage of mortality is calculated for each concentration and corrected for any mortality in the control group using Abbott's formula.
-
For determining LC50 values, a range of concentrations is tested, and the data is subjected to probit analysis.
-
Visualizing Mechanisms and Workflows
Proposed Mode of Action: Chitin Biosynthesis Inhibition
Some evidence suggests that N-phenylbenzamide derivatives may act by inhibiting chitin biosynthesis, a crucial process for the formation of the insect exoskeleton. Disruption of this pathway leads to molting failure and eventual death.
Caption: Proposed inhibitory action of 2-phenylpyridine derivatives on the insect chitin biosynthesis pathway.
Alternative Proposed Mode of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist
Many pyridine-based insecticides function as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. This leads to overstimulation of the neurons, resulting in paralysis and death.
Caption: Agonistic action of a potential 2-phenylpyridine derivative at the nicotinic acetylcholine receptor.
Experimental Workflow for Insecticidal Bioassay
The following diagram illustrates the key steps involved in determining the insecticidal activity of the 2-phenylpyridine derivatives.
Caption: Standard workflow for the evaluation of insecticidal activity using a leaf-dip bioassay.
References
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro Stability of Novel Pyridine Derivatives
For researchers and scientists in the fast-paced world of drug discovery, understanding a compound's metabolic fate is a critical checkpoint. The pyridine scaffold, a cornerstone in medicinal chemistry, offers vast potential for designing novel therapeutics. However, its susceptibility to metabolism can significantly impact a drug candidate's pharmacokinetic profile and ultimate success. This guide provides a comparative analysis of the in vitro metabolic stability of various novel pyridine derivatives, supported by experimental data, to aid in the selection and optimization of more robust drug candidates.
The in vitro metabolic stability of a compound, typically assessed using liver microsomes or hepatocytes, is a key predictor of its in vivo clearance. A compound that is rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body. Conversely, a compound that is too stable might accumulate and lead to toxicity. Therefore, achieving an optimal metabolic stability profile is a crucial goal in drug development.
This guide delves into the metabolic stability of different classes of novel pyridine derivatives, presenting quantitative data from published studies. We will explore how structural modifications to the pyridine ring and its substituents can influence metabolic clearance, offering valuable insights for structure-activity relationship (SAR) studies.
Comparative Metabolic Stability of Novel Pyridine Derivatives
The following table summarizes the in vitro metabolic stability of various novel pyridine derivatives in human liver microsomes (HLM). The data has been compiled from multiple studies to provide a broad overview of how different structural classes of pyridine compounds behave in a key in vitro model of hepatic metabolism.
| Compound Class | Compound/Reference | Key Structural Features | Half-Life (t1/2, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg) in HLM | Percent Metabolized in HLM (at 30 min) |
| Piperazin-1-ylpyridazines | Compound 1[1] | Unsubstituted aromatic rings | 3 | High | - |
| Compound 7[1] | Fluorine-blocked para-position on benzene ring | 27 | Moderate | - | |
| Compound 29[1] | Fluorine-blocked, electron-poor pyridine, diazaspiro[3.3]heptane | 105 | Low | - | |
| Histamine H1 Antagonist | Rupatadine[2] | Loratadine analog with a pyridine ring | 3.2 | 517 | - |
| Saturated Analog | Compound 48[2] | Pyridine ring replaced with 3-azabicyclo[3.1.1]heptane | 35.7 | 47 | - |
| Imidazo[4,5-b]pyridine Kinase Inhibitors | Compound 20f[3] | N-methyl piperazine moiety | - | - | 24% |
| Compound 21i[3] | 1-methyl-1H-pyrazol-4-yl analogue | - | - | 10% | |
| Compound 27e[3] | p-chlorophenyl substituent | - | - | 10% |
Analysis of Structure-Stability Relationships:
The data presented above reveals several key trends in the metabolic stability of pyridine derivatives:
-
Blocking Sites of Metabolism: In the piperazin-1-ylpyridazine series, the introduction of a fluorine atom to block a potential site of metabolism on a pendant benzene ring (Compound 7) significantly increased the metabolic half-life compared to the unsubstituted parent compound (Compound 1)[1]. This is a common strategy in medicinal chemistry to improve metabolic stability.
-
Modulating Electronic Properties: Further optimization by introducing an electron-poor pyridine ring and replacing a piperazine with a more constrained diazaspiro[3.3]heptane system (Compound 29) led to a dramatic increase in metabolic stability[1]. This highlights the importance of both electronic and conformational factors in determining a compound's susceptibility to metabolism.
-
Pyridine Ring Bioisosteres: The comparison between Rupatadine and its saturated analog (Compound 48) provides a stark example of how the pyridine ring itself can be a site of metabolic liability. Replacement of the pyridine with a saturated bioisostere resulted in a more than 10-fold increase in the metabolic half-life and a significant reduction in intrinsic clearance[2]. This suggests that for certain scaffolds, moving away from a flat aromatic system can be a successful strategy to enhance metabolic stability.
-
Substituent Effects in Kinase Inhibitors: For the imidazo[4,5-b]pyridine kinase inhibitors, the nature and position of substituents play a crucial role. The introduction of different heterocyclic moieties (e.g., pyrazole in 21i) and substituted phenyl rings (e.g., p-chlorophenyl in 27e) resulted in compounds with high metabolic stability, with only 10% of the compound being metabolized after 30 minutes[3]. This demonstrates the fine-tuning of metabolic stability that can be achieved through careful substituent selection.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of in vitro metabolic stability.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is a standard in vitro method to determine the rate of disappearance of a compound when incubated with HLM, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a specific protein concentration (e.g., 0.5 mg/mL). The mixture is pre-warmed to 37°C.
-
Initiation of Reaction: The test compound is added to the pre-warmed microsome mixture to a final concentration (e.g., 1 µM). The reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t1/2) is calculated. The intrinsic clearance (CLint) is then calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration).
Visualizing the Workflow and Metabolic Pathways
To better illustrate the processes involved in assessing in vitro metabolism, the following diagrams have been generated using Graphviz.
References
- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Modes of 2-Phenylpyridine-Based Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals detailing the binding characteristics, experimental validation, and structure-activity relationships of 2-phenylpyridine-based inhibitors targeting key signaling proteins.
The 2-phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes. This guide provides a comparative analysis of the binding modes of 2-phenylpyridine-based inhibitors, with a focus on their interactions with Wee1 kinase and Cyclooxygenase-2 (COX-2). The information presented herein is supported by quantitative binding data, detailed experimental protocols, and visualizations of key molecular interactions and experimental workflows. While the 2-phenylpyridine moiety is explored in the context of various therapeutic targets, this guide will concentrate on enzymes for which comparative structural and activity data are readily available in the public domain.
Comparative Binding Affinity of 2-Phenylpyridine-Based Inhibitors
The inhibitory potency of 2-phenylpyridine derivatives is highly dependent on the specific substitutions on both the phenyl and pyridine rings, as well as the nature of the linker connecting them to other chemical moieties. This section summarizes the quantitative binding data for representative 2-phenylpyridine-based inhibitors against Wee1 kinase and COX-2.
Wee1 Kinase Inhibitors
Wee1 kinase is a key regulator of the G2/M cell cycle checkpoint, and its inhibition is a promising strategy in cancer therapy. A series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have been evaluated for their inhibitory activity against Wee1. The following table summarizes the structure-activity relationship (SAR) for a selection of these compounds.
| Compound ID | R1 | R2 | Wee1 IC50 (µM)[1] |
| 1a | H | H | >100 |
| 1b | 3-Cl | H | 1.8 |
| 1c | 4-Cl | H | 2.5 |
| 1d | 3,4-diCl | H | 0.9 |
| 1e | 4-OCH3 | H | 4.0 |
| 2a | H | 4-(CH2)2N(CH3)2 | 0.45 |
| 2b | 3-Cl | 4-(CH2)2N(CH3)2 | 0.12 |
Table 1: Inhibitory activity of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones against Wee1 kinase.
Cyclooxygenase-2 (COX-2) Inhibitors
COX-2 is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives have been identified as selective COX-2 inhibitors.[2] The table below presents the inhibitory potency and selectivity of selected compounds.
| Compound ID | R | R' | COX-1 IC50 (µM)[2] | COX-2 IC50 (µM)[2] | Selectivity Index (COX-1/COX-2)[2] |
| 5a | H | H | >100 | 0.39 | >256 |
| 5d | H | 4-F | 25.4 | 0.15 | 169.3 |
| 5h | 8-Me | H | 35.6 | 0.08 | 445 |
| 5n | 8-Me | 4-Me | 35.6 | 0.07 | 508.6 |
| Celecoxib | - | - | 15 | 0.04 | 375 |
Table 2: In vitro cyclooxygenase (COX) inhibitory activity of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives.
Binding Mode Analysis
The binding modes of these inhibitors have been elucidated through molecular docking studies, revealing key interactions within the active sites of their respective target proteins.
Wee1 Kinase Binding Mode
Molecular docking studies of the 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one series within the ATP-binding pocket of Wee1 kinase have not been explicitly detailed in the provided search results. However, based on the general binding mode of kinase inhibitors, a logical relationship can be inferred.
Caption: Inferred binding interactions within the Wee1 kinase active site.
The pyridopyrimidine core is expected to form hydrogen bonds with the hinge region of the kinase. The anilino and 6-phenyl rings likely occupy hydrophobic pockets, with substituents on these rings modulating potency and selectivity. The solubilizing groups on the anilino ring extend towards the solvent-exposed region, which can improve pharmacokinetic properties.
COX-2 Binding Mode
Molecular docking studies of the 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine derivatives reveal that these compounds bind within the cyclooxygenase channel of COX-2.[2]
References
Validating the Mechanism of Action for Biologically Active 2-Phenylpyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for various biologically active 2-phenylpyridine compounds. It is designed to assist researchers and drug development professionals in understanding the diverse signaling pathways modulated by this versatile chemical scaffold and the experimental approaches used to validate these mechanisms. This document summarizes quantitative data from published studies, presents detailed experimental protocols for key validation assays, and visualizes the underlying biological processes.
Comparative Analysis of Biological Activities
The 2-phenylpyridine core is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide range of biological activities. This section compares the performance of representative 2-phenylpyridine derivatives in three key therapeutic areas: oncology, inflammation, and neuroscience.
Anticancer Activity: Thioredoxin Reductase Inhibition
A significant mechanism of anticancer action for certain 2-phenylpyridine complexes involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in cellular redox homeostasis.[1] Gold(III) complexes featuring the 2-phenylpyridine ligand have demonstrated potent antiproliferative effects.
| Compound ID | Description | Cell Line | IC50 (µM) for TrxR Inhibition | Antiproliferative EC50 (µM) | Selectivity for TrxR over GR | Reference |
| Complex 4 | [(ppy)Au(FMes)(PPh3)OTf] | - | ~5 | HeLa: low µM range | >49-fold | [1] |
| Compound 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | Not Reported | 4.5 ± 0.3 | Not Reported | [2] |
| Compound 2 | 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 | Not Reported | >10 | Not Reported | [2] |
Table 1: Comparative in vitro activity of anticancer 2-phenylpyridine compounds. Data synthesized from multiple sources.[1][2]
Anti-inflammatory Activity: TNF-α Inhibition
Certain 2-phenylpyridine-based compounds have been identified as inhibitors of tumor necrosis factor-alpha (TNF-α) overproduction, a key mechanism in inflammatory and neuropathic pain models.[3]
| Compound ID | Description | Assay | IC50 (µM) for TNF-α Inhibition | In vivo Activity | Reference |
| 5b | 4-phenylpyridin-2-yl-guanidine | LPS-stimulated human PBMCs | ~1 | Active in mouse models of lung inflammation and neuropathic pain | [3] |
| 12 | 2-aminodihydroquinazoline (mimetic of 5b) | LPS-stimulated human PBMCs | ~1 | Active (5 mg/kg, ip) in mouse models of lung inflammation and neuropathic pain | [3] |
Table 2: Comparative activity of anti-inflammatory 2-phenylpyridine compounds. Data synthesized from published literature.[3]
Neuromodulatory Activity: M1 Muscarinic Receptor Positive Allosteric Modulation
A distinct class of 2-phenylpyridine derivatives acts as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a promising target for treating cognitive deficits in neurological disorders.[4][5]
| Compound | Description | Assay | EC50 (nM) for M1 Potentiation | Agonist Activity | Reference |
| BQCA | Benzylquinolone carboxylic acid (a reference M1 PAM) | Calcium mobilization in rM1-CHO cells | 267 ± 31 | No | [5] |
| PF-06764427 | M1 PAM | Calcium mobilization in M1-CHO cells | Not explicitly stated, but potent | Yes | [4] |
| MK-7622 | M1 PAM | Calcium mobilization in M1-CHO cells | Not explicitly stated, but potent | Yes | [4] |
| VU0453595 | M1 PAM | Not specified | Not specified | No | [4] |
Table 3: Comparative activity of 2-phenylpyridine-related M1 PAMs. Data synthesized from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides protocols for the key assays cited in this guide.
Thioredoxin Reductase (TrxR) Inhibition Assay
This protocol is adapted from established methods for determining the inhibitory effect of compounds on TrxR activity.[6][7][8][9]
Materials:
-
TE buffer (50 mM Tris-Cl, 1 mM EDTA, pH 7.2)
-
NADPH solution (200 µM in TE buffer)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution (2 mM in TE buffer)
-
Recombinant human TrxR
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing TE buffer, NADPH, and DTNB.
-
Add recombinant TrxR (final concentration ~80-160 nM) to the wells of a 96-well plate.
-
To initiate the reaction, add the test compound at various concentrations to the wells. For control wells, add DMSO.
-
Incubate the plate at room temperature for a specified time (e.g., 10-60 minutes).
-
Measure the absorbance at 412 nm at regular intervals for 3 minutes to determine the rate of TNB²⁻ formation.
-
The TrxR activity is proportional to the rate of increase in absorbance. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
TNF-α Inhibition Assay
This protocol outlines a cell-based assay to screen for inhibitors of TNF-α production, adapted from established high-throughput screening methods.[10][11]
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well or 1536-well cell culture plates
-
TNF-α ELISA kit or HTRF/AlphaLISA assay kit
-
Plate reader
Procedure:
-
Seed THP-1 cells into the wells of a microplate at a density of approximately 3000 cells/well.
-
Add the test compounds at various concentrations to the wells.
-
Stimulate the cells with LPS (final concentration ~1 µg/mL) to induce TNF-α production.
-
Incubate the plates for 17 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, measure the amount of secreted TNF-α in the cell supernatant using a commercial ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control without any compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
M1 Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulator (PAM) Assay
This protocol describes a calcium mobilization assay to identify and characterize M1 mAChR PAMs.[5][12][13][14]
Materials:
-
CHO-K1 cells stably expressing the rat or human M1 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid)
-
Fluo-4 AM calcium indicator dye
-
Acetylcholine (ACh)
-
Test compounds dissolved in assay buffer
-
Fluorometric imaging plate reader (FLIPR) or a similar instrument
Procedure:
-
Plate the M1-expressing CHO-K1 cells in a 96- or 384-well plate and allow them to grow overnight.
-
Load the cells with Fluo-4 AM dye (e.g., 1-2 µM) for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Add the test compounds at various concentrations to the cells and incubate for a short period (e.g., 4 minutes).
-
Add a sub-maximal concentration of acetylcholine (EC15-EC20) to the wells.
-
Measure the intracellular calcium mobilization by monitoring the fluorescence signal using a FLIPR.
-
The potentiation of the ACh response by the test compound is indicative of PAM activity.
-
Determine the EC50 value for the potentiation by plotting the fold-increase in the ACh response against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the mechanism of action. The following diagrams were generated using Graphviz (DOT language).
Anticancer Mechanism of Action: TrxR Inhibition and Apoptosis Induction
Caption: TrxR inhibition by 2-phenylpyridine gold(III) complexes leads to ROS accumulation and apoptosis.
Anti-inflammatory Mechanism of Action: TNF-α Inhibition
Caption: Inhibition of LPS-induced TNF-α production by 2-phenylpyridine derivatives.
M1 mAChR PAM Experimental Workflow
Caption: Workflow for the M1 muscarinic acetylcholine receptor PAM calcium mobilization assay.
References
- 1. Anticancer profile of a series of gold(III) (2-phenyl)pyridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction: Beneficial action in models of neuropathic pain and of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Pure TrxR Activity Assay [bio-protocol.org]
- 8. TRXR activity assay [bio-protocol.org]
- 9. abcam.com [abcam.com]
- 10. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AID 2651 - Discovery of Novel Allosteric Modulators of the M1 Muscarinic Receptor: PAM Calcium Assay SAR - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Selective activation of the M1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Amino-5-iodo-2-phenylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-5-iodo-2-phenylpyridine, a halogenated pyridine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 848580-35-8), the following procedures are based on best practices for the disposal of halogenated organic compounds and pyridine derivatives.
Core Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Waste Segregation: The First Step to Proper Disposal
Proper segregation of chemical waste is paramount to ensure safe handling and disposal. This compound is a halogenated organic compound due to the presence of iodine. Therefore, it must be disposed of in a designated container for halogenated organic waste.
Key Segregation Principles:
-
Do not mix halogenated organic waste with non-halogenated organic waste.[1][2][3]
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Aqueous solutions containing this compound should also be treated as halogenated waste.
-
Keep waste containers securely closed when not in use.[5][6]
The cost of disposing of halogenated waste is often significantly higher than for non-halogenated waste due to the need for specialized incineration processes.[3]
| Waste Category | Examples | Disposal Container |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform, Brominated compounds | Labeled container for "Halogenated Waste" |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane, Toluene | Labeled container for "Non-Halogenated Waste" |
| Aqueous Waste | Solutions of inorganic salts, acids, and bases (neutralized) | Labeled container for "Aqueous Waste" |
Step-by-Step Disposal Protocol
-
Container Preparation: Obtain a designated and compatible waste container, clearly labeled as "Halogenated Organic Waste".[1][5] The container should be in good condition, with a secure, tight-fitting lid.
-
Waste Transfer: Carefully transfer the this compound waste into the designated container. If transferring a solid, avoid creating dust. If it is in a solution, pour carefully to avoid splashing.
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name, "this compound," and an approximate quantity or concentration. Attach a hazardous waste tag as required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[4][7]
-
Arrange for Pickup: Once the container is full or ready for disposal, follow your institution's procedures to arrange for a pickup by the EHS or a licensed chemical waste disposal contractor.
Spill Management
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a spill pillow to contain the substance.[4][7]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated container for halogenated waste.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of laboratory chemical waste, with a focus on identifying and segregating this compound.
Caption: Disposal decision workflow for laboratory chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific waste management guidelines for any additional requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. LCSS: PYRIDINE [web.stanford.edu]
Personal protective equipment for handling 4-Amino-5-iodo-2-phenylpyridine
This guide provides crucial safety and logistical information for the handling and disposal of 4-Amino-5-iodo-2-phenylpyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to prevent contact, inhalation, and ingestion. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses & Face Shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU). A face shield should be worn in addition to safety glasses.[1] |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Nitrile, neoprene, butyl, or fluorocarbon rubber gloves are recommended for handling chemicals.[2] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat or chemical-resistant apron is required. |
| Respiratory Protection | Respirator | A respirator may be necessary in poorly ventilated areas.[4] For compounds with similar hazards, a NIOSH-approved supplied-air respirator with a full facepiece may be required if exposure limits are exceeded.[5][6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as specified in the table above before handling the chemical.
-
-
Handling the Chemical :
-
In Case of a Spill :
-
Evacuate personnel from the immediate area.[1]
-
Ventilate the area.
-
For small spills, sweep up the material without creating dust, place it in a suitable, closed container for disposal.[1]
-
For larger spills, use a HEPA-filter vacuum for cleanup and place the material into sealed containers for disposal.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product :
-
Contaminated Packaging :
-
Dispose of contaminated packaging as unused product.[1]
-
-
General Guidance :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. fishersci.com [fishersci.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. nj.gov [nj.gov]
- 6. newcomersupply.com [newcomersupply.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
